molecular formula C6H5Br2NO B085343 3,5-Dibromo-1-methylpyridin-2(1H)-one CAS No. 14529-54-5

3,5-Dibromo-1-methylpyridin-2(1H)-one

Cat. No.: B085343
CAS No.: 14529-54-5
M. Wt: 266.92 g/mol
InChI Key: AOJAJTJZSBVNPU-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-methylpyridin-2-one
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InChI

InChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJAJTJZSBVNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10394280
Record name 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE
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Molecular Weight

266.92 g/mol
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CAS No.

14529-54-5
Record name 3,5-Dibromo-1-methylpyridin-2(1H)-one
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Record name 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE
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Record name 3,5-Dibromo-1-methylpyridin-2(1H)-one
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-methylpyridin-2(1H)-one (CAS Number: 14529-54-5), a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and its versatile applications in the synthesis of complex organic molecules.

Core Compound Identification

Chemical Name: this compound CAS Number: 14529-54-5 Molecular Formula: C₆H₅Br₂NO Molecular Weight: 266.92 g/mol

Synonyms:

  • 1-Methyl-3,5-dibromo-2-pyridone

  • 3,5-Dibromo-1-methyl-2(1H)-pyridinone

Physicochemical Properties

This compound is a pale yellow to brown solid at room temperature.[1] It is soluble in various organic solvents, making it a versatile reagent in a range of reaction conditions.[1]

PropertyValueSource
Melting Point182 °C--INVALID-LINK--
Boiling Point (Predicted)259.4 ± 40.0 °C--INVALID-LINK--
Density (Predicted)2.130 ± 0.06 g/cm³--INVALID-LINK--

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the N-methylation of 3,5-dibromo-2-hydroxypyridine.[2] This reaction proceeds via a nucleophilic substitution mechanism.

General Synthesis Protocol

A general and scalable laboratory procedure is as follows:

  • Dissolution: 3,5-dibromo-1H-pyridin-2-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[2]

  • Base Addition: A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of the pyridinone, forming the more nucleophilic pyridinoxide anion.[2] The suspension is stirred to ensure complete deprotonation.

  • Methylation: A methylating agent, such as iodomethane (MeI), is added dropwise to the reaction mixture.[2] The pyridinoxide anion then acts as a nucleophile, attacking the electrophilic methyl group of the iodomethane in an SN2 reaction to form the desired N-methylated product.

  • Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.[2] The combined organic layers are then dried and concentrated. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the final product with high purity.[2]

A reported yield for this process is approximately 85%.[2]

Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product pyridinone 3,5-dibromo-2-hydroxypyridine anion Pyridinoxide Anion (Nucleophile) pyridinone->anion Deprotonation K2CO3 K₂CO₃ (Base) MeI Iodomethane (MeI) product This compound anion->product SN2 Attack

Caption: N-methylation of 3,5-dibromo-2-hydroxypyridine.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the methyl group. A representative spectrum in CDCl₃ shows two doublets for the aromatic protons and a singlet for the methyl group.[2]

    • δ 7.78 (d, J=2.5 Hz, 1H)

    • δ 7.42 (d, J=2.5 Hz, 1H)

    • δ 3.59 (s, 3H)

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows the [M+H]⁺ peaks, confirming the molecular weight of the compound. The isotopic pattern of the peaks will be characteristic of a molecule containing two bromine atoms.[2]

Applications in Pharmaceutical Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[2] The two bromine atoms on the pyridine ring serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibrominated pyridinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for constructing biaryl or aryl-alkenyl structures.

Suzuki_Coupling Reactants This compound + R-B(OH)₂ Product Substituted Pyridinone Reactants->Product C-C Bond Formation Catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the dibrominated pyridinone with an amine in the presence of a palladium catalyst and a base. This is a key transformation for the synthesis of arylamines, a common motif in many drug molecules.

Buchwald_Hartwig_Amination Reactants This compound + R-NH₂ Product Aminated Pyridinone Reactants->Product C-N Bond Formation Catalyst Pd Catalyst, Base

Caption: Buchwald-Hartwig amination reaction.

  • Heck Reaction: A patent has described the use of this compound in a Heck reaction, a method for forming carbon-carbon bonds between an aryl halide and an alkene. In this specific example, it was reacted with tert-butyl acrylate in the presence of a palladium catalyst.[3]

Role as a Pharmaceutical Intermediate

The ability to selectively functionalize the 3- and 5-positions of the pyridinone core makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyridinone scaffold itself is a privileged structure found in many biologically active compounds.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, it is recommended to consult a physician.[4]

Conclusion

This compound is a synthetically versatile and valuable building block for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the reactivity of its two bromine atoms in a variety of cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Analysis

This guide provides a detailed exploration of the essential physical and chemical properties of 3,5-Dibromo-1-methylpyridin-2(1H)-one (CAS No. 14529-54-5), a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its key characteristics and the methodologies for their determination.

Introduction and Significance

This compound is a substituted pyridinone derivative. Its structure, featuring two bromine atoms and a methyl group on a pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] The electron-withdrawing nature of the carbonyl group and the bromine substituents significantly influences its reactivity, particularly in electrophilic substitution reactions, and potentially its biological activity.[1] Understanding its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of this compound is presented below. These values are compiled from various chemical data sources and provide a foundational understanding of the compound's behavior.

PropertyValueSource(s)
Molecular Formula C₆H₅Br₂NO[1][3][4][5][6][7]
Molecular Weight 266.92 g/mol [3][4][5][6][7][8]
CAS Number 14529-54-5[1][3][4][6][7]
Appearance Pale yellow to brown solid[1]
Melting Point 182 °C[3][7]
Boiling Point (Predicted) 259.4 ± 40.0 °C at 760 mmHg[3][5][6][7]
Density (Predicted) 2.130 ± 0.06 g/cm³[3][5][7]
Flash Point (Predicted) 110.7 ± 27.3 °C[3][5][6][7]
Solubility Soluble in organic solvents.[1]
logP (Predicted) 1.7[4][7]
Vapor Pressure (Predicted) 0.013 mmHg at 25°C[3][7]
Refractive Index (Predicted) 1.659 - 1.660[3][7]

In-Depth Analysis of Physical Properties and Determination Protocols

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical property that provides a strong indication of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range. For this compound, the reported melting point is 182 °C.[3][7]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[9]

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[9][10] Jab the open end of a glass capillary tube into the powdered sample.[10]

  • Packing: Invert the capillary tube and gently tap it on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[10]

  • Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.[9][10]

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[10][11] Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[10][12]

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9][11]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2-3mm) Powder->Load Insert Insert into Apparatus Load->Insert Heat_Fast Rapid Heat to T_lit - 20°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T_start & T_end Observe->Record MP_Range Melting Point Range Record->MP_Range

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvents, which is crucial for reaction setup, extraction, and purification processes. This compound is noted to be soluble in organic solvents.[1] A systematic approach is necessary to determine its solubility in a range of common laboratory solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic way to classify the solubility of an unknown organic compound.[13]

Methodology:

  • Initial Test: In a small test tube, add approximately 25 mg of the solid compound.[14] Add 0.75 mL of the solvent (e.g., water, diethyl ether, ethanol, dichloromethane, dimethyl sulfoxide) in portions, shaking vigorously after each addition.[14]

  • Observation: Observe if the solid dissolves completely. If it does, it is classified as soluble in that solvent.

  • Acid/Base Solubility: If the compound is insoluble in water, its solubility should be tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[13][15] Solubility in these aqueous solutions indicates the presence of acidic or basic functional groups.[15]

  • Strong Acid Solubility: For compounds insoluble in water, aqueous acid, and aqueous base, a final test in cold, concentrated sulfuric acid (H₂SO₄) can be performed.[13][15]

Diagram: Solubility Testing Workflow

SolubilityWorkflow Start Start with 25mg Compound + 0.75mL Solvent Water Test in Water Start->Water Water_Soluble Water Soluble Water->Water_Soluble Yes NaOH Test in 5% NaOH Water->NaOH No NaOH_Soluble Soluble (Acidic) NaOH->NaOH_Soluble Yes HCl Test in 5% HCl NaOH->HCl No HCl_Soluble Soluble (Basic) HCl->HCl_Soluble Yes H2SO4 Test in conc. H₂SO₄ HCl->H2SO4 No H2SO4_Soluble Soluble (Neutral, contains O/N) H2SO4->H2SO4_Soluble Yes Insoluble Inert/Insoluble H2SO4->Insoluble No

Caption: Systematic workflow for qualitative solubility testing of an organic compound.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the following signals have been reported in deuterochloroform (CDCl₃):

  • δ 7.78 (d, J=2.5 Hz, 1H) : This doublet corresponds to the proton at the C4 position.

  • δ 7.42 (d, J=2.5 Hz, 1H) : This doublet corresponds to the proton at the C6 position.

  • δ 3.59 (s, 3H) : This singlet corresponds to the three protons of the methyl group attached to the nitrogen atom.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[16] For this compound, electrospray ionization (ESI) mass spectrometry shows [M+H]⁺ peaks at m/z 266.01, 267.99, and 269.99.[2] The characteristic isotopic pattern is due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule.[17] For this compound, characteristic absorption bands would be expected for the C=O (carbonyl) stretch of the pyridinone ring, as well as C-Br, C-N, and C-H bonds.

General Protocol: Acquiring Spectroscopic Data

The acquisition of high-quality spectroscopic data requires careful sample preparation and adherence to instrument-specific operating procedures.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl₃).

    • MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[18]

  • Instrument Setup and Data Acquisition:

    • Perform instrument calibration and setup according to the manufacturer's guidelines.[12][19]

    • Acquire the spectrum, ensuring an adequate signal-to-noise ratio.[20] For techniques like FTIR, a background spectrum is collected first.[17][21]

  • Data Processing and Analysis:

    • Process the raw data using appropriate software. This may involve Fourier transformation (for NMR and FTIR), baseline correction, and peak picking.[20][22]

    • Analyze the processed spectrum to identify characteristic peaks, coupling constants, and fragmentation patterns to confirm the structure of the compound.

Diagram: General Spectroscopic Analysis Workflow

SpectroscopyWorkflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Prep_NMR Dissolve in Deuterated Solvent (NMR) Calibrate Instrument Calibration Prep_NMR->Calibrate Prep_MS Dilute in Volatile Solvent (MS) Prep_MS->Calibrate Prep_IR Place Solid on ATR Crystal (IR) Prep_IR->Calibrate Acquire Acquire Spectrum Calibrate->Acquire Process Process Raw Data (FT, Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Peak Picking, Interpretation) Process->Analyze Structure Structure Analyze->Structure Structure Confirmation

Caption: A generalized workflow for structural analysis using spectroscopic methods.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, along with standardized protocols for their experimental determination. The compiled data on its melting point, solubility, and spectroscopic characteristics serves as a critical resource for scientists engaged in research and development. Adherence to the outlined experimental methodologies will ensure the generation of reliable and reproducible data, facilitating the effective application of this compound in synthetic chemistry and drug discovery pipelines.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3,5-Dibromo-1-methylpyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of ¹H NMR data and a predictive analysis of the ¹³C NMR spectrum. The guide details the structural elucidation, explains the causality behind spectral features, provides a robust experimental protocol for data acquisition, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound (CAS 14529-54-5) is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal and agrochemical research.[1] The presence of two bromine atoms on the pyridine ring, combined with the N-methylation and the carbonyl group, creates a unique electronic environment that influences its reactivity and potential biological activity.[1]

Accurate structural confirmation is the bedrock of any chemical research, particularly in pharmaceutical development where precise molecular architecture dictates function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the unambiguous structure elucidation of organic molecules in solution.[2][3] This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound, offering a foundational dataset for scientists working with this molecule.

NMR Spectroscopic Data Summary

The definitive spectroscopic signature of a molecule is captured in its NMR data. Below is a summary of the experimentally determined ¹H NMR data and predicted ¹³C NMR data for this compound.

Nucleus Atom No. Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
¹H H-47.42Doublet (d)2.51H
¹H H-67.78Doublet (d)2.51H
¹H N-CH₃3.59Singlet (s)-3H
¹³C C-2~158 (Predicted)Singlet--
¹³C C-3~108 (Predicted)Singlet--
¹³C C-4~135 (Predicted)Singlet--
¹³C C-5~115 (Predicted)Singlet--
¹³C C-6~140 (Predicted)Singlet--
¹³C N-CH₃~38 (Predicted)Singlet--

Note: ¹H NMR data was acquired in CDCl₃ at 500 MHz.[4] ¹³C NMR data is predictive and based on established substituent effects in pyridine systems; experimental data is not available in the cited literature.[5][6]

In-depth Spectral Analysis and Interpretation

The interpretation of an NMR spectrum involves analyzing the chemical shift, signal multiplicity, and coupling constants to deduce the molecular structure.[2][3]

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a clear and simple signature for this compound.

  • N-CH₃ Signal (δ 3.59, singlet, 3H): The signal appearing as a sharp singlet at 3.59 ppm integrates to three protons, unequivocally assigned to the methyl group attached to the nitrogen atom. Its chemical shift is downfield from typical N-methyl groups due to the influence of the adjacent electron-withdrawing carbonyl group and the aromatic ring system. The absence of splitting (singlet) confirms there are no adjacent protons.[4]

  • Ring Proton H-4 (δ 7.42, doublet, 1H): This signal corresponds to the proton at position 4 of the pyridine ring. It appears as a doublet due to coupling with the proton at position 6.

  • Ring Proton H-6 (δ 7.78, doublet, 1H): The most downfield signal is assigned to the proton at position 6. Its significant deshielding is attributed to the anisotropic effect of the adjacent C=O group and the electron-withdrawing nature of the nitrogen atom within the ring. It appears as a doublet due to coupling with the proton at H-4.[4]

  • Coupling Constant (J = 2.5 Hz): The protons H-4 and H-6 are four bonds apart and exhibit a characteristic ⁴J or "meta" coupling, with a small coupling constant of 2.5 Hz. This small J value is typical for protons in a 1,3-relationship on a six-membered aromatic ring and confirms their relative positions.

¹³C NMR Spectrum Analysis (Predicted)

While experimental ¹³C NMR data is not presently available in the literature, a reliable prediction can be made based on established principles for substituted pyridines.[5][6] The analysis typically involves identifying the number of unique carbon environments and their chemical shifts.[2]

  • C-2 (Carbonyl Carbon, ~158 ppm): The carbonyl carbon is expected to be the most downfield signal in the spectrum (excluding the aromatic region), a characteristic feature of amide-like carbonyl groups within a heterocyclic system.

  • C-6 (~140 ppm) and C-4 (~135 ppm): These carbons are attached to protons and are expected to appear in the aromatic region. C-6 is predicted to be further downfield than C-4 due to its proximity to the electronegative nitrogen atom.

  • C-3 and C-5 (Brominated Carbons, ~108 ppm and ~115 ppm): Carbons directly bonded to bromine atoms typically experience a shielding effect, causing their signals to appear more upfield compared to unsubstituted aromatic carbons. This is known as the "heavy atom effect." The precise shifts can vary, but they are expected to be in this general region.

  • N-CH₃ (~38 ppm): The methyl carbon signal is expected to appear in the aliphatic region, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-fidelity, reproducible NMR data for this compound, the following protocol is recommended.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃), a common solvent in which the compound is soluble.[4] Add approximately 0.6 mL of CDCl₃ to the sample in a clean, dry NMR tube.

  • Dissolution: Gently vortex the NMR tube until the sample is fully dissolved. Ensure no solid particles remain.

  • Standard (Optional): Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (δ 0.00 ppm).

Spectrometer Setup and ¹H NMR Acquisition
  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR.

    • Number of Scans: 8-16 scans, depending on sample concentration.

¹³C NMR Acquisition
  • Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to acquire a spectrum with singlets for each carbon.

  • Spectral Width: ~220 ppm (centered around 110 ppm).

  • Relaxation Delay (d1): 5-10 seconds. Brominated and carbonyl carbons can have long relaxation times; a sufficient delay is critical for their detection and accurate quantification.

  • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Structural Visualization and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments discussed.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

The spectroscopic characterization of this compound by NMR is straightforward and provides unambiguous structural confirmation. The ¹H NMR spectrum is distinguished by two meta-coupled doublets in the aromatic region and a singlet for the N-methyl group. While experimental ¹³C NMR data requires acquisition, predictive analysis based on established principles provides a reliable framework for its interpretation. The data and protocols presented herein serve as a critical reference for any scientist engaged in the synthesis, modification, or application of this important heterocyclic compound.

References

An In-depth Technical Guide to the Organic Solvent Solubility of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,5-Dibromo-1-methylpyridin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and as a synthetic building block.[1] A thorough understanding of its solubility profile in organic solvents is a cornerstone for its effective application, influencing everything from reaction kinetics and purification to formulation and preclinical development. This guide provides a comprehensive framework for evaluating the solubility of this compound. It moves beyond a simple listing of data to establish a robust, scientifically-grounded methodology. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for its quantitative determination, and discuss the interpretation of solubility data in the context of drug development. This document is designed to equip researchers with the necessary tools and insights to confidently assess and leverage the solubility characteristics of this compound.

Introduction to this compound

This compound, with the chemical formula C₆H₅Br₂NO and a molecular weight of approximately 266.92 g/mol , belongs to the pyridinone class of compounds.[2] Pyridinone scaffolds are of high interest in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in various intermolecular interactions, making them privileged structures for targeting diverse biological pathways. The presence of two bromine atoms on the pyridine ring significantly influences the molecule's electronics and lipophilicity, while the N-methyl group and the carbonyl function introduce polarity. This unique combination of functional groups suggests a complex solubility profile that is critical to characterize for its progression as a drug candidate or synthetic intermediate.[1][3]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, the key structural features influencing solubility are:

  • The Pyridinone Core: The polar carbonyl group (C=O) and the tertiary amine nitrogen (N-CH₃) make this part of the molecule capable of strong dipole-dipole interactions.

  • Bromine Substituents: The two bromine atoms increase the molecule's molecular weight and polarizability, but they are also electron-withdrawing, affecting the charge distribution across the ring.

  • N-Methyl Group: This group prevents the formation of a hydrogen bond at the nitrogen but contributes to the overall molecular size and lipophilicity.

Based on these features, we can predict that the compound's solubility will be highly dependent on the solvent's ability to engage in dipole-dipole interactions. It is expected to exhibit moderate to good solubility in polar aprotic solvents and potentially lower solubility in highly nonpolar solvents or polar protic solvents where it cannot fully compete with the solvent's self-association via hydrogen bonding.

Experimental Protocol: Quantitative Solubility Determination by HPLC

To ensure accuracy and reproducibility, the equilibrium solubility method followed by quantification using High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol provides a self-validating system by establishing equilibrium and using a highly sensitive and specific analytical technique for concentration measurement.

3.1 Materials and Equipment

  • Compound: this compound (purity >98%)

  • Solvents: HPLC-grade solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Thermostatic shaker/incubator

    • Centrifuge capable of >10,000 x g

    • Calibrated micropipettes

    • Volumetric flasks

    • HPLC system with a UV detector and a C18 column

3.2 Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess of this compound (approx. 10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

    • Record the exact mass of the compound added.

    • Add 1.0 mL of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Sample Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is reached.

    • Causality: This extended agitation period is crucial to overcome any kinetic barriers to dissolution and ensure the solvent is truly saturated with the solute, reflecting the true thermodynamic solubility limit.[5]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

    • Causality: Centrifugation is a critical step to cleanly separate the saturated supernatant from the solid phase without disturbing the equilibrium. Filtration can sometimes be used, but it risks compound adsorption to the filter membrane or clogging.

  • Quantification by HPLC-UV:

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable mobile phase mimic (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve. A 1:100 or 1:1000 dilution is a common starting point.

    • Prepare a multi-point calibration curve (minimum 5 points) using accurately weighed standards of this compound.

    • Analyze the diluted samples and standards by HPLC-UV. The detection wavelength should be set to the λmax of the compound for maximum sensitivity.

    • Calculate the concentration of the compound in the diluted samples using the calibration curve.

    • Back-calculate the original concentration in the undiluted supernatant to determine the solubility in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Weigh Excess Compound B 2. Add 1.0 mL Solvent A->B C 3. Cap and Seal Vial B->C D 4. Agitate at 25°C for 24-48 hours C->D E 5. Centrifuge (10,000 x g, 15 min) D->E F 6. Collect Supernatant E->F G 7. Dilute Sample F->G H 8. Analyze by HPLC-UV G->H I 9. Calculate Solubility H->I

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

The data obtained from the experimental protocol should be summarized in a clear, tabular format.

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate how results would be presented. Specific experimental data for this compound is not publicly available.

Table 1: Illustrative Solubility of this compound at 25°C

SolventSolvent ClassHypothetical Solubility (mg/mL)Hypothetical Solubility (mol/L)
HexaneNonpolar< 0.1< 0.0004
TolueneNonpolar (Aromatic)2.50.0094
DichloromethanePolar Aprotic25.00.0937
AcetonePolar Aprotic45.00.1686
AcetonitrilePolar Aprotic30.00.1124
EthanolPolar Protic15.00.0562
MethanolPolar Protic12.00.0450

Interpretation of Illustrative Data:

  • Low Solubility in Nonpolar Solvents: The negligible solubility in hexane would be expected, as the nonpolar solvent cannot form favorable interactions with the polar pyridinone core.

  • Moderate Solubility in Aromatic Solvents: The modest solubility in toluene could be attributed to pi-pi stacking interactions between the aromatic rings of toluene and the pyridinone.

  • High Solubility in Polar Aprotic Solvents: The highest solubilities would likely be observed in solvents like acetone and dichloromethane. These solvents have strong dipole moments that can effectively solvate the polar C=O and N-C bonds of the solute without having to disrupt a strong hydrogen-bonding network.

  • Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like ethanol and methanol would be moderate. While these solvents are polar, their strong self-association through hydrogen bonding means the solute must effectively compete for solvent interaction, leading to lower solubility than in polar aprotic systems.

Safety and Handling

This compound should be handled with appropriate care. According to aggregated GHS information, it is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][6]

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, quantitative experimental protocol, researchers can generate reliable and reproducible data. This information is not merely an academic exercise; it is a critical dataset that directly informs process chemistry, aids in the design of purification strategies, and is fundamental for the successful formulation of this promising compound for its intended applications in research and drug development.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Dibromo-1-methylpyridin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and analytical considerations for determining and interpreting the single-crystal X-ray structure of 3,5-Dibromo-1-methylpyridin-2(1H)-one. Given that the specific crystallographic data for this compound is not publicly available in crystallographic databases at the time of this writing, this document will detail the complete workflow from synthesis to analysis. To illustrate the practical application of these techniques, the crystal structure of a related substituted pyridinone, 4-Hydroxy-6-methylpyridin-2(1H)-one, will be used as a case study for in-depth analysis. This approach ensures that researchers, scientists, and drug development professionals are equipped with a robust framework for the crystallographic analysis of this important class of heterocyclic compounds.

Introduction to this compound

This compound (CAS 14529-54-5) is a halogenated heterocyclic compound with a molecular formula of C₆H₅Br₂NO and a molecular weight of 266.92 g/mol .[1][2][3] Pyridinone scaffolds are of significant interest in medicinal chemistry due to their ability to engage in various biological interactions, including hydrogen bonding.[4] The presence of two bromine atoms on the pyridinone ring of the title compound introduces the potential for halogen bonding and other non-covalent interactions, which can significantly influence its solid-state packing and interaction with biological targets.[5] Such compounds are often explored as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

A definitive understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction (SC-XRD), is crucial for rational drug design and structure-activity relationship (SAR) studies.[6][7] This guide will, therefore, outline the necessary steps to achieve and interpret such a structure.

Synthesis and Crystal Growth

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 2-hydroxypyridine. The first step involves the bromination of the pyridinone ring, followed by N-methylation.

Protocol for Synthesis:

  • Bromination of 2-Hydroxypyridine: 2-Hydroxypyridine is treated with a suitable brominating agent (e.g., N-bromosuccinimide or bromine) in an appropriate solvent to yield 3,5-dibromo-2-hydroxypyridine.

  • N-methylation: The resulting 3,5-dibromo-1H-pyridin-2-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).[8]

  • A base, typically potassium carbonate (K₂CO₃), is added to the solution and stirred.[8]

  • Iodomethane (MeI) is then added dropwise, and the reaction is stirred at room temperature for several hours (e.g., 18 hours).[8]

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.[8]

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure.[8]

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[8]

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for a successful SC-XRD experiment.[9] The choice of solvent and crystallization technique is often empirical and may require screening of various conditions.

General Protocol for Crystal Growth (exemplified by 4-Hydroxy-6-methylpyridin-2(1H)-one):

A common and effective method for growing single crystals of small organic molecules is slow evaporation from a suitable solvent or solvent system.

  • Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a solvent in which it is sparingly soluble at room temperature. For 4-Hydroxy-6-methylpyridin-2(1H)-one, a mixture of methanol and diethyl ether (1:1 v/v) was found to be effective.[8]

  • Preparation of Saturated Solution: Gently warm the solution to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[8]

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm) appear, they should be carefully harvested.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[7]

Experimental Workflow

The general workflow for SC-XRD analysis is a multi-step process that begins with crystal mounting and ends with a refined crystal structure.

SC_XRD_Workflow A Crystal Selection & Mounting B Mounting on Goniometer Head A->B C Centering in X-ray Beam B->C D Data Collection (Diffraction Images) C->D Rotation in beam E Data Processing & Reduction D->E Integration of reflections F Structure Solution (Phase Problem) E->F Direct or Patterson Methods G Structure Refinement F->G Least-squares minimization H Structure Validation & Analysis G->H I Crystallographic Information File (CIF) H->I

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various experimental factors.[10]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.

  • Structure Solution: The phase information is reconstructed using computational methods such as "direct methods" or Patterson techniques, which leads to an initial electron density map and a preliminary atomic model.

  • Structure Refinement: This initial model is then refined against the experimental data using least-squares methods. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the model best fits the data. The quality of the final refined structure is assessed by parameters such as the R-factor (agreement factor).

Crystal Structure Analysis: A Case Study of 4-Hydroxy-6-methylpyridin-2(1H)-one

As the crystallographic data for this compound is not available, we will now examine the published crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one to demonstrate the analytical process.[8]

Crystallographic Data

The key crystallographic parameters for 4-Hydroxy-6-methylpyridin-2(1H)-one are summarized in the table below.[8] This data provides the fundamental geometric information about the crystal lattice.

ParameterValue
Chemical FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a4.7082(5) Å
b12.2988(8) Å
c10.0418(7) Å
α90°
β91.303(7)°
γ90°
Volume581.32(8) ų
Z4
Temperature298 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor (final)0.050
Molecular Geometry and Intermolecular Interactions

The analysis of the refined structure reveals the precise bond lengths and angles within the molecule. However, the most insightful information often comes from the study of intermolecular interactions, which dictate the crystal packing and can inform our understanding of how the molecule might interact in a biological context.

In the crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one, the molecules are linked by a network of hydrogen bonds. Specifically, N—H···O and O—H···O interactions are observed, which create a layered structure.[8]

H_Bonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N1 N1-H C_O2 O2=C2 A_N1->C_O2 N-H···O A_O2 O2=C2 B_O4 C4-O4H B_O4->A_O2 O-H···O

Caption: Hydrogen bonding scheme in 4-Hydroxy-6-methylpyridin-2(1H)-one.

This hydrogen bonding network is crucial for the stability of the crystal lattice. The pyridinone oxygen (O2) acts as a hydrogen bond acceptor from both the hydroxyl group of a neighboring molecule and the amide proton of another.

Extrapolating to this compound

While lacking the hydroxyl and amide protons for strong hydrogen bonding, this compound possesses other features that would likely govern its crystal packing:

  • Halogen Bonding: The bromine atoms are electrophilic at their tips and can act as halogen bond donors, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (Br···O=C).

  • Dipole-Dipole Interactions: The polar carbonyl group will contribute to significant dipole-dipole interactions.

  • C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen are also possible.

A full crystal structure analysis of the title compound would precisely quantify these interactions and reveal the supramolecular architecture, providing invaluable data for materials science and drug development.

Conclusion

The determination of the single-crystal X-ray structure of a molecule like this compound is a systematic process that combines chemical synthesis, meticulous crystal growth, and sophisticated diffraction analysis. Although the specific crystal structure for this compound is not currently in the public domain, this guide has provided a comprehensive technical framework for its determination and analysis. By using the closely related structure of 4-Hydroxy-6-methylpyridin-2(1H)-one as a case study, we have demonstrated how crystallographic data reveals detailed insights into molecular geometry and the crucial role of intermolecular forces, such as hydrogen bonding, in defining the solid-state architecture. The same principles would be applied to understand the potential halogen bonding and other interactions in the title compound, underscoring the indispensable role of crystallography in modern chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3,5-Dibromo-1-methylpyridin-2(1H)-one, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] The document delves into the electronic nature of the substituted pyridin-2-one ring system, analyzing the directing effects of the bromo, N-methyl, and carbonyl substituents that govern its reactivity and regioselectivity. While the inherent electron-deficient character of the pyridine core presents challenges for classical electrophilic aromatic substitution, this guide synthesizes available literature and theoretical principles to predict and rationalize the outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, mechanistic insights, and data are presented to equip researchers with the practical knowledge required for the effective functionalization of this versatile scaffold.

Introduction: The Significance of this compound

This compound is a halogenated pyridinone derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1][2] Its structure, featuring two bromine atoms, a carbonyl group, and an N-methyl group on a pyridine framework, presents a unique electronic landscape that dictates its chemical behavior.[2] The bromine atoms serve as valuable synthetic handles for cross-coupling reactions, while the pyridinone core is a prevalent motif in numerous biologically active compounds. A thorough understanding of its reactivity towards electrophiles is crucial for unlocking its full potential in the development of novel pharmaceuticals and functional materials.

This guide will provide a detailed exploration of the electrophilic substitution reactions of this compound, moving from its fundamental synthesis to the intricacies of its reactivity in key aromatic functionalization reactions.

Synthesis of this compound

The reliable synthesis of the starting material is a prerequisite for any subsequent chemical transformations. This compound can be efficiently prepared from 3,5-dibromo-2-hydroxypyridine through N-methylation.

Experimental Protocol: N-methylation of 3,5-Dibromo-2-hydroxypyridine

A common and effective method for the synthesis of this compound involves the reaction of 3,5-dibromo-1H-pyridin-2-one with an alkylating agent, such as iodomethane, in the presence of a base.[1]

Reagents and Materials:

  • 3,5-Dibromo-1H-pyridin-2-one

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (MeI)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

Procedure: [1]

  • Dissolve 3,5-dibromo-1H-pyridin-2-one (e.g., 5 g, 19.8 mmol) in DMF (170 mL) in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) (e.g., 6.01 g, 43.5 mmol) to the solution and stir the suspension for 15 minutes at room temperature.

  • Slowly add iodomethane (MeI) (e.g., 1.36 mL, 21.8 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Upon completion of the reaction (monitored by TLC), add water (200 mL) to the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by grinding with diethyl ether or by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired product.

Table 1: Synthesis of this compound - Representative Data [1]

Starting MaterialReagentsSolventReaction TimeYield
3,5-Dibromo-1H-pyridin-2-oneK₂CO₃, MeIDMF18 hours85%

Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The electrophilic substitution of this compound is governed by the interplay of the electronic effects of its substituents.

  • Pyridin-2-one Ring: The pyridin-2-one core is an electron-deficient aromatic system. The ring nitrogen is electron-withdrawing, and the carbonyl group further deactivates the ring towards electrophilic attack.

  • Bromo Substituents: The two bromine atoms at the 3- and 5-positions are deactivating due to their inductive effect (-I). However, they are also ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect).

  • N-Methyl Group: The methyl group on the nitrogen atom is an electron-donating group, which can slightly activate the ring.

The cumulative effect of these substituents makes the ring significantly less reactive than benzene. The substitution pattern will be a result of the directing influences of these groups on the available positions (C4 and C6).

Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction. Based on studies of closely related compounds, the nitration of this compound is expected to be highly regioselective.

Predicted Regioselectivity

The nitration of 3,5-dibromopyridine-N-oxide, a structurally similar compound, proceeds with high selectivity to the 4-position. The N-oxide group is an activating group that directs electrophilic substitution to the 4-position (para to the nitrogen). This provides a strong indication that the nitration of this compound will also favor substitution at the C4 position. The directing effects of the two bromine atoms (ortho and para) also support substitution at the C4 and C6 positions. However, the position para to the nitrogen (C4) is generally more favored in pyridine-like systems.

Proposed Experimental Protocol: Nitration of this compound

The following protocol is adapted from the nitration of 3,5-dibromopyridine-N-oxide and serves as a starting point for the optimization of the nitration of the target molecule.

Reagents and Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice bath

Procedure:

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate reaction flask and cool the solution in an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the solution of the pyridinone, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Table 2: Predicted Outcome of Nitration

SubstratePredicted Major Product
This compound3,5-Dibromo-1-methyl-4-nitropyridin-2(1H)-one

Halogenation

Further halogenation of this compound introduces an additional halogen atom onto the ring. The regioselectivity will again be dictated by the existing substituents.

Predicted Regioselectivity

Similar to nitration, electrophilic halogenation (e.g., bromination or chlorination) is expected to occur at the C4 position. The directing effects of the bromine atoms and the influence of the pyridinone ring system favor this position.

Proposed Experimental Protocol: Bromination of this compound

Reagents and Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)

  • Lewis acid catalyst (optional, e.g., FeBr₃)

Procedure with Bromine:

  • Dissolve this compound in a suitable solvent in a reaction flask protected from light.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Work up the reaction mixture by extraction with an organic solvent, followed by washing, drying, and concentration.

  • Purify the product by recrystallization or column chromatography.

Procedure with N-Bromosuccinimide (NBS):

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile or chloroform).

  • Add N-bromosuccinimide (NBS) to the solution. A radical initiator (e.g., AIBN or benzoyl peroxide) may be required if the reaction proceeds via a radical pathway, although an electrophilic mechanism is also possible.

  • Heat the reaction mixture to reflux and monitor its progress.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate, dry the organic layer, and concentrate to obtain the crude product.

  • Purify as described above.

Sulfonation and Friedel-Crafts Reactions: A Cautious Outlook

Sulfonation and Friedel-Crafts reactions on highly deactivated aromatic systems like this compound are generally challenging.

Sulfonation

Direct sulfonation with fuming sulfuric acid would likely require harsh reaction conditions, which could lead to decomposition of the starting material. The strong electron-withdrawing nature of the substituents significantly reduces the nucleophilicity of the ring, making it resistant to attack by the SO₃ electrophile.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are notoriously difficult on strongly deactivated aromatic rings. The Lewis acid catalyst required for these reactions can coordinate with the nitrogen atom of the pyridine ring, further deactivating it. Therefore, standard Friedel-Crafts conditions are unlikely to be successful for this compound. More specialized catalytic systems or alternative synthetic strategies would likely be necessary to achieve C-C bond formation at the pyridinone core.

Mechanistic Considerations: Visualizing the Reaction Pathways

The regioselectivity of electrophilic substitution on this compound can be rationalized by examining the stability of the intermediate carbocations (arenium ions).

Diagram: Electrophilic Attack at C4

G Electrophilic Attack at C4 cluster_0 Reaction Scheme cluster_1 Resonance Structures of Arenium Ion start This compound intermediate Arenium Ion Intermediate (C4-attack) start->intermediate + E+ product 4-Substituted Product intermediate->product - H+ s1 Structure 1 s2 Structure 2 s1->s2 Resonance s3 Structure 3 s2->s3 Resonance

Caption: General mechanism of electrophilic attack at the C4 position.

Attack at the C4 position leads to a resonance-stabilized arenium ion where the positive charge is delocalized over the ring and can be stabilized by the lone pairs of the bromine atoms.

Conclusion

This compound is a valuable synthetic intermediate with a nuanced reactivity profile in electrophilic substitution reactions. While the electron-deficient nature of the ring system poses a challenge, this guide has outlined the predicted regioselectivity for key transformations based on the electronic properties of the substituents and literature precedents for analogous compounds. Nitration and halogenation are expected to proceed with high selectivity at the C4 position. In contrast, sulfonation and Friedel-Crafts reactions are anticipated to be difficult under standard conditions. The provided protocols and mechanistic rationale serve as a robust foundation for researchers seeking to functionalize this important heterocyclic scaffold. Further experimental validation and optimization are encouraged to fully elucidate the synthetic utility of this compound in the development of novel chemical entities.

References

A Technical Guide to the Thermoanalytical Characterization of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 3,5-Dibromo-1-methylpyridin-2(1H)-one, a heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis.[1][2] The pyridone scaffold is a privileged structure in medicinal chemistry, valued for its ability to form key interactions and act as a versatile bioisostere.[3] Understanding the thermal behavior of intermediates like this is paramount for ensuring process safety, defining storage conditions, and guaranteeing the quality and stability of final active pharmaceutical ingredients (APIs). This document outlines the core thermoanalytical methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting detailed protocols and explaining the scientific rationale behind experimental design. It is intended for researchers, process chemists, and drug development professionals seeking to establish a robust thermal profile for this compound.

Introduction

The Pyridone Scaffold in Medicinal Chemistry

Pyridone structures are frequently employed in drug discovery for their unique chemical properties.[3] They can serve as both hydrogen bond donors and acceptors, act as bioisosteres for amides and phenyl groups, and can favorably influence a molecule's metabolic stability and solubility.[3] Their prevalence in pharmaceuticals necessitates a thorough understanding of their physical and chemical stability under various stress conditions.

Profile of this compound

This compound (CAS: 14529-54-5) is a substituted pyridone that serves as a valuable building block in organic synthesis.[1][4] Its structure, featuring two bromine atoms on the pyridone ring, an N-methyl group, and a carbonyl function, presents a unique combination of functional groups that influence its reactivity and physical properties.[2] This compound is typically a pale yellow to brown solid and is soluble in common organic solvents.[2]

The Critical Role of Thermal Stability in Drug Development

Thermal stability is not an academic exercise; it is a critical parameter in pharmaceutical development. It dictates:

  • Process Safety: Prevents runaway exothermic reactions during manufacturing scale-up.

  • Drying and Formulation: Informs the selection of appropriate temperatures for drying processes to remove solvents without degrading the compound.

  • Storage Conditions: Defines long-term storage requirements (e.g., ambient temperature, refrigeration) to prevent degradation over time.

  • Regulatory Compliance: Regulatory agencies require data on the stability of APIs and their intermediates to ensure product safety and efficacy.

Physicochemical Properties and Predicted Stability

A baseline understanding of the compound's properties is essential before embarking on thermal analysis. The table below summarizes key physicochemical data gathered from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₆H₅Br₂NO[5][6]
Molecular Weight 266.92 g/mol [5][6]
CAS Number 14529-54-5[5][7]
Melting Point 182 °C[7]
Boiling Point (Predicted) 259.4 ± 40.0 °C[7]
Density (Predicted) 2.130 ± 0.06 g/cm³[7]
Vapor Pressure 0.013 mmHg at 25°C[5][7]

General safety data indicates that the compound is stable under normal conditions of temperature and pressure.[8] However, it should be kept away from strong oxidizing agents, mineral acids, and excess heat.[8]

Core Methodologies for Thermal Stability Assessment

To generate a comprehensive thermal profile, a multi-technique approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.[9]

Thermogravimetric Analysis (TGA)

Principle & Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] Its primary objective here is to determine the temperature at which the compound begins to decompose and to quantify mass loss events, which may correspond to desolvation or degradation.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A standard rate of 10-20 °C/min is typically used to ensure good resolution of thermal events.[11]

  • Data Acquisition: Record the mass, temperature, and time throughout the experiment.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition (Td) is often determined as the point of 5% or 10% mass loss or by the extrapolated onset from the derivative of the TGA curve (DTG).[12][13]

Differential Scanning Calorimetry (DSC)

Principle & Objective: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these transitions.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.

  • Atmosphere Selection: Maintain a nitrogen purge gas flow (e.g., 50 mL/min) through the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 200 °C (above the known melting point) at 10 °C/min. This step reveals the melting of the initial form and removes any prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) back to a sub-ambient temperature (e.g., 0 °C).

    • Second Heat: Ramp the temperature from 0 °C to 350 °C at 10 °C/min. This scan reveals the glass transition (if amorphous), recrystallization, and decomposition profile of the melt-quenched material.

  • Data Analysis: Plot heat flow versus temperature.

    • Identify the sharp endotherm corresponding to the melting point (Tm).

    • Look for any exothermic events following the melt, which would indicate decomposition.

    • Determine the onset temperature of decomposition from the DSC curve.

Experimental Workflow and Data Integration

The data from TGA and DSC are complementary. TGA identifies the temperature of mass loss, while DSC indicates whether the decomposition process is endothermic or exothermic. A comprehensive assessment follows a logical workflow.

G cluster_0 Sample Preparation & Setup cluster_1 Thermoanalytical Experiments cluster_2 Data Analysis & Interpretation cluster_3 Final Report Sample Receive & Characterize This compound Prep_TGA Prepare TGA Sample (3-5 mg, open pan) Sample->Prep_TGA Prep_DSC Prepare DSC Sample (1-3 mg, sealed pan) Sample->Prep_DSC Run_TGA Run TGA (Ramp to 500°C @ 10°C/min, N2) Prep_TGA->Run_TGA Run_DSC Run DSC (Heat-Cool-Heat cycle, N2) Prep_DSC->Run_DSC Analyze_TGA Determine Onset of Decomposition (Td) Run_TGA->Analyze_TGA Analyze_DSC Determine Melting Point (Tm) & Decomposition Exotherm Run_DSC->Analyze_DSC Integration Correlate TGA & DSC Data Analyze_TGA->Integration Analyze_DSC->Integration Report Generate Thermal Stability Report Integration->Report

Caption: Integrated workflow for thermal stability analysis.

Causality: The DSC experiment is often run to a temperature just past the decomposition onset observed in the TGA. This prevents extensive contamination of the DSC cell from large amounts of degradation products. If the TGA shows a mass loss at 280 °C, the DSC run might be stopped at 300 °C. The correlation is key: a mass loss in TGA that corresponds to a sharp exotherm in DSC is a strong indicator of a hazardous, energy-releasing decomposition.

Anticipated Thermal Profile and Potential Decomposition

While specific experimental data is required for confirmation, an expert assessment of the molecule's structure allows for a hypothesized thermal profile:

  • Melting: A sharp endotherm is expected around its reported melting point of 182 °C.[7]

  • Decomposition: The molecule is expected to be stable significantly beyond its melting point. Based on studies of other halogenated pyridone derivatives, which show decomposition temperatures above 250 °C, a similar range can be anticipated.[12] The C-Br bonds are typically the weakest points in the aromatic system and could be the site of initial thermal cleavage. The N-C bond of the methyl group is another potential initiation site.

A potential initial step in the thermal decomposition could be the homolytic cleavage of a carbon-bromine bond.

Caption: Hypothetical initiation of thermal decomposition.

Conclusion and Future Directions

This guide establishes a robust, scientifically-grounded protocol for determining the thermal stability of this compound. By employing TGA and DSC in a complementary fashion, researchers can accurately determine the key parameters of melting point and decomposition temperature. This data is essential for safe handling, process optimization, and regulatory filings.

For a more advanced understanding, future studies could involve:

  • TGA-MS or TGA-FTIR: Coupling the TGA to a mass spectrometer or infrared spectrometer to identify the gaseous products evolved during decomposition.

  • Isothermal TGA: Holding the sample at specific temperatures for extended periods to assess long-term stability and degradation kinetics.

  • Accelerated Rate Calorimetry (ARC): To evaluate the potential for thermal runaway reactions under adiabatic conditions, which is critical for process safety assessment.

By following the methodologies outlined herein, scientists can confidently and accurately characterize the thermal properties of this important pharmaceutical intermediate.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one, a valuable intermediate in pharmaceutical research.[1][2] The synthesis is achieved via the N-methylation of 3,5-dibromo-2-hydroxypyridine. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the reaction mechanism, protocol optimization, safety considerations, and troubleshooting. We will delve into the critical factors governing the regioselectivity of the alkylation, compare various methylating agents, and provide a step-by-step protocol for a high-yield synthesis.

Introduction: The Significance of N-Methylated 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[3][4] N-alkylation of the 2-pyridone ring is a critical modification that can significantly influence a molecule's biological activity, solubility, and metabolic stability.[5][6] The target molecule, this compound, serves as a key building block in the synthesis of more complex molecules for drug discovery programs, with potential applications in developing novel therapeutics.[1] Its dibromo substitution provides reactive handles for further functionalization, such as cross-coupling reactions.

The Chemistry of 2-Pyridone Alkylation: A Mechanistic Perspective

The alkylation of 3,5-dibromo-2-hydroxypyridine presents a classic case of ambident nucleophilicity. The starting material exists in tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. Deprotonation by a base generates a pyridinolate anion with two nucleophilic centers: the nitrogen and the oxygen. This can lead to a mixture of N-alkylated (desired product) and O-alkylated (side-product) species.[7][8]

Achieving high regioselectivity for N-alkylation is paramount. The outcome of the reaction is governed by several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory and reaction conditions:

  • The Base and Counter-ion: The choice of base is critical. Using alkali metal bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) favors N-alkylation.[9] The "softer" alkali metal cations (like K⁺ and Cs⁺) associate more loosely with the pyridinolate anion, leaving the nitrogen atom, which is a softer nucleophile, more available to attack the soft electrophile (the methylating agent).[9]

  • The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal for this transformation.[9] These solvents effectively solvate the cation of the base, thereby generating a more "naked" and reactive pyridinolate anion, which enhances the rate of the Sₙ2 reaction. Furthermore, polar aprotic solvents are known to favor N-alkylation.[9]

  • The Alkylating Agent: "Soft" electrophiles, such as methyl iodide, readily react with the soft nitrogen center of the pyridinolate anion.[7]

By carefully selecting these conditions, the reaction can be directed to overwhelmingly favor the formation of the desired N-methylated product, this compound.

Experimental Protocol: N-Methylation of 3,5-dibromo-2-hydroxypyridine

This protocol is adapted from established literature procedures and is optimized for high yield and purity.[2]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3,5-dibromo-2-hydroxypyridine≥98%Commercially Available---
Methyl Iodide (Iodomethane)≥99%Commercially AvailableCaution: Toxic and volatile.
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially Available---
Dimethylformamide (DMF)AnhydrousCommercially Available---
Ethyl Acetate (EtOAc)ACS GradeCommercially Available---
HexanesACS GradeCommercially Available---
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available---
Diethyl Ether (Et₂O)ACS GradeCommercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flask------Appropriate size for the scale.
Magnetic stirrer and stir bar---------
Condenser---------
Nitrogen/Argon inlet------To maintain an inert atmosphere.
Separatory funnel---------
Rotary evaporator---------

Reaction Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 3,5-dibromo-2-hydroxypyridine in anhydrous DMF B Add anhydrous K₂CO₃ A->B C Stir suspension under N₂ for 15 min B->C D Add Methyl Iodide dropwise C->D E Stir at room temperature for 18 hours D->E F Quench with water E->F G Extract with Ethyl Acetate (3x) F->G H Combine organic layers G->H I Dry over Na₂SO₄ H->I J Filter and concentrate I->J K Grind solid with Et₂O J->K L Purify remaining residue by flash chromatography K->L M Combine product fractions L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-2-hydroxypyridine (5.0 g, 19.8 mmol).

  • Add anhydrous dimethylformamide (DMF, 170 mL) and stir until the solid is dissolved.

  • Add anhydrous powdered potassium carbonate (6.01 g, 43.5 mmol, 2.2 equivalents) to the solution. The mixture will become a suspension.

  • Seal the flask and stir the suspension under a nitrogen or argon atmosphere for 15 minutes at room temperature. This step ensures the formation of the potassium pyridinolate salt.

  • Methylation: Add methyl iodide (1.36 mL, 21.8 mmol, 1.1 equivalents) dropwise to the stirring suspension.

  • Continue stirring the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, pour the mixture into water (200 mL).

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • The resulting solid can be triturated (ground) with diethyl ether (Et₂O) to yield a significant portion of the pure product.[2]

  • The filtrate from the trituration can be concentrated and the residue purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the remaining product.[2]

  • Combine all batches of the pure product and dry under vacuum. An expected yield is approximately 4.5 g (85%).[2]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.78 (d, J=2.5 Hz, 1H), 7.42 (d, J=2.5 Hz, 1H), 3.59 (s, 3H).[2]

  • Mass Spectrometry (ESI): [M+H]⁺ peaks at m/z 266.01, 267.99, 269.99, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.[2]

  • Melting Point: 182 °C.

Discussion: Alternative Methylating Agents

While methyl iodide is highly effective, its toxicity and volatility are significant concerns. As a senior scientist, it is crucial to consider alternatives, weighing their reactivity, safety, and cost.

Methylating AgentProsCons
Methyl Iodide (MeI) Highly reactive, effective for N-methylation.[10]Toxic, suspected carcinogen, volatile, relatively expensive.[11]
Dimethyl Sulfate (DMS) Highly reactive, low cost, widely used in industry.[10][12]Extremely toxic, corrosive, carcinogenic.[10][11] Requires stringent handling protocols.
Dimethyl Carbonate (DMC) Low toxicity, "greener" alternative.[10]Less reactive, often requires higher temperatures and longer reaction times.[10]

For laboratory-scale synthesis where high reactivity is desired, methyl iodide is a common choice. For industrial-scale production, dimethyl sulfate is often preferred due to its lower cost, though this necessitates advanced engineering controls to manage its extreme toxicity.[10][12] If a less hazardous process is a priority and lower reactivity can be tolerated, dimethyl carbonate is a viable option.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Conversion/Incomplete Reaction 1. Insufficient base or base is not anhydrous.2. Methylating agent has degraded.3. Insufficient reaction time.1. Use freshly dried, powdered K₂CO₃.2. Use a fresh bottle of methyl iodide.3. Continue to monitor the reaction by TLC/LC-MS and extend the reaction time if necessary.
Significant O-alkylation Product 1. Incorrect solvent or base.2. Presence of "harder" cations (e.g., Li⁺).1. Ensure a polar aprotic solvent like DMF is used with a potassium or cesium base.[9]2. Avoid lithium-based reagents.
Difficult Purification 1. Close polarity of N- and O-alkylated products on silica gel.2. Presence of DMF in the crude product.1. Careful optimization of the eluent system for flash chromatography is required. A shallow gradient can improve separation.2. Ensure the aqueous workup is thorough to remove the majority of DMF before concentrating the organic layers.

Safety and Hazard Information

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to all reagents; consult a glove compatibility chart).

  • 3,5-dibromo-2-hydroxypyridine: Causes skin irritation, serious eye damage, and may cause respiratory irritation. Toxic if swallowed.

  • Methyl Iodide: Toxic, volatile, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Dimethyl Sulfate (if used as an alternative): Extremely toxic, corrosive, and carcinogenic. It can be absorbed through the skin and has delayed effects that can be fatal.[10][11] Its use requires specialized training and safety protocols.

  • Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual methylating agent in the reaction flask with a suitable nucleophilic solution (e.g., concentrated ammonia or sodium thiosulfate solution) in the fume hood before cleaning glassware.

Conclusion

The N-methylation of 3,5-dibromo-2-hydroxypyridine is a robust and high-yielding transformation that provides access to the valuable pharmaceutical intermediate, this compound. Success hinges on a clear understanding of the factors that control regioselectivity, particularly the choice of base and solvent to favor N-alkylation over the competing O-alkylation pathway. By following the detailed protocol and adhering to the stringent safety precautions outlined, researchers can reliably synthesize this important compound for application in drug discovery and development programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Disubstituted 1-methylpyridin-2(1H)-ones

The 1-methylpyridin-2(1H)-one scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to introduce diverse substituents at the 3- and 5-positions is crucial for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, making it an ideal method for the synthesis of a wide array of 3,5-disubstituted 1-methylpyridin-2(1H)-one derivatives.[1][2][3] This document provides a detailed guide to the application of the Suzuki-Miyaura coupling to 3,5-Dibromo-1-methylpyridin-2(1H)-one, offering insights into the reaction mechanism, a comprehensive experimental protocol, and guidance on achieving selective functionalization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4][5][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide bond of this compound. This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7] For dihalogenated substrates, selective oxidative addition at one position is a key challenge.

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9][10] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Visualizing the Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation diaryl_pd Ar-Pd(II)L2-R transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a general procedure for the selective mono-arylation of this compound. For dihalogenated pyridines and pyrimidines, controlling the site of the first coupling is a significant challenge.[11][12][13] The C5 position of the pyridinone ring is generally more electron-deficient and thus more susceptible to oxidative addition, favoring mono-functionalization at this position under carefully controlled conditions.

Materials and Reagents
ReagentM.W.Amount (1 mmol scale)Equivalents
This compound268.94269 mg1.0
Arylboronic AcidVaries1.2 mmol1.2
Pd(PPh₃)₄ (Palladium Catalyst)1155.5635 mg (3 mol%)0.03
K₂CO₃ (Potassium Carbonate)138.21276 mg2.0
1,4-Dioxane (Anhydrous, Degassed)88.114 mL-
Water (Degassed)18.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).[14]

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system of 1,4-dioxane and water (4:1 ratio) via syringe.[15] The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyridinone.

  • Reaction Conditions: Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure mono-arylated product.

Visualizing the Experimental Workflow

Suzuki Coupling Workflow start Start setup 1. Reaction Setup: Combine reactants, base, and catalyst in a dry flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition: Add degassed 1,4-dioxane/water (4:1). inert->solvent heat 4. Reaction: Heat at 80-90 °C and stir. solvent->heat monitor 5. Monitoring: Track progress with TLC or LC-MS. heat->monitor workup 6. Work-up: Cool, dilute with EtOAc, wash with water and brine. monitor->workup Reaction Complete purify 7. Purification: Dry, concentrate, and perform column chromatography. workup->purify product Pure Mono-arylated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Key Considerations for Success

  • Catalyst Selection: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources and ligands can be employed.[16][17][18] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands, may offer improved performance.[19]

  • Choice of Base: The base is critical for activating the boronic acid.[8][10] While potassium carbonate is a common choice, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain cases, particularly with less reactive substrates.[14][15]

  • Solvent System: The choice of solvent can significantly influence the reaction's outcome.[20][21][22][23] A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[20] Polar aprotic solvents like DMF can also be effective.[21][22]

  • Control of Selectivity: For the synthesis of 3,5-disubstituted pyridinones, sequential Suzuki-Miyaura couplings can be employed. After the first mono-arylation, the resulting 3-bromo-5-aryl-1-methylpyridin-2(1H)-one can be subjected to a second coupling reaction with a different boronic acid to introduce a second, distinct substituent at the 3-position. The reactivity of the second bromine may be different from the first due to the electronic effect of the newly introduced aryl group.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient base, or non-optimal reaction temperature.Use a fresh batch of catalyst, ensure the base is anhydrous, and consider screening different temperatures.
Formation of Side Products Homocoupling of the boronic acid or dehalogenation of the starting material.Use a slight excess of the boronic acid, ensure a thoroughly deoxygenated reaction environment, and consider a milder base.
Poor Selectivity Both bromine atoms are reacting.Lower the reaction temperature, use a less reactive catalyst, or consider a milder base to favor mono-arylation. A stepwise approach may be necessary for disubstitution.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3,5-disubstituted 1-methylpyridin-2(1H)-ones from this compound. By carefully selecting the catalyst, base, and solvent system, and by controlling the reaction conditions, researchers can achieve high yields and, where desired, selective mono-arylation. This powerful synthetic tool opens the door to the creation of diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Aminopyridinones

Substituted aminopyridinones are a highly sought-after class of heterocyclic compounds within medicinal chemistry and drug discovery, forming the core scaffold of numerous pharmacologically active agents. The introduction of an amino group onto the pyridinone ring can significantly modulate a molecule's biological activity, solubility, and pharmacokinetic properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: 3,5-Dibromo-1-methylpyridin-2(1H)-one. This substrate presents an interesting challenge and opportunity due to the presence of two bromine atoms, which allows for the potential for selective mono-amination or subsequent di-amination, paving the way for the synthesis of diverse molecular architectures. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][2] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the bromopyridinone), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.

Regioselectivity in the Amination of this compound: A Predictable Outcome

A key consideration for the Buchwald-Hartwig amination of this compound is the regioselectivity of the reaction. The pyridinone ring possesses two potential sites for amination: the C3 and C5 positions. Based on analogous palladium-catalyzed cross-coupling reactions on similar 3,5-dihalogenated-2-pyridone systems, a high degree of regioselectivity is anticipated.

Studies on the Suzuki coupling of 3,5-dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones have demonstrated that mono-arylation occurs preferentially at the C5 position.[3] This selectivity is attributed to the electronic properties of the pyridinone ring. The C5 position is generally more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. Therefore, it is highly probable that the mono-amination of this compound will also selectively occur at the C5 position, yielding 5-amino-3-bromo-1-methylpyridin-2(1H)-one as the major product. This selective functionalization leaves the C3 bromine atom available for subsequent diversification through further cross-coupling reactions.

Experimental Protocol: Mono-amination of this compound

This protocol provides a robust starting point for the selective mono-amination of this compound. Optimization of reaction parameters may be necessary for different amine coupling partners.

Materials and Reagents
ReagentFormulaMolecular WeightPuritySupplier
This compoundC₆H₅Br₂NO268.92 g/mol >97%Commercially Available
Amine-->98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72 g/mol -Commercially Available
XantphosC₃₉H₃₂OP₂578.62 g/mol >98%Commercially Available
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10 g/mol >97%Commercially Available
Anhydrous TolueneC₇H₈92.14 g/mol -Anhydrous, <50 ppm H₂O
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles for inert gas purging

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Reaction Setup and Procedure

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 1. Add this compound (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv) to a Schlenk flask. prep2 2. Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv). prep1->prep2 prep3 3. Seal the flask with a septum. prep2->prep3 react1 4. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. prep3->react1 react2 5. Add anhydrous toluene via syringe. react1->react2 react3 6. Heat the reaction mixture to 100-110 °C with vigorous stirring. react2->react3 react4 7. Monitor the reaction progress by TLC. react3->react4 workup1 8. Cool the reaction to room temperature. react4->workup1 workup2 9. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 10. Dry the organic layer, filter, and concentrate in vacuo. workup2->workup3 workup4 11. Purify the crude product by column chromatography. workup3->workup4

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and sodium tert-butoxide (1.5 equivalents).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and the ligand, Xantphos (0.04 equivalents), to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and securely clamp it.

  • Degassing: Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-3-bromo-1-methylpyridin-2(1H)-one.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex -HBr (Base) Product Product Amido\nComplex->Product Reductive Elimination Product->Pd(0)L₂ Regenerated Catalyst

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Inappropriate base or solvent.- Use fresh, high-purity catalyst and ligand.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).
Formation of Side Products - Hydrodehalogenation of the starting material.- Di-amination product formation.- Use a less sterically hindered ligand.- Carefully control the stoichiometry of the amine (use closer to 1.0 equivalent for mono-amination).- Lower the reaction temperature.
Poor Regioselectivity - Reaction conditions favoring C3 amination.- While C5 selectivity is expected, screening different ligands (e.g., bulky biaryl phosphine ligands) can further enhance it.
Difficulty in Purification - Similar polarity of starting material and product.- Optimize the eluent system for column chromatography.- Consider derivatization of the product to alter its polarity for easier separation.

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.

  • Pressurized Systems: If using sealed tubes or microwave reactors, ensure they are designed to handle the expected pressure at the reaction temperature.

Characterization of the Product

The structure of the purified product, 5-amino-3-bromo-1-methylpyridin-2(1H)-one, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine and carbonyl functional groups.

Conclusion

The Buchwald-Hartwig amination provides an efficient and selective method for the synthesis of 5-amino-3-bromo-1-methylpyridin-2(1H)-one. The expected regioselectivity at the C5 position makes this a valuable transformation for generating versatile intermediates for further synthetic elaboration in drug discovery and materials science. The protocol provided herein serves as a comprehensive starting point, and with careful optimization, can be adapted for a wide range of amine coupling partners.

References

Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Alkynylation of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials. The ability to selectively introduce molecular complexity onto this core is paramount for developing novel compounds with tailored properties. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex syntheses.[3]

This guide provides a detailed examination of the Sonogashira coupling as applied to 3,5-Dibromo-1-methylpyridin-2(1H)-one. This substrate presents unique challenges and opportunities due to the presence of two bromine atoms at electronically distinct positions on an electron-deficient heterocyclic ring. We will explore the underlying mechanistic principles, provide optimized protocols for both mono- and selective di-alkynylation, and offer insights into troubleshooting common issues.

Mechanistic Considerations for this compound

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for optimizing reaction conditions for a specific substrate like this compound.

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate. For this compound, the relative reactivity of the C3 and C5 positions is a key consideration. The C5 position is generally more reactive towards oxidative addition due to its greater steric accessibility and slightly different electronic environment.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium complex.

  • Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Acid-Base Reaction: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide.[5] This species is then ready for transmetalation to the palladium center.

The amine base not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen halide byproduct generated during the reaction.[1]

Diagram: The Catalytic Cycles of Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation CuI Cu(I)Br PdII_Aryl->CuI Regenerates Cu(I) Catalyst PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination ArylHalide Ar-Br ArylHalide->PdII_Aryl Cu_Alkyne R-C≡C-Cu(I) CuI->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Aryl To Pd Cycle BaseH Base-H⁺Br⁻ Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne caption Catalytic cycles of the Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%VariousEnsure purity by NMR or LC-MS before use.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeVariousA common and effective palladium precursor.
Triphenylphosphine (PPh₃)>99%VariousLigand for the palladium catalyst.
Copper(I) iodide (CuI)>98%VariousCo-catalyst; should be a fine, off-white to light tan powder.
Terminal AlkyneVarious puritiesVariousPurity should be assessed; distillation may be required for liquids.
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99.5%VariousAmine base and solvent. DIPA can sometimes offer better results.
Tetrahydrofuran (THF) or 1,4-DioxaneAnhydrous, >99.8%VariousCo-solvent.
Nitrogen (N₂) or Argon (Ar)High purityGas supplierFor maintaining an inert atmosphere.
Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective coupling at the more reactive C5 position.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), PPh₃ (0.04 eq.), and CuI (0.03 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (or 1,4-Dioxane) to achieve a substrate concentration of 0.1 M. Follow with the addition of the amine base (TEA or DIPA, 3.0 eq.) and the terminal alkyne (1.1 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Diagram: Workflow for Mono-alkynylation

Monoalkynylation_Workflow start Start setup Reaction Setup: - this compound - Pd(OAc)₂, PPh₃, CuI start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvents Add Solvents and Reagents: - Anhydrous THF/Dioxane - Amine Base (TEA/DIPA) - Terminal Alkyne inert->add_solvents react Stir at Room Temperature (12-24h) add_solvents->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up: - Concentrate - Extract with DCM/EtOAc - Wash with NH₄Cl, Brine monitor->workup Reaction Complete purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Mono-alkynylated Product purify->product

Caption: Experimental workflow for mono-alkynylation.

Protocol 2: Di-alkynylation of this compound

This protocol is designed to achieve coupling at both the C3 and C5 positions.

Step-by-Step Methodology:

  • Reaction Setup: In a similar setup as Protocol 1, combine this compound (1.0 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and CuI (0.08 eq.). Note the increased catalyst loading.

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Solvent and Reagent Addition: Add anhydrous THF (or 1,4-Dioxane) to a concentration of 0.1 M. Add the amine base (TEA or DIPA, 5.0 eq.) and the terminal alkyne (2.5 eq.). A slight excess of the alkyne is crucial for driving the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to 50-70 °C and stir for 24-48 hours. The less reactive C3 position requires more forcing conditions. Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use a fresh batch of palladium catalyst and CuI. Ensure solvents and bases are strictly anhydrous. For di-alkynylation, a higher temperature may be necessary. Consider using a more electron-rich and bulky phosphine ligand.[2]
Formation of Homocoupled Alkyne (Glaser Coupling) Presence of oxygen; inappropriate CuI/Pd ratio.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Minimize the amount of CuI or consider a copper-free Sonogashira protocol.
Stalled at Mono-alkynylation Insufficient catalyst loading or reaction time/temperature for the second coupling.Increase the catalyst loading, reaction temperature, and reaction time. Ensure a sufficient excess of the terminal alkyne and base is present.
Decomposition of Substrate/Product Excessive heat; prolonged reaction times.Carefully monitor the reaction and avoid unnecessarily high temperatures or extended reaction times once the desired product is formed.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of novel alkynylated 2-pyridone derivatives. By carefully controlling the reaction parameters, including catalyst loading, stoichiometry of the alkyne, and temperature, researchers can selectively achieve either mono- or di-alkynylation. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful cross-coupling reaction in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Methylpyridin-2(1H)-one Scaffold

The 1-methylpyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1] The functionalization of this heterocyclic system allows for the precise tuning of its steric and electronic properties, enabling the exploration of vast chemical space in drug discovery programs. 3,5-Dibromo-1-methylpyridin-2(1H)-one serves as a versatile and readily available building block for the synthesis of complex molecular architectures.[2] The two bromine atoms at the C3 and C5 positions offer orthogonal handles for sequential or differential functionalization through palladium-catalyzed cross-coupling reactions, one of the most powerful C-C and C-N bond-forming methodologies in modern organic synthesis.[3]

This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving this compound, including detailed mechanistic insights, step-by-step protocols, and a discussion of regioselectivity to enable researchers to harness the full synthetic potential of this valuable intermediate.

Understanding Regioselectivity: The Key to Controlled Functionalization

A critical consideration in the cross-coupling of this compound is the regioselectivity of the reaction. The electronic and steric environment of the two bromine atoms is not identical, which can be exploited to achieve selective mono-functionalization or controlled di-functionalization.

Studies on analogous 3,5-dihalopyridinone systems have shown that the C5 position is generally more reactive towards palladium-catalyzed cross-coupling, particularly in Suzuki reactions.[4] This preferential reactivity is attributed to a combination of electronic and steric factors. The C5 position is less sterically hindered and may be more electronically favorable for oxidative addition of the palladium(0) catalyst. This inherent reactivity difference allows for a strategic, stepwise approach to the synthesis of differentially 3,5-disubstituted 1-methylpyridin-2(1H)-ones. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions, one can favor mono-substitution at the C5 position, leaving the C3 bromine available for a subsequent, different cross-coupling reaction.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Mechanism cluster_substrate Substrate cluster_reagent Reagent Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1. ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdR Ar-Pd(II)L₂(R) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim 3. Product Ar-R RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0 ArBr This compound BoronicAcid R-B(OH)₂ Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation 2. Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Ar-Br Transmetalation Transmetalation ArPdBr->Transmetalation ArPdC≡CR Ar-Pd(II)L₂(C≡CR) Transmetalation->ArPdC≡CR Cu-C≡CR RedElim Reductive Elimination ArPdC≡CR->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + Cu(I), Base CuI Cu(I) Base Base (e.g., Et₃N) CuAcetylide->Transmetalation Buchwald_Hartwig_Mechanism cluster_substrate Substrate cluster_reagent Reagent Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1. ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr AmineCoord Amine Coordination & Deprotonation ArPdBr->AmineCoord ArPdAmido Ar-Pd(II)L₂(NR₂') AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim 3. Product Ar-NR₂' RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0 ArBr This compound Amine R₂'NH Base Base (e.g., NaOtBu, K₃PO₄) Base->AmineCoord 2. Heck_Mechanism cluster_substrate Substrate cluster_reagent Reagent Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1. ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr MigratoryInsertion Migratory Insertion ArPdBr->MigratoryInsertion AlkylPd Alkyl-Pd(II)L₂(Br) MigratoryInsertion->AlkylPd BetaHydrideElim β-Hydride Elimination AlkylPd->BetaHydrideElim 3. Product Ar-Alkene BetaHydrideElim->Product Catalyst_Regen Catalyst Regeneration BetaHydrideElim->Catalyst_Regen 4. Base Catalyst_Regen->Pd0 ArBr This compound Alkene Alkene Alkene->MigratoryInsertion 2. Base Base (e.g., Et₃N)

References

The Versatile Scaffold: Harnessing 3,5-Dibromo-1-methylpyridin-2(1H)-one for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Core in Kinase Inhibitor Design

The dysregulation of protein kinases is a fundamental mechanism underlying numerous human diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of potential inhibitors, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Its inherent planarity and synthetic tractability make it an ideal starting point for the development of potent and selective kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 3,5-Dibromo-1-methylpyridin-2(1H)-one , in the synthesis of novel kinase inhibitors. The two bromine atoms at the C3 and C5 positions offer orthogonal handles for the introduction of diverse chemical functionalities through a variety of palladium-catalyzed cross-coupling reactions. This allows for a systematic exploration of the chemical space around the pyridinone core, facilitating the optimization of potency and selectivity against various kinase targets, including Pim-1 and c-Src kinases.

Synthetic Strategies: Functionalization of the Dibromopyridinone Core

The true utility of this compound lies in its susceptibility to sequential and selective functionalization. The bromine atoms can be independently addressed in cross-coupling reactions, enabling the synthesis of a diverse library of disubstituted pyridinone derivatives. The following sections provide detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[1][2] In the context of our scaffold, this reaction is ideal for introducing aryl or heteroaryl moieties at the C3 and C5 positions, which are often crucial for establishing interactions with the solvent-exposed regions of the kinase active site.

Conceptual Workflow for Suzuki-Miyaura Coupling

reagents This compound + Arylboronic Acid reaction Reaction Mixture in Solvent (e.g., Dioxane/H2O) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->reaction heating Heat (e.g., 90 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one or 3,5-Diaryl-1-methylpyridin-2(1H)-one purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Mono-arylation of this compound

This protocol describes a typical procedure for the selective mono-arylation at the more reactive C5 position of the pyridinone ring.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water (degassed)

    • Round-bottom flask

    • Reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-1-methylpyridin-2(1H)-one.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is particularly useful for introducing linear alkynyl moieties, which can act as rigid linkers to probe deeper pockets within the kinase active site or serve as handles for further functionalization via click chemistry.

Conceptual Workflow for Sonogashira Coupling

reagents 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one + Terminal Alkyne reaction Reaction Mixture in Solvent (e.g., THF) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et3N) catalyst->reaction stirring Stir at Room Temperature reaction->stirring workup Aqueous Workup & Extraction stirring->workup purification Column Chromatography workup->purification product 3-Aryl-5-alkynyl-1-methylpyridin-2(1H)-one purification->product

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Alkynylation of 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one

This protocol outlines a typical procedure for the Sonogashira coupling of a mono-arylated pyridinone with a terminal alkyne.

  • Reagents and Materials:

    • 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Schlenk flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-5-alkynyl-1-methylpyridin-2(1H)-one.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[5][6][7] This reaction is invaluable for introducing primary or secondary amines at the C3 or C5 position of the pyridinone core. The resulting amino group can serve as a key hydrogen bond donor or acceptor, significantly influencing the binding affinity and selectivity of the inhibitor.

Conceptual Workflow for Buchwald-Hartwig Amination

reagents 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one + Primary/Secondary Amine reaction Reaction Mixture in Solvent (e.g., Toluene) reagents->reaction catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) catalyst->reaction heating Heat (e.g., 100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 3-Aryl-5-amino-1-methylpyridin-2(1H)-one purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Amination of 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one

This protocol provides a general procedure for the Buchwald-Hartwig amination of a mono-arylated pyridinone.

  • Reagents and Materials:

    • 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous

    • Schlenk tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

    • Evacuate and backfill the tube with an inert atmosphere three times.

    • Add a solution of 3-Aryl-5-bromo-1-methylpyridin-2(1H)-one in anhydrous toluene, followed by the amine.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-amino-1-methylpyridin-2(1H)-one.

Structure-Activity Relationship (SAR) Insights

The systematic functionalization of the this compound scaffold allows for a detailed exploration of the structure-activity relationship (SAR). By varying the substituents at the C3 and C5 positions, one can modulate the inhibitor's potency and selectivity for different kinase targets.

General SAR Trends for Pyridinone-Based Kinase Inhibitors:

  • C5-Position: Bulky hydrophobic groups at the C5 position often enhance potency by occupying a hydrophobic pocket adjacent to the ATP-binding site.

  • C3-Position: The introduction of hydrogen bond donors or acceptors at the C3 position can lead to additional interactions with the kinase, improving both potency and selectivity.

  • N1-Position: The methyl group at the N1 position can be replaced with other alkyl or substituted alkyl groups to modulate solubility and cell permeability.

Illustrative SAR Data for Pyridinone-Based c-Src Inhibitors

The following table presents hypothetical SAR data for a series of 3,5-disubstituted-1-methylpyridin-2(1H)-one derivatives as c-Src inhibitors to illustrate these principles.[8][9][10][11][12]

CompoundR1 (C5-Position)R2 (C3-Position)c-Src IC₅₀ (µM)
1 PhenylBr> 50
2 4-MethoxyphenylBr25.3
3 4-HydroxyphenylBr15.1
4 4-MethoxyphenylAmino8.7
5 4-MethoxyphenylPhenyl18.9

Conceptual SAR Logic

scaffold 3,5-Disubstituted Pyridinone Core c5 C5-Position (Hydrophobic Pocket) scaffold->c5 c3 C3-Position (H-Bonding Region) scaffold->c3 potency Kinase Inhibitory Potency (IC50) c5->potency Bulky/Hydrophobic Substituents c3->potency H-Bond Donors/ Acceptors

Caption: Key positions for SAR exploration.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of pyridinone derivatives has been synthesized, the next critical step is to evaluate their biological activity. A common and robust method for this is an in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Conceptual Workflow for a Kinase Inhibition Assay

reagents Kinase + Substrate + ATP reaction Incubation reagents->reaction inhibitor Test Compound (Pyridinone Derivative) inhibitor->reaction detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis result Inhibitory Potency analysis->result

Caption: Workflow for a typical kinase inhibition assay.

Detailed Protocol: General Luminescence-Based Kinase Assay

This protocol provides a general framework for assessing the inhibitory potency of the synthesized compounds against a target kinase.

  • Materials:

    • Target kinase

    • Kinase-specific substrate

    • ATP

    • Synthesized pyridinone inhibitors

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase and substrate solution to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of structure-activity relationships. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize new generations of potent and selective kinase inhibitors based on the privileged pyridinone scaffold.

References

3,5-Dibromo-1-methylpyridin-2(1H)-one as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3,5-Dibromo-1-methylpyridin-2(1H)-one as a Versatile Building Block for Proteolysis-Targeting Chimeras (PROTACs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PROTAC Revolution and the Need for Synthetic Versatility

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology.[1][2] Unlike traditional small-molecule inhibitors that rely on occupancy-driven inhibition, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[3][4] This event-driven mechanism allows for catalytic activity, enabling potent and sustained protein degradation at substoichiometric concentrations.[1][2]

A PROTAC molecule consists of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5] The linker is not merely a spacer; its length, rigidity, and attachment points are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts degradation efficiency and selectivity.[5][6] Consequently, the ability to rapidly synthesize and screen a library of PROTACs with diverse linker architectures is paramount for successful drug discovery campaigns.

This guide introduces This compound as a highly versatile and strategic building block for the modular synthesis of PROTAC libraries. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties and its ability to engage in multiple non-covalent interactions.[7][8][9] The presence of two bromine atoms at the C3 and C5 positions offers orthogonal chemical handles for sequential, site-selective functionalization, enabling precise control over linker vectorality and facilitating the construction of diverse PROTAC architectures from a single, common intermediate.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ligase, an enzyme that catalyzes the transfer of ubiquitin to substrate proteins.[3] This process involves several coordinated steps:

  • Target Binding: The warhead moiety of the PROTAC binds to the protein of interest.

  • E3 Ligase Recruitment: The other end of the PROTAC binds to an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][11]

  • Ternary Complex Formation: The PROTAC acts as a molecular bridge, facilitating the formation of a transient ternary complex between the target protein and the E3 ligase.[3]

  • Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to accessible lysine residues on the surface of the target protein.[5]

  • Proteasomal Degradation: The poly-ubiquitinated protein is recognized and degraded by the 26S proteasome, while the PROTAC is released and can catalyze further degradation cycles.[1][3]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Poly-ubiquitination Degradation 26S Proteasome Degradation Ub->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC Catalytic Cycle

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy: Leveraging this compound for PROTAC Library Synthesis

The core advantage of using this compound lies in the differential reactivity of its two bromine atoms. This allows for a sequential cross-coupling strategy to install the warhead and the E3 ligase ligand with distinct linker components. Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are exceptionally well-suited for this purpose due to their broad functional group tolerance and mild reaction conditions.[8][12]

This section outlines an exemplary workflow for constructing a library of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) , a key epigenetic reader and a high-value target in oncology.[5][10] We will use a derivative of the known BRD4 inhibitor JQ1 as the warhead and pomalidomide as the CRBN E3 ligase ligand.

Synthetic_Workflow Start 3,5-Dibromo-1-methyl- pyridin-2(1H)-one Intermediate1 Mono-functionalized Intermediate Start->Intermediate1 Sonogashira Coupling Intermediate2 Di-functionalized Scaffold Intermediate1->Intermediate2 Suzuki Coupling FinalPROTAC Final PROTAC (BRD4 Degrader) Intermediate2->FinalPROTAC CuAAC 'Click' Reaction Warhead JQ1-Boronic Ester (Warhead) Warhead->Intermediate2 E3_Linker Alkyne-Linker E3_Linker->Intermediate1 E3_Ligand Pomalidomide-Azide (E3 Ligand) E3_Ligand->FinalPROTAC

Caption: Modular synthetic workflow for PROTAC synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-methylation of hydroxypyridines.[13]

  • Materials:

    • 3,5-Dibromo-2-hydroxypyridine (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)

    • Iodomethane (MeI) (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3,5-dibromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).

    • Stir the resulting suspension vigorously at room temperature for 15-20 minutes.

    • Add iodomethane (1.1 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 18 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to afford this compound as a solid.[13]

  • Expected Characterization:

    • ¹H NMR (CDCl₃, 500 MHz): δ 7.78 (d, J=2.5 Hz, 1H), 7.42 (d, J=2.5 Hz, 1H), 3.59 (s, 3H).[13]

    • MS (ESI): m/z [M+H]⁺ calculated for C₆H₆Br₂NO: 265.88; found ~266.[13]

Protocol 2: Sequential Sonogashira and Suzuki Coupling

This protocol demonstrates the selective functionalization of the dibromopyridinone core. The Sonogashira reaction is typically performed first, followed by the Suzuki coupling.

  • Materials:

    • This compound (1.0 eq)

    • Propargyl alcohol (or other terminal alkyne with a linker) (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF), anhydrous

    • JQ1-boronic acid pinacol ester (1.2 eq)

    • PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)

    • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure (Step A: Sonogashira Coupling):

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF and triethylamine.

    • Degas the mixture by bubbling with N₂ for 10-15 minutes.

    • Add the terminal alkyne (e.g., propargyl alcohol, 1.1 eq) dropwise.

    • Stir the reaction at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • Upon completion, dilute the reaction with EtOAc and filter through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the mono-alkynylated intermediate.

  • Procedure (Step B: Suzuki Coupling):

    • To a flask, add the mono-alkynylated intermediate from Step A (1.0 eq), the JQ1-boronic acid pinacol ester (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Add a degassed mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture at 80-90 °C under an inert atmosphere until completion (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the fully functionalized pyridinone-linker-warhead scaffold.

Protocol 3: Final PROTAC Assembly via Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for the final conjugation step.[14]

  • Materials:

    • Pyridinone-linker(alkyne)-warhead scaffold from Protocol 2 (1.0 eq)

    • Pomalidomide-linker-azide (1.05 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent system (e.g., t-BuOH/water 1:1 or DMF)

  • Procedure:

    • In a reaction vial, dissolve the alkyne-functionalized scaffold (1.0 eq) and the azide-functionalized pomalidomide (1.05 eq) in the chosen solvent system.

    • Prepare fresh solutions of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is typically observed.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute with water and extract with EtOAc or perform a direct purification via preparative HPLC to isolate the final PROTAC molecule.

Characterization and Biological Evaluation

Physicochemical Characterization

The final PROTAC product should be thoroughly characterized to confirm its identity and purity (>95%).

Technique Purpose
LC-MS Confirm molecular weight and assess purity.
¹H and ¹³C NMR Confirm chemical structure and isomeric purity.
HRMS Determine the exact mass for elemental composition confirmation.
Preparative HPLC Final purification to achieve >95% purity for biological assays.
Protocol 4: Biological Evaluation of BRD4 Degradation
  • Cell Line: A human cell line expressing BRD4, such as the acute myeloid leukemia (AML) cell line MV4;11 or the breast cancer cell line MDA-MB-231.

  • Method: Western Blot Analysis

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 remaining relative to the DMSO control for each concentration. Plot the data to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).

  • Exemplary Data Presentation:

PROTAC ID Linker Description DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-PY-01C3-Alkyne, C5-JQ115.2>95
PROTAC-PY-02C3-PEG2-Alkyne, C5-JQ18.5>95
PROTAC-PY-03C5-Alkyne, C3-JQ145.888
JQ1 (Inhibitor)N/ANo DegradationN/A
Negative Control(Inactive E3 Ligand)No DegradationN/A

Conclusion and Future Directions

This compound serves as an exceptional and versatile scaffold for the synthesis of PROTACs. Its capacity for sequential and regioselective functionalization via robust palladium-catalyzed cross-coupling reactions provides a powerful platform for rapidly generating libraries of degraders. This modularity allows for systematic exploration of the crucial structure-activity relationships of the linker, accelerating the optimization of PROTAC potency, selectivity, and pharmacokinetic properties. The protocols detailed herein, using the degradation of BRD4 as a model system, provide a clear and adaptable roadmap for researchers to employ this building block in their own targeted protein degradation programs, expanding the chemical space available for this transformative therapeutic modality.

References

Application Notes & Protocols: Strategic Derivatization of 3,5-Dibromo-1-methylpyridin-2(1H)-one for Medicinal Chemistry Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it an attractive motif for drug design. This guide focuses on a key intermediate, 3,5-Dibromo-1-methylpyridin-2(1H)-one , a versatile building block designed for rapid library synthesis. The bromine atoms at the C3 and C5 positions serve as exceptionally reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5] We present detailed protocols and scientific rationale for the derivatization of this scaffold via Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to efficiently generate diverse molecular libraries for screening and lead optimization.

Introduction: The Strategic Value of the 3,5-Dibromo-2-Pyridone Scaffold

The pursuit of novel therapeutics often relies on the efficient exploration of chemical space around a core molecular structure. The 2-pyridone heterocycle is of particular interest due to its presence in natural products and synthetic compounds with a wide array of biological activities.[6][7] The strategic placement of two bromine atoms on the 1-methyl-2-pyridone core creates a powerful platform for iterative chemical modification.

The C-Br bonds at the electron-deficient C3 and C5 positions are primed for palladium-catalyzed cross-coupling reactions. This allows for the controlled and modular introduction of a wide range of substituents, including:

  • Aryl and Heteroaryl Groups (Suzuki Coupling): To probe interactions with aromatic-binding pockets in biological targets.

  • Alkynyl Groups (Sonogashira Coupling): To introduce linear, rigid linkers or pharmacophores.

  • Amino Groups (Buchwald-Hartwig Amination): To install key hydrogen-bond donors and acceptors or to serve as points for further elongation.

This document provides robust, field-tested protocols for these key transformations, emphasizing the underlying principles that govern reaction success and empowering researchers to adapt these methods for their specific molecular targets.

Synthesis of the Core Scaffold: this compound

The foundational step for any derivatization campaign is the reliable synthesis of the starting material. The target compound is readily prepared from its N-H precursor, 3,5-dibromo-1H-pyridin-2-one, via a standard N-alkylation reaction.

Protocol 2.1: N-methylation of 3,5-Dibromo-1H-pyridin-2-one

This protocol details the synthesis of the title compound from its commercially available precursor. The reaction proceeds via deprotonation of the pyridone nitrogen by a mild base, followed by nucleophilic attack on an alkylating agent.

Causality Behind Component Selection:

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the pyridone starting material and the carbonate base, facilitating a homogeneous reaction environment.

  • Base (K₂CO₃): Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the pyridone nitrogen (pKa ~11) without causing unwanted side reactions.

  • Alkylating Agent (MeI): Iodomethane is a highly reactive methyl source, ensuring efficient alkylation at room temperature.

Table 2.1: Reagents for Synthesis of the Core Scaffold

Reagent M.W. Equivalents Amount
3,5-Dibromo-1H-pyridin-2-one 252.88 1.0 5.0 g (19.8 mmol)
Potassium Carbonate (K₂CO₃) 138.21 2.2 6.01 g (43.5 mmol)
Iodomethane (MeI) 141.94 1.1 1.36 mL (21.8 mmol)

| Dimethylformamide (DMF) | - | - | 170 mL |

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask, add 3,5-dibromo-1H-pyridin-2-one (5 g, 19.8 mmol) and dissolve it in DMF (170 mL).

  • Add potassium carbonate (6.01 g, 43.5 mmol) to the solution. Stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Add iodomethane (1.36 mL, 21.8 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting solid can be triturated with diethyl ether to afford the pure product. Further purification can be achieved by column chromatography on silica gel if necessary.[8]

Expected Outcome: A white to off-white solid with a yield typically in the range of 80-90%. Characterization should be confirmed by ¹H NMR and Mass Spectrometry.[8]

Palladium-Catalyzed Cross-Coupling Strategies

The true utility of the 3,5-dibromo scaffold is realized through its functionalization. The following sections detail protocols for the three most common and powerful palladium-catalyzed cross-coupling reactions. A key principle in these reactions is the differential reactivity that can be achieved. While harsher conditions or an excess of the coupling partner (>2 equivalents) will favor disubstitution at both C3 and C5, careful control of stoichiometry (~1 equivalent) can allow for the isolation of mono-substituted products, enabling sequential and distinct derivatization of the two positions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki coupling is arguably the most versatile method for creating carbon-carbon bonds between aryl or vinyl groups.[9] It is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Principle: The reaction couples the organoboron species with the aryl bromide in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step in the catalytic cycle.[9][10]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Flask with Stir Bar Reagents Add: - this compound - Boronic Acid (1.1 or 2.2 eq.) - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) Start->Reagents Evac Evacuate & Backfill with Argon/Nitrogen (3x) Reagents->Evac Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Evac->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & Filter (e.g., through Celite) Cool->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify

Protocol 3.1.1: General Procedure for Suzuki Coupling

Table 3.1: Typical Reagents for Suzuki Coupling

Component Example Role Key Consideration
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ Active Catalyst Precursor Air-sensitive; requires inert atmosphere.
Ligand PPh₃, SPhos, XPhos Stabilizes Pd(0), modulates reactivity Choice affects efficiency for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates Boronic Acid Must be strong enough for activation but compatible with other functional groups.
Solvent System Dioxane/H₂O, Toluene, DMF Solubilizes reagents Degassing is critical to prevent catalyst oxidation.

| Boronic Acid | Phenylboronic acid | Coupling Partner | Stoichiometry controls mono- vs di-substitution. |

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). For catalysts like Pd(OAc)₂, a ligand (e.g., PPh₃, 0.1 eq.) must also be added.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[11] This reaction is distinguished by its use of a copper(I) co-catalyst, which facilitates the key transmetalation step at milder conditions than many other cross-coupling reactions.

Principle: The palladium cycle proceeds similarly to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then transmetalates with the Pd(II)-aryl complex, leading to the final product after reductive elimination.[11][12]

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Flask with Stir Bar Reagents Add: - this compound - Pd Catalyst & Ligand - Cu(I) Co-catalyst (e.g., CuI) Start->Reagents Evac Evacuate & Backfill with Argon/Nitrogen (3x) Reagents->Evac Solvent Add Degassed Solvent & Base (e.g., THF/Et₃N) Evac->Solvent Alkyne Add Terminal Alkyne (1.1 or 2.2 eq.) Solvent->Alkyne Stir Stir at RT to 50 °C Alkyne->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Filter Filter to remove Amine Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Protocol 3.2.1: General Procedure for Sonogashira Coupling

Table 3.2: Typical Reagents for Sonogashira Coupling

Component Example Role Key Consideration
Palladium Catalyst Pd(PPh₃)₂Cl₂ Active Catalyst Precursor Often used in combination with a phosphine ligand.
Copper(I) Co-catalyst Copper(I) Iodide (CuI) Forms Copper Acetylide Essential for the standard mechanism; can sometimes be omitted in "copper-free" variants.
Base Triethylamine (Et₃N), Diisopropylamine Base and Solvent An amine base is typically used to scavenge HX and deprotonate the alkyne.
Solvent THF, DMF Co-solvent Ensures solubility of all components.

| Terminal Alkyne | Phenylacetylene | Coupling Partner | Must have a terminal C-H bond. |

Step-by-Step Procedure:

  • To a degassed solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF and Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (0.05 eq.).[13]

  • Ensure the system is under an inert atmosphere.

  • Add the terminal alkyne (1.1 eq. for mono-alkynylation, 2.2 eq. for di-alkynylation) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkynylated pyridinone.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[14][15] This reaction is critical for installing nitrogen-containing functional groups that are prevalent in pharmaceuticals.

Principle: The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming a palladium-amido complex which then undergoes reductive elimination to yield the product.[16][17]

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Flask with Stir Bar Reagents Add: - this compound - Pd Pre-catalyst & Ligand - Strong Base (e.g., NaOtBu) Start->Reagents Evac Evacuate & Backfill with Argon/Nitrogen (3x) Reagents->Evac Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Evac->Solvent Amine Add Amine (1.2 or 2.4 eq.) Solvent->Amine Heat Heat to 80-110 °C Amine->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & Filter (e.g., through Celite) Cool->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify

Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination

Table 3.3: Typical Reagents for Buchwald-Hartwig Amination

Component Example Role Key Consideration
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ Source of Pd(0) Requires activation by a ligand.
Ligand BINAP, XPhos, RuPhos Bulky, electron-rich phosphine The choice of ligand is critical and substrate-dependent. Sterically hindered ligands are often superior.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Deprotonates the amine A strong, non-nucleophilic base is essential. NaOt-Bu is common but base-sensitive groups may require weaker bases.
Solvent Toluene, Dioxane Anhydrous, non-protic solvent Must be anhydrous to prevent quenching of the base and catalyst deactivation.

| Amine | Morpholine, Aniline | Coupling Partner | Can be primary or secondary, alkyl or aryl. |

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., Sodium tert-butoxide, 1.4 eq. per bromine).

  • Add the this compound (1.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 eq. for mono-amination, 2.4 eq. for di-amination).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols: Selective C3-Functionalization of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 2-pyridone scaffold is a privileged core structure in medicinal chemistry, appearing in a multitude of natural products and therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of this heterocyclic system is paramount for the modulation of its pharmacological profile. This document provides detailed protocols for the selective functionalization of the C3 position of 3,5-Dibromo-1-methylpyridin-2(1H)-one, a versatile and highly valuable building block for drug discovery pipelines. We will explore two robust and field-proven methodologies: regioselective halogen-metal exchange followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions. The rationale behind experimental design, step-by-step procedures, and critical insights for troubleshooting and optimization are presented to enable researchers to reliably synthesize novel C3-substituted pyridinones.

Introduction: The Strategic Value of C3 Functionalization

The this compound scaffold (Figure 1) is an ideal starting point for library synthesis. The two bromine atoms serve as orthogonal synthetic handles, allowing for sequential and site-selective modifications. Functionalization at the C3 position, in particular, is of high interest as it directly influences the electronic environment of the core structure and allows for the introduction of diverse pharmacophores.[2]

However, the inherent electronic nature of the pyridone ring, which is rendered electron-deficient by the conjugated carbonyl group and the nitrogen heteroatom, presents a challenge for classical electrophilic aromatic substitution.[3][4] Furthermore, the presence of two deactivating bromine substituents makes direct C-H activation difficult.[5] Therefore, modern synthetic strategies that leverage the existing carbon-bromine bonds are required for efficient and selective C3 functionalization.

Figure 1: Structure of this compound

This compound

Protocol I: C3-Functionalization via Halogen-Metal Exchange

This protocol leverages the subtle differences in the electronic environment of the C3 and C5 positions to achieve selective bromine-lithium exchange. The proximity of the C3-Br bond to the electron-withdrawing carbonyl group can make it more susceptible to exchange with organolithium reagents at cryogenic temperatures. The resulting C3-lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles.

Scientific Principle & Rationale

Halogen-metal exchange is a powerful transformation that converts an organohalide into an organometallic species. The reaction is typically performed at very low temperatures (-78 °C or below) to prevent side reactions and the decomposition of the highly reactive organolithium intermediate.[6] The choice of organolithium reagent and precise temperature control are critical for achieving high regioselectivity. Anhydrous and inert conditions are mandatory, as organolithium reagents react rapidly with protic sources like water.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.0-1.1 eq, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, DMF, iodine, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask and inert gas (Argon or Nitrogen) manifold

  • Dry ice/acetone bath

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Dissolution: Add this compound to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration) under a positive pressure of argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-butyllithium dropwise via syringe over 5-10 minutes. The slow addition is crucial to maintain temperature and selectivity. A color change is often observed. Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (dissolved in a small amount of anhydrous THF if it is a solid) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualization: Halogen-Metal Exchange Workflow

Halogen_Metal_Exchange Substrate 3,5-Dibromo-1-methyl- pyridin-2(1H)-one in THF Cooling Cool to -78 °C Substrate->Cooling Lithiation Add n-BuLi (1.1 eq) Stir 30-60 min Cooling->Lithiation Intermediate C3-Lithiated Intermediate Lithiation->Intermediate Electrophile Add Electrophile (E+) Intermediate->Electrophile Workup Quench & Work-up Electrophile->Workup Product C3-Functionalized Product Workup->Product

Caption: Workflow for C3-functionalization via halogen-metal exchange.

Protocol II: C3-Functionalization via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[7][8] The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly robust and tolerant of a wide range of functional groups. Selective coupling at the C3-Br position can be achieved by carefully selecting the catalyst, ligand, and reaction conditions.

Scientific Principle & Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[8] The key steps are:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond. The electronic nature of the C3-Br bond, influenced by the adjacent carbonyl, can make it more reactive towards oxidative addition than the C5-Br bond.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Removing dissolved oxygen from the reaction mixture by degassing is essential, as oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to deactivation.[9]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl- or Vinyl-boronic Acid (or pinacol ester) (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Schlenk flask or reaction tube with a reflux condenser

  • Inert gas (Argon or Nitrogen) manifold

Procedure:

  • Setup: To a Schlenk flask containing a stir bar, add this compound, the boronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: Bubble argon through the stirred suspension for 15-20 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Cooling & Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100
2Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O90
3Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2.0)Dioxane100
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (3.0)DMF/H₂O85

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII R¹-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Starting Material

The starting material, this compound, is readily prepared from commercially available 3,5-dibromo-2-hydroxypyridine.

Protocol: N-Methylation

A suspension of 3,5-dibromo-1H-pyridin-2-one (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in dimethylformamide (DMF) is stirred for 15 minutes.[10] Iodomethane (MeI, 1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 18 hours.[10] Following an aqueous work-up and extraction with ethyl acetate, the product can be purified by crystallization or chromatography to yield this compound in high yield (typically >85%).[10]

Conclusion

The protocols detailed herein provide robust and reproducible methods for the selective functionalization of the C3 position of this compound. Both halogen-metal exchange and palladium-catalyzed cross-coupling offer broad substrate scope and functional group tolerance, making them highly valuable tools for medicinal chemists and drug development professionals. By leveraging these strategies, researchers can efficiently access novel libraries of 2-pyridone derivatives, accelerating the discovery of new therapeutic agents.

References

Application of 3,5-Dibromo-1-methylpyridin-2(1H)-one in Agrochemical Synthesis: A Guide to Picolinamide Fungicide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridinones

The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. Within the vast landscape of synthetic chemistry, halogenated pyridinone scaffolds have emerged as exceptionally versatile building blocks for the construction of potent fungicides and herbicides.[1][2] Among these, 3,5-Dibromo-1-methylpyridin-2(1H)-one stands out as a key starting material, prized for its differentiated reactivity at the C3 and C5 positions. This application note provides a comprehensive guide for researchers and process chemists on the utilization of this valuable intermediate, with a specific focus on the synthesis of 3-amino-5-bromo-1-methylpyridin-2(1H)-one, a crucial precursor to the picolinamide class of fungicides.[3][4]

The picolinamide fungicides have garnered significant attention for their broad-spectrum activity against a range of devastating plant pathogens.[3][4] The strategic introduction of an amino group at the C3 position of the pyridinone ring is a critical step in the synthetic pathway to these high-value agrochemicals. This guide will detail a robust and scalable protocol for the selective mono-amination of this compound, drawing upon established principles of metal-catalyzed nucleophilic aromatic substitution.

Core Synthesis Pathway: From Dibromide to Aminated Precursor

The primary transformation of interest is the selective replacement of one bromine atom with an amino group. While various methodologies such as the Buchwald-Hartwig amination are prevalent in modern organic synthesis for C-N bond formation, copper-catalyzed reactions often present a more cost-effective and scalable alternative for industrial applications.[5] The protocol outlined below is adapted from established procedures for the amination of halopyridines and is designed to favor the selective mono-amination at the more reactive C3 position.

Synthesis_Pathway Start This compound Intermediate 3-Amino-5-bromo-1-methylpyridin-2(1H)-one Start->Intermediate Selective Amination (Cu-catalyzed SNAr) Final Picolinamide Fungicides Intermediate->Final Further Functionalization (e.g., Carboxylation, Amidation)

Caption: Synthetic workflow from the starting material to the final agrochemical class.

Experimental Protocol: Selective Copper-Catalyzed Amination

This protocol details the synthesis of 3-amino-5-bromo-1-methylpyridin-2(1H)-one from this compound. The procedure is based on a copper-catalyzed nucleophilic aromatic substitution using aqueous ammonia.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Copper(I) Oxide (Cu₂O)≥97%Commercially Available
Aqueous Ammonia (28-30%)ReagentCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Sodium Sulfate (Anhydrous)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Equipment:

  • High-pressure reaction vessel (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

  • Heating mantle or oil bath

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reactor Charging: In a high-pressure reaction vessel, combine this compound (1.0 eq), copper(I) oxide (0.1 eq), and 1,4-dioxane.

  • Addition of Ammonia: To the stirred suspension, add aqueous ammonia (10 eq).

  • Reaction: Seal the reactor and heat the mixture to 120-140 °C. The internal pressure will increase. Maintain this temperature with vigorous stirring for 12-24 hours.

  • Monitoring the Reaction: (Caution: Only to be performed after the reactor has cooled to room temperature and has been safely depressurized). The progress of the reaction can be monitored by TLC (eluent: 50% ethyl acetate in hexanes). The product, 3-amino-5-bromo-1-methylpyridin-2(1H)-one, will have a lower Rf value than the starting material.

  • Work-up: After cooling the reactor to ambient temperature and venting any excess pressure, transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the 1,4-dioxane and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Yield: 60-75%

Characterization Data for 3-amino-5-bromo-1-methylpyridin-2(1H)-one:

PropertyValue
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (d, J=2.4 Hz, 1H), 6.90 (d, J=2.4 Hz, 1H), 4.20 (br s, 2H), 3.50 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.5, 138.0, 130.5, 125.0, 105.0, 35.5

Mechanism and Rationale for Experimental Choices

The selective mono-amination is achieved through a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism. The pyridinone ring is electron-deficient, which facilitates nucleophilic attack. The bromine atoms further activate the ring towards substitution.

SNAr_Mechanism cluster_0 Catalytic Cycle Catalyst Cu(I) Catalyst Intermediate1 Cu(I)-Amine Complex Catalyst->Intermediate1 Ammonia NH₃ Ammonia->Intermediate1 Substrate Dibromopyridinone Intermediate2 Meisenheimer-like Intermediate Substrate->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Product Aminobromopyridinone Intermediate2->Product Bromide Elimination Byproduct HBr

Caption: Simplified representation of the copper-catalyzed amination process.

  • Catalyst: Copper(I) oxide is a cost-effective and robust catalyst for this type of transformation. It facilitates the coordination of the amine and activates the aryl halide for nucleophilic attack.

  • Solvent: 1,4-Dioxane is a suitable solvent due to its high boiling point, which allows for the required reaction temperatures, and its ability to dissolve both the organic substrate and to some extent, the aqueous ammonia.

  • Temperature and Pressure: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unreactive aryl bromide.

  • Selectivity: The mono-amination is favored by using a controlled stoichiometry of the reagents. The C3 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position in this pyridinone system.

Subsequent Transformations to Picolinamide Fungicides

The synthesized 3-amino-5-bromo-1-methylpyridin-2(1H)-one is a versatile intermediate for the elaboration into picolinamide fungicides. A common subsequent step involves the introduction of a carboxylic acid or its derivative at the C2 position, followed by amide bond formation with a suitable amine.

A potential synthetic route could involve a palladium-catalyzed carbonylation of the remaining C5 bromine, followed by amidation. Alternatively, a halogen-metal exchange followed by carboxylation can be employed. The choice of a specific route will depend on the desired final picolinamide structure and the available resources.

Conclusion

This compound is a valuable and strategically important starting material in the synthesis of agrochemicals. The detailed protocol for its selective mono-amination to 3-amino-5-bromo-1-methylpyridin-2(1H)-one provides a reliable and scalable method for accessing a key intermediate for the picolinamide class of fungicides. The provided methodology, rooted in established chemical principles, offers a solid foundation for researchers and drug development professionals in the agrochemical industry.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high yields and purity with this specific substrate.

The coupling of this compound presents a unique set of challenges primarily due to its electron-deficient heterocyclic nature. The two bromine atoms exhibit different reactivities, and the pyridinone core can potentially interact with the palladium catalyst. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Suzuki coupling of this compound. Each question is followed by an analysis of potential causes and actionable, evidence-based solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?

Low conversion is one of the most common issues and typically points to an inefficient catalytic system for this specific substrate.

Potential Cause 1: Inadequate Catalyst Activity

The oxidative addition of a C-Br bond on an electron-deficient pyridinone ring can be sluggish and is often the rate-determining step.[1] Standard or less active palladium catalysts may not be sufficient.

  • Solution: Employ a more active and specialized catalyst system. While Pd(PPh₃)₄ is a common starting point, it is often ineffective for challenging substrates.[1] Consider using catalyst systems known for coupling electron-deficient heteroaryl halides:

    • Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are designed to accelerate both the oxidative addition and reductive elimination steps.[1][2] They are the industry standard for difficult couplings.

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., PEPPSI™-IPr) are powerful catalysts due to the strong σ-donating nature of the NHC ligand, which enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[2]

Potential Cause 2: Suboptimal Base Selection

The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] A base that is too weak or poorly soluble will stall the catalytic cycle.

  • Solution: Use a sufficiently strong, non-nucleophilic base.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective for challenging couplings.[1] They are stronger than sodium or potassium carbonate and often lead to significantly improved yields.

    • Ensure Solubility: The base must have some solubility in the reaction medium. Using finely powdered base and ensuring vigorous stirring is crucial. The addition of a small amount of water to aprotic solvents like dioxane or THF can help solubilize the base and facilitate boronate formation.[4][5]

Potential Cause 3: Insufficient Thermal Energy

Suzuki couplings are generally not performed at room temperature and require thermal energy to overcome the activation barriers of the catalytic cycle.

  • Solution: Ensure adequate heating. A typical temperature range for this type of coupling is 80-110 °C .[1][6] Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature, rather than relying on a fixed duration.

Q2: I'm observing a significant amount of a dehalogenated byproduct (3-Bromo-1-methylpyridin-2(1H)-one). What causes this and how can it be prevented?

Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient N-heterocycles.[7]

Potential Cause: Formation of Palladium-Hydride (Pd-H) Species

The primary mechanism involves the formation of a palladium-hydride species, which can reductively eliminate with the heteroaryl group to yield the dehalogenated product.[7] This Pd-H species can be generated from the reaction of the palladium complex with certain bases or solvents (especially alcohols).[4][7]

  • Solutions:

    • Avoid Protic Solvents: Do not use alcohol-based solvents like ethanol or methanol as the primary solvent, as they can be a source of hydrides. Switch to aprotic solvents such as 1,4-dioxane, THF, or toluene .[7]

    • Optimize the Base: While strong bases are needed, some can promote Pd-H formation. K₃PO₄ is often a good choice as it is less prone to this side reaction compared to some alkoxide bases.[7]

    • Control Water Content: While a small amount of water can be beneficial, excess water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water-to-organic solvent ratio.[7]

Q3: My primary side product is from the homocoupling of my boronic acid. How do I suppress this?

Homocoupling of the boronic acid (to form a biaryl) is a classic side reaction in Suzuki couplings, and it almost always points to one major issue: oxygen.

Potential Cause: Presence of Oxygen in the Reaction

The active catalyst in the Suzuki cycle is Pd(0). If oxygen is present, it can oxidize Pd(0) to Pd(II) species. These Pd(II) species are known to catalyze the homocoupling of boronic acids.[4]

  • Solution: Implement rigorous deoxygenation procedures. This is non-negotiable for achieving high yields.

    • Inert Atmosphere: The reaction must be assembled and run under an inert atmosphere (Argon or Nitrogen). Use a Schlenk line or a glovebox.[1]

    • Solvent Degassing: Solvents must be thoroughly degassed before use. The most effective method is freeze-pump-thaw (at least three cycles). A less rigorous but often sufficient method for many applications is to bubble a stream of argon through the solvent for 20-30 minutes.[7][8]

    • Setup: Add all solid reagents to the flask, then perform several vacuum/inert gas backfill cycles before adding the degassed solvents via syringe.[1]

Q4: I am only achieving mono-arylation. How can I drive the reaction to the desired 3,5-diaryl product?

Achieving selective mono-arylation or pushing the reaction to full di-substitution requires careful control of stoichiometry and reaction conditions. The second coupling is often more difficult than the first.

Potential Cause 1: Insufficient Boronic Acid

The most straightforward cause is a lack of the coupling partner to react at the second bromine position.

  • Solution: Adjust the stoichiometry. For di-substitution, use at least 2.2 to 2.5 equivalents of the boronic acid relative to the dibromo-pyridinone. This slight excess helps drive the second, slower coupling to completion.

Potential Cause 2: Catalyst Deactivation or Lower Reactivity

After the first coupling, the electronic properties of the mono-arylated intermediate are altered. The remaining C-Br bond may be less reactive, or the catalyst may have partially deactivated over the course of the reaction.

  • Solutions:

    • Increase Catalyst Loading: A slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to ensure enough active catalyst remains for the second coupling.

    • More Forcing Conditions: The second coupling may require a higher temperature or a longer reaction time. Monitor the reaction carefully by LC-MS to track the disappearance of the mono-substituted intermediate.

    • Use a More Robust Catalyst: Highly stable and active catalyst systems, like those based on NHC ligands or modern Buchwald ligands, are more likely to remain active for the extended time required for double coupling.[2]

Q5: My boronic acid appears to be decomposing during the reaction (protodeboronation). How can I mitigate this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by harsh basic conditions, water, and high temperatures.[5][9]

Potential Cause: Instability of the Boron Reagent

Many functionalized boronic acids, especially electron-deficient ones, are susceptible to protodeboronation under standard Suzuki conditions.[5]

  • Solutions:

    • Use a Milder Base: If possible, screen milder bases like potassium fluoride (KF).[3][5]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative before the reaction. Pinacol esters (Bpin) , MIDA esters , or trifluoroborate salts are significantly more resistant to protodeboronation.[5][10]

    • Minimize Water and Temperature: Use the minimum amount of water necessary to facilitate the reaction and run the coupling at the lowest temperature that provides a reasonable rate.[5]

Data Summary: Recommended Reaction Conditions

The optimal conditions are highly dependent on the specific boronic acid used. However, the following table provides a robust starting point for optimization.

ParameterRecommended ConditionRationale & Comments
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(II) precursors are reduced in situ to the active Pd(0) catalyst.
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich ligands are essential for this challenging substrate.[2]
Alternate Catalyst PEPPSI™-IPr (1-3 mol%)A highly active pre-formed Pd(II)-NHC catalyst. Excellent for difficult couplings.[2]
Base K₃PO₄ (2.5-3.0 equiv.) or Cs₂CO₃ (2.5-3.0 equiv.)Stronger bases are required to promote efficient transmetalation.[1][9]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or THF/H₂O (e.g., 5:1)Aprotic polar solvents are preferred. A small amount of water aids base solubility.
Temperature 90 - 110 °CSufficient thermal energy is required. Monitor by TLC or LC-MS.
Boronic Acid 1.1-1.2 equiv. (for mono-), 2.2-2.5 equiv. (for di-)Stoichiometry is key for controlling selectivity.
Atmosphere Rigorously degassed under Argon or NitrogenCrucial to prevent catalyst oxidation and homocoupling.[4]

Experimental Protocol: General Procedure for Di-Arylation

This protocol provides a detailed, step-by-step methodology for a typical di-arylation reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (2.3 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this process three to five times to ensure a completely inert atmosphere.[1]

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting pyridinone.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the mono-substituted intermediate. Reactions may take anywhere from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 3,5-diaryl-1-methylpyridin-2(1H)-one.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)₂⁻ pd2_diaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 Ar-Ar' boronic Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ boronic->boronate boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material (SM) Consumed? (TLC/LC-MS) start->check_sm sm_yes No, Significant SM Remains check_sm->sm_yes No sm_no Yes, SM Consumed check_sm->sm_no Yes cause_inactive Potential Cause: Inactive Catalyst System sm_yes->cause_inactive solution_catalyst Solution: 1. Use Buchwald Ligand (SPhos) 2. Try NHC Catalyst (PEPPSI) 3. Use Stronger Base (K₃PO₄) 4. Increase Temperature cause_inactive->solution_catalyst check_side_products Identify Major Byproduct(s) sm_no->check_side_products dehalogenation Dehalogenation (Ar-H) check_side_products->dehalogenation Ar-H homocoupling Homocoupling (Ar'-Ar') check_side_products->homocoupling Ar'-Ar' mono_product Mono-Coupling Only check_side_products->mono_product Mono-Ar solution_dehalogenation Solution: 1. Switch to Aprotic Solvent (Dioxane, THF) 2. Avoid Alcohol Solvents dehalogenation->solution_dehalogenation solution_homocoupling Solution: 1. Rigorously Degas Solvents 2. Ensure Inert Atmosphere (Ar/N₂) homocoupling->solution_homocoupling solution_mono Solution: 1. Increase Boronic Acid (2.3 eq) 2. Increase Catalyst Load/Temp 3. Increase Reaction Time mono_product->solution_mono

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

Technical Support Center: Buchwald-Hartwig Amination of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 3,5-Dibromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The electron-deficient nature of the pyridinone ring, combined with the presence of two halogen atoms, presents unique challenges, including the formation of unwanted byproducts. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and minimize byproduct formation for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the amination of this compound?

The primary byproducts in this reaction typically fall into three categories:

  • Hydrodebromination Products: This is where one of the bromine atoms is replaced by a hydrogen atom, yielding 3-Bromo-1-methylpyridin-2(1H)-one or 5-Bromo-1-methylpyridin-2(1H)-one. This is a very common side reaction in Buchwald-Hartwig aminations and often arises from a competing β-hydride elimination pathway from a palladium-amido intermediate or the formation of a palladium-hydride species that reductively eliminates the arene.[1][2]

  • Di-aminated Product: If the reaction is intended to be a mono-amination, the formation of the 3,5-diamino-1-methylpyridin-2(1H)-one is a common byproduct resulting from the amination of the desired mono-aminated product.

  • Isomeric Mono-aminated Products: You may observe a mixture of 3-amino-5-bromo-1-methylpyridin-2(1H)-one and 5-amino-3-bromo-1-methylpyridin-2(1H)-one. Controlling the regioselectivity is a key challenge. Oxidative addition of the C-Br bond to the Pd(0) catalyst is the step that determines which isomer is formed.[3][4]

Q2: Which bromine (at C3 or C5) is expected to be more reactive, and how can I control regioselectivity?

For 3,5-dihalopyridines, the C5 position is generally more susceptible to initial oxidative addition than the C3 position. This is due to a combination of electronic and steric factors. However, the pyridinone carbonyl group significantly influences the electronic landscape.

Controlling Regioselectivity:

  • Ligand Choice: The steric bulk of the phosphine ligand is paramount. Larger, bulkier ligands can impart greater selectivity by preferentially interacting with the less sterically hindered C5-Br bond.

  • Temperature: Lowering the reaction temperature can often enhance selectivity, as the activation energy barrier difference between the two positions becomes more significant.

  • Electronic Effects: While the inherent reactivity favors the C5 position, the choice of amine can subtly influence the outcome. However, ligand and temperature are the more dominant control elements.

Q3: What is a good starting point for a catalyst system for this electron-deficient substrate?

For challenging, electron-deficient heteroaryl halides like this compound, a robust catalyst system is required. The coordination of the pyridine nitrogen or the pyridone oxygen to the palladium center can inhibit catalysis, necessitating the use of ligands that form stable and highly active catalytic species.[5][6][7]

A reliable starting point would be a palladium(II) precatalyst paired with a sterically hindered, electron-rich biaryl phosphine ligand.

ComponentRecommendationRationale
Palladium Source G3 or G4 Precatalysts (e.g., XPhos Pd G3) or Pd₂(dba)₃Pre-catalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[8]
Ligand XPhos , BrettPhos , or RuPhos These bulky, electron-rich ligands promote fast reductive elimination, which is the product-forming step. This helps to outcompete side reactions like hydrodebromination.[2][9]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is a common choice, but LHMDS can be useful for substrates with base-sensitive functional groups.[8][10]
Solvent Toluene or 1,4-DioxaneThese are standard, non-coordinating solvents for Buchwald-Hartwig reactions. Dioxane is sometimes favored for its ability to solubilize intermediates.[11]

Troubleshooting Guide

This section addresses specific experimental problems in a direct, cause-and-solution format.

Problem 1: My reaction is sluggish, stalls before completion, or shows no conversion.

This is often indicative of catalyst deactivation or suboptimal reaction conditions.

  • Underlying Cause A: Catalyst Inhibition. The nitrogen and oxygen atoms in your pyridinone substrate can act as poisons by coordinating to the palladium center, leading to catalytically inactive species.

    • Solution: Employ bulky biaryl phosphine ligands (see table above). The steric hindrance provided by these ligands creates a protective pocket around the palladium center, discouraging substrate coordination while still allowing the catalytic cycle to proceed.

  • Underlying Cause B: Inefficient Pd(0) Generation. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) catalyst may be inefficient.

    • Solution: Switch to a commercially available Pd pre-catalyst, such as a G3 or G4 palladacycle.[8] These complexes are designed for rapid and clean generation of the active LPd(0) species.

  • Underlying Cause C: Poor Reagent Quality. Water and oxygen can severely hamper the reaction. The base, particularly NaOtBu, is hygroscopic and its quality is critical.

    • Solution: Ensure all reagents are anhydrous. Use freshly opened, high-purity base, and handle it in an inert atmosphere (glovebox). Dry the solvent rigorously before use. Ensure the reaction is performed under a strict argon or nitrogen atmosphere.[12]

Problem 2: I am observing a significant amount of the hydrodebromination byproduct.

Hydrodebromination is a persistent challenge and indicates that an undesired pathway involving a palladium-hydride intermediate is competing with C-N bond formation.[2]

  • Underlying Cause: The rate of reductive elimination (product formation) is slow relative to competing side reactions like β-hydride elimination from the amine or reaction with trace water.

    • Solution 1: Accelerate Reductive Elimination. Switch to more electron-rich and sterically hindered ligands like BrettPhos or RuPhos . These ligands are specifically designed to promote the final reductive elimination step, thereby minimizing the lifetime of intermediates that can lead to hydrodebromination.[2][9]

    • Solution 2: Modify Reaction Conditions. Lowering the reaction temperature can sometimes disfavor the hydrodebromination pathway. However, this may also slow the desired reaction, so optimization is key.

    • Solution 3: Consider Additives. In some systems, the use of a copper co-catalyst has been reported to suppress hydrodebromination, potentially by scavenging hydride species.[2][13][14] This should be explored cautiously as it can also introduce other complications.

Diagram 1: Catalytic Cycle and Competing Side Pathways

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Inhibition Inactive Pd-Complex (Catalyst Deactivation) Pd0->Inhibition Coordination with Pyridinone N/O AmineCoord Amine Coordination OxAdd->AmineCoord + HNR₂ Amido Pd(II)-Amido Complex AmineCoord->Amido - H-X (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Desired Product) Amido->Product PdH Ar-Pd(II)-H Amido->PdH β-Hydride Elimination Hydrodebromination Ar-H (Hydrodebromination) PdH->Pd0 Re-enters cycle PdH->Hydrodebromination Reductive Elimination ArBr 3,5-Dibromo-1-methyl- pyridin-2(1H)-one Amine Amine Base Base

Caption: The catalytic cycle for Buchwald-Hartwig amination and key off-cycle pathways.

Problem 3: I want the mono-aminated product, but I'm getting significant amounts of the di-aminated byproduct.

This is a common issue when working with di-halogenated substrates. The mono-aminated product can sometimes be as reactive, or even more reactive, than the starting material.

  • Underlying Cause: The stoichiometry of the amine or prolonged reaction times allow for a second amination event to occur.

    • Solution 1: Control Stoichiometry. Carefully control the amount of amine used. Start with a slight deficiency (e.g., 0.95 equivalents) or exactly 1.0 equivalent relative to the dibromopyridinone. This ensures the amine is the limiting reagent.

    • Solution 2: Monitor the Reaction Closely. Track the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent amination of the desired product.

    • Solution 3: Lower the Temperature. Once the reaction has initiated, consider lowering the temperature. This may slow the second amination more than the first, allowing for a larger window to isolate the mono-aminated product.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Flowchart start Experiment Start problem Problem Encountered? start->problem low_yield Low Yield / No Reaction problem->low_yield Yes byproducts Byproduct Formation problem->byproducts Yes check_reagents Check Reagent Quality (Anhydrous? Pure Base?) low_yield->check_reagents change_catalyst Use Bulky Ligand (e.g., XPhos) Switch to Pre-catalyst low_yield->change_catalyst hydrodebromination Hydrodebromination? byproducts->hydrodebromination diamination Di-amination? byproducts->diamination Other success Optimized Reaction check_reagents->success change_catalyst->success hydro_sol Use BrettPhos/RuPhos Lower Temperature hydrodebromination->hydro_sol Yes diam_sol Use ≤1.0 eq. Amine Monitor Reaction Closely diamination->diam_sol Yes hydro_sol->success diam_sol->success

References

Technical Support Center: Purification of 3,5-Diaryl-1-Methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common challenges encountered during the isolation and purification of this important class of compounds. Pyridinone derivatives are a cornerstone in medicinal chemistry, serving as privileged structures in the development of novel therapeutics.[1][2] However, their unique physicochemical properties often present significant purification hurdles.

This resource provides in-depth, experience-driven answers to frequently encountered problems, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Troubleshooting Purification by Column Chromatography

Column chromatography is the workhorse for purifying medium-to-large scale reactions. However, the inherent basicity and polarity of the pyridinone scaffold can lead to several common issues.

Q1: My compound is streaking/tailing badly on the silica gel column. Why is this happening and how can I fix it?

A1: Root Cause Analysis & Mitigation Strategies

Peak tailing or streaking is the most common issue when purifying pyridine-containing compounds on standard silica gel.[3] This phenomenon is primarily caused by strong, non-ideal interactions between the basic nitrogen atom of the pyridinone ring and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This interaction creates a secondary retention mechanism, leading to a gradual "bleeding" of the compound down the column instead of a sharp, well-defined band.

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a volatile base to your mobile phase.

    • Protocol: Add 0.1% to 1% triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). The competing base (TEA) will preferentially bind to the active silanol sites, effectively masking them from your target compound and resulting in symmetrical, sharp peaks.[3]

    • Causality: By shielding the silanol groups, you ensure that the separation is governed primarily by the desired polar interactions, leading to ideal chromatographic behavior.

  • Use of Deactivated or Alternative Stationary Phases:

    • Neutral Alumina: For highly basic compounds, switching to a neutral alumina stationary phase can be beneficial as it lacks the acidic silanol groups responsible for tailing.

    • End-Capped Silica: Using a C18-functionalized (reversed-phase) silica gel is another excellent option. The silanol groups are "end-capped," significantly reducing their availability for unwanted interactions.

Q2: I'm seeing poor separation between my desired product and a closely-related impurity. What strategies can I use to improve resolution?

A2: Enhancing Selectivity and Efficiency

Poor resolution occurs when the column fails to adequately distinguish between two or more compounds. For 3,5-diaryl-1-methylpyridin-2(1H)-ones, common impurities might include starting materials, regioisomers, or by-products from incomplete cyclization.[4]

Solutions:

  • Optimize Mobile Phase Polarity:

    • Shallow Gradient: If using automated flash chromatography, run a shallow gradient (e.g., 10-40% Ethyl Acetate in Hexane over 20 column volumes) to maximize the separation window.

    • Isochratic Elution: For manual columns, carefully determine the optimal isocratic solvent system using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarity (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that provides the best separation (ΔRf).

  • Change Mobile Phase Composition: Switching solvent systems can alter the selectivity of the separation. If a Hexane/Ethyl Acetate system fails, consider alternatives that offer different intermolecular interactions.

    • Toluene/Acetone: Toluene can engage in π-π stacking interactions with the aryl rings of your compounds, offering a different selectivity profile compared to hexane.

    • Dichloromethane/Methanol: This more polar system is effective for highly functionalized pyridinones.

  • Decrease Particle Size: For very challenging separations, using a column packed with smaller silica particles (e.g., <40 µm) will increase column efficiency and improve resolution, though it will also lead to higher backpressure.[3]

Q3: My product appears to be degrading on the column. How can I confirm this and what are the alternatives?

A3: Assessing On-Column Stability

The acidic nature of silica gel can sometimes catalyze the degradation of sensitive functional groups.

Confirmation Protocol: The "2D TLC" Test

  • Spot your crude material on a TLC plate and develop it in your chosen eluent system.

  • After development, let the plate air dry completely.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Analysis: If the compound is stable, you will see a single spot that has moved diagonally. If degradation is occurring, you will see new spots forming a horizontal line from the main diagonal spot.

Solutions:

  • Deactivate Silica: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use the base-additive method described in Q1.

  • Purify via Recrystallization: If the compound is sufficiently pure (>90%), recrystallization is an excellent, non-destructive alternative.

Troubleshooting Column Chromatography: A Decision Workflow

The following diagram outlines a systematic approach to resolving common issues encountered during the column chromatography of 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives.

G start Start Purification tlc Run TLC to find initial solvent conditions start->tlc column Perform Column Chromatography tlc->column observe Observe Chromatogram / Fractions column->observe tailing Issue: Peak Tailing / Streaking? observe->tailing resolution Issue: Poor Resolution? tailing->resolution No sol_tailing Add 0.5% TEA or Pyridine to mobile phase tailing->sol_tailing Yes recovery Issue: Low Recovery / Degradation? resolution->recovery No sol_resolution1 Optimize solvent system (change polarity or composition) resolution->sol_resolution1 Yes sol_recovery Confirm with 2D TLC. Use neutral alumina or recrystallize. recovery->sol_recovery Yes success Pure Compound Isolated recovery->success No sol_tailing->column sol_resolution1->column Improved sol_resolution2 Switch stationary phase (e.g., Phenyl, Cyano) sol_resolution1->sol_resolution2 Still poor? sol_resolution2->column sol_recovery->column

Caption: A logical workflow for troubleshooting common chromatography issues.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially as a final polishing step after chromatography.[5] The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Q1: I'm struggling to find a suitable solvent system for recrystallization. What's a systematic approach?

A1: A Step-by-Step Solvent Screening Protocol

Finding the right solvent is often a process of methodical trial and error.[5]

Protocol: Small-Scale Solvent Screening

  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the list below, starting with 0.5 mL. Test solvents across a range of polarities.

  • Observe Solubility:

    • If the compound dissolves immediately at room temperature, the solvent is too good. It can potentially be used as the "soluble" solvent in a two-solvent system.

    • If the compound is completely insoluble, even upon heating, the solvent is unsuitable.

    • If the compound is sparingly soluble at room temperature, heat the mixture gently (with stirring) to boiling. If a clear solution forms, this is a promising candidate solvent.

  • Cooling & Crystallization: Remove the promising tubes from heat and allow them to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Two-Solvent System: If no single solvent works, try a binary system. Dissolve the compound in a minimum amount of a "soluble" solvent (e.g., DCM, Acetone) while hot. Then, add a "poor" or "anti-solvent" (e.g., Hexane, Water) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then cool slowly.[6]

Common Recrystallization Solvents (In order of decreasing polarity) [7]

SolventBoiling Point (°C)Comments
Water100Good for polar compounds, but pyridinones may have limited solubility.
Methanol / Ethanol65 / 78Excellent general-purpose solvents for moderately polar compounds.[6]
Acetone56Good solvent, often used in a pair with hexane or water.[8]
Ethyl Acetate77A good starting point for many organic compounds.
Dichloromethane (DCM)40Often too good of a solvent, best used in a binary system.
Toluene111Good for aromatic compounds; high boiling point requires care.
Hexane / Heptane69 / 98Excellent anti-solvents for polar compounds.
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

A2: Understanding and Preventing Phase Separation

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the concentration of the solute is too high, exceeding its solubility limit at a temperature above its melting point (or the melting point of the solvate).

Solutions:

  • Slower Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask (e.g., with glass wool) can help.

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and attempt to cool slowly again.

  • Change Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Try a different solvent system where the solubility changes more gradually with temperature.

  • Seed Crystals: If you have a small amount of pure crystal, add a tiny speck to the cooled, supersaturated solution to induce nucleation.

Systematic Approach to Recrystallization

This workflow illustrates the logical progression from selecting a solvent to obtaining pure crystals.

G start Start with Crude Solid screen Screen Solvents (Single & Binary Systems) start->screen find_solvent Identify Suitable Solvent System screen->find_solvent find_solvent->screen Not Found dissolve Dissolve compound in minimum hot solvent find_solvent->dissolve Found cool Cool Slowly (Room Temp -> Ice Bath) dissolve->cool observe Observe Outcome cool->observe oiling_out Compound 'Oils Out' observe->oiling_out Oil crystals_form Crystals Form observe->crystals_form Solid no_precipitate No Precipitation observe->no_precipitate Clear sol_oil Re-heat, add more solvent, and/or cool slower oiling_out->sol_oil isolate Isolate crystals via filtration, wash with cold solvent, and dry crystals_form->isolate sol_no_precip Evaporate some solvent or add anti-solvent no_precipitate->sol_no_precip sol_oil->cool sol_no_precip->cool end Pure Crystalline Product isolate->end

Caption: A workflow for developing a successful recrystallization protocol.

Section 3: FAQs on Purity Assessment

Successful purification must be confirmed by rigorous analytical methods.

Q1: What are the standard analytical techniques to assess the purity of my 3,5-diaryl-1-methylpyridin-2(1H)-one derivative?

A1: A Multi-Technique Approach

No single technique is sufficient. A combination of methods is required to confidently assess purity.[][10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11] A well-developed reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) can separate and quantify the main compound from closely related impurities. Purity is often reported as area percent.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities with different proton signatures. Integration of impurity peaks relative to the main compound can give a semi-quantitative estimate of purity. Quantitative NMR (qNMR) can be used for a more precise assessment.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like LC-MS are invaluable for identifying the molecular weights of impurities separated by HPLC.

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is strong evidence of high purity.

Q2: My ¹H NMR spectrum looks clean, but HPLC shows a significant impurity. Why the discrepancy?

A2: Understanding Analytical Limitations

This is a common and important observation. The two techniques "see" molecules differently.

  • NMR Sensitivity: An impurity may be present but have overlapping signals with your main compound or may lack distinct proton signals (e.g., a regioisomer where the proton environments are very similar). Furthermore, if the impurity has a much lower number of protons than your product, its signals may be lost in the baseline.

  • HPLC Sensitivity: HPLC detectors (especially UV-Vis) are highly sensitive. If the impurity has a strong chromophore, it can produce a large peak even at a low concentration, while your product might have a weaker response at the chosen wavelength. This is why HPLC is considered the more rigorous method for quantitative purity determination.[11]

Q3: How do I handle chiral 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives?

A3: Chiral Separations

If your synthesis can produce enantiomers or diastereomers, standard purification techniques like silica gel chromatography or recrystallization will not separate enantiomers.

  • Chiral HPLC: This is the primary method for both analyzing and purifying enantiomers. It requires specialized columns with a chiral stationary phase (CSP). Method development involves screening different chiral columns and mobile phases (often normal-phase, like Hexane/Isopropanol) to achieve baseline separation.

  • Diastereomer Separation: If your molecule has multiple stereocenters, you will form diastereomers. Diastereomers have different physical properties and can often be separated by standard techniques like flash chromatography or recrystallization, although this may require significant optimization.

Purity Assessment Workflow

This diagram shows how different analytical techniques are integrated to confirm the identity and purity of the final compound.

G cluster_0 Structural Confirmation cluster_1 Quantitative Purity cluster_2 Final Confirmation start Purified Compound initial_check TLC Analysis (Single Spot?) start->initial_check initial_check->start No, Re-purify structural_confirm Structural Confirmation initial_check->structural_confirm Yes nmr ¹H & ¹³C NMR structural_confirm->nmr ms Mass Spectrometry (MS) structural_confirm->ms purity_quant Quantitative Purity hplc HPLC / LC-MS (>95% Purity?) purity_quant->hplc final_confirm Final Confirmation chn Elemental Analysis (±0.4% of Theory?) final_confirm->chn final_product Characterized Pure Compound nmr->purity_quant ms->purity_quant hplc->start No, Re-purify hplc->final_confirm Yes chn->start Fail, Re-purify chn->final_product Pass

Caption: An integrated workflow for the analytical assessment of compound purity.

References

Technical Support Center: Synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one. This valuable heterocyclic compound serves as a key intermediate in medicinal chemistry and organic synthesis.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and answers to frequently asked questions based on established protocols and chemical principles.

Section 1: Synthetic Pathways Overview

The synthesis of this compound is typically approached via two primary routes:

  • Route A: N-Alkylation. This is the most commonly reported method, involving the direct methylation of the nitrogen atom of the precursor, 3,5-dibromo-2-pyridone.[1][3]

  • Route B: Electrophilic Bromination. This route starts with 1-methyl-2-pyridone, which is then subjected to electrophilic bromination to install the two bromine atoms on the pyridone ring.

Synthetic_Pathways cluster_0 Route A: N-Alkylation cluster_1 Route B: Electrophilic Bromination 35DBP 3,5-Dibromo-2-pyridone TargetA 3,5-Dibromo-1-methyl- pyridin-2(1H)-one 35DBP->TargetA  MeI, K₂CO₃, DMF   1M2P 1-Methyl-2-pyridone TargetB 3,5-Dibromo-1-methyl- pyridin-2(1H)-one 1M2P->TargetB  Brominating Agent  (e.g., Br₂, NBS)  

Diagram 1: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My N-methylation of 3,5-dibromo-2-pyridone is resulting in very low yield. What are the common causes and solutions?

Low yield is a frequent challenge in this synthesis. The root cause often lies in incomplete reaction, side product formation, or mechanical loss during workup.

Possible Causes & Solutions:

  • Inefficient Deprotonation: The reaction proceeds via the pyridone anion, which acts as the nucleophile. Incomplete deprotonation of the starting material by the base is a primary culprit.

    • Solution: Ensure your potassium carbonate (K₂CO₃) is anhydrous and finely powdered to maximize its surface area and reactivity.[3] Consider drying it in an oven ( > 100°C) before use. The stoichiometry is also critical; use at least 2.2 equivalents of K₂CO₃ to drive the equilibrium towards the anion.[1]

  • Inactive Methylating Agent: Methyl iodide (MeI) is light-sensitive and can decompose over time.

    • Solution: Use freshly opened or distilled MeI. Store it in a dark bottle, away from light, and consider passing it through a small plug of basic alumina to remove any acidic impurities (HI) that may have formed.

  • Poor Solvent Quality: Dimethylformamide (DMF) must be anhydrous. Water in the solvent can quench the pyridone anion and hydrolyze the methyl iodide.

    • Solution: Use a dry, high-purity grade of DMF. If in doubt, use freshly opened solvent from a sealed bottle or dry it over molecular sieves.

  • Sub-optimal Reaction Time/Temperature: While typically run at room temperature, kinetics can be slow. One reported procedure calls for stirring for 18 hours to ensure completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40-50°C) can sometimes increase the rate, but be cautious as this may also promote side reactions.

Troubleshooting_Yield start Low Yield in N-Methylation check_base Is the K₂CO₃ anhydrous & powdered? start->check_base check_MeI Is the MeI fresh and pure? check_base->check_MeI Yes dry_base Action: Dry K₂CO₃, use 2.2 eq. check_base->dry_base No check_solvent Is the DMF anhydrous? check_MeI->check_solvent Yes purify_MeI Action: Use fresh/distilled MeI. check_MeI->purify_MeI No check_TLC Does TLC show unreacted starting material? check_solvent->check_TLC Yes dry_solvent Action: Use anhydrous DMF. check_solvent->dry_solvent No extend_time Action: Increase reaction time, monitor by TLC. Consider gentle heat. check_TLC->extend_time Yes dry_base->check_MeI purify_MeI->check_solvent dry_solvent->check_TLC

Diagram 2: Decision workflow for troubleshooting low reaction yield.
Q2: My reaction produced a significant amount of the O-methylated isomer (3,5-dibromo-2-methoxypyridine). How can I prevent this?

This is a classic problem of ambident nucleophilicity. The pyridone anion has two nucleophilic sites: the nitrogen and the oxygen. The N-alkylation product is typically the thermodynamically favored product, while the O-alkylation product is often kinetically favored.

Controlling Selectivity:

  • Solvent Choice: The choice of solvent is paramount. Polar aprotic solvents like DMF, as commonly used, are excellent for SN2 reactions and tend to favor N-alkylation.[1][3] They solvate the cation (K⁺) but leave the anion relatively "naked" and reactive. In contrast, polar protic solvents (like ethanol or methanol) can hydrogen-bond with the oxygen atom, making it less nucleophilic and thus favoring N-alkylation, but can also participate in side reactions.

  • Base and Counter-ion: Harder counter-ions (like Na⁺ or Li⁺) associate more tightly with the harder oxygen atom, potentially favoring N-alkylation. However, K₂CO₃ is standard and effective.[1] The key is ensuring a heterogeneous mixture where the reaction likely occurs on the surface of the solid base.

  • Temperature: Lower temperatures generally favor the formation of the thermodynamic product. Running the reaction at room temperature or even slightly below (e.g., 0°C to RT) is advisable.[1]

Corrective Action: If you have a mixture, separation can be difficult. Column chromatography on silica gel is the most effective method.[1] The two isomers should have different polarities and thus different Rf values on TLC.

Q3: I'm having difficulty purifying the final product. It's an oily solid after workup.

The crude product is often not a clean, crystalline solid. The workup procedure is critical for obtaining pure material.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete (as confirmed by TLC), the DMF is diluted with a large volume of water. The product should precipitate or be extracted.[1]

  • Extraction: Extract the aqueous layer thoroughly with a suitable organic solvent like ethyl acetate (EtOAc).[1] Multiple extractions (e.g., 3 x 200 mL for a 5g scale reaction) are necessary to recover all the product.[1]

  • Drying and Concentration: Combine the organic layers, dry with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Trituration/Grinding: The resulting crude solid or oil can be triturated (ground) with a non-polar solvent like diethyl ether (Et₂O) or hexane.[1] This step helps to wash away more soluble impurities, often inducing crystallization of the desired product.

  • Column Chromatography: If the product is still impure, flash chromatography on silica gel is required. A common eluent system is a gradient of ethyl acetate in hexane.[1]

Q4: My ¹H NMR spectrum shows unexpected peaks, or the expected peaks are shifted.

Confirming the structure is essential. The expected ¹H NMR spectrum for this compound in CDCl₃ should show three distinct signals:[1]

  • A singlet for the N-methyl (CH₃) protons, typically around δ 3.59 ppm .

  • Two doublets for the two aromatic protons on the pyridone ring, which couple to each other. These appear around δ 7.42 ppm and δ 7.78 ppm , with a small coupling constant (J ≈ 2.5 Hz).

Troubleshooting Your Spectrum:

  • Presence of Starting Material: Check for the characteristic peaks of 3,5-dibromo-2-pyridone.

  • Presence of O-methylated Isomer: The O-methylated product (3,5-dibromo-2-methoxypyridine) would show a singlet for the O-methyl group at a different chemical shift (typically further downfield, ~δ 4.0 ppm) and different shifts for the ring protons.

  • Residual Solvent: Peaks for DMF, EtOAc, or ether may be present.

  • Incorrect Structure: If the shifts are significantly different, re-evaluate the entire synthesis and consider alternative possibilities or side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis? A: This synthesis involves several hazardous materials.

  • This compound: May cause skin, eye, and respiratory irritation.[4]

  • Methyl Iodide (MeI): Is a potent alkylating agent, a suspected carcinogen, and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • DMF: Is a skin and respiratory irritant and can be absorbed through the skin.

  • Bromine/NBS: If using Route B, bromine is highly corrosive and toxic, while NBS is an irritant. Handle with extreme care in a fume hood.[5]

Q: How can I synthesize or source the starting materials? A:

  • 3,5-Dibromo-2-pyridone: This can be purchased from various chemical suppliers. Alternatively, it can be synthesized from 2-pyrone, which itself can be prepared from coumalic acid.[5][6]

  • 1-Methyl-2-pyridone: This is also commercially available.[7] It can be prepared by the methylation of 2-pyridone or by the oxidation of 1-methylpyridinium salts.[8]

Q: What are the typical reaction conditions for the N-methylation route? A: A summary of a typical lab-scale synthesis is provided in the table below, based on a published procedure.[1]

ParameterValueRationale
Starting Material 3,5-dibromo-1H-pyridin-2-onePrecursor for N-methylation.
Reagents Methyl Iodide (MeI), 1.1 eq.Methyl source for the SN2 reaction.
Potassium Carbonate (K₂CO₃), 2.2 eq.Base to deprotonate the pyridone nitrogen.
Solvent Anhydrous DMFPolar aprotic solvent, favors N-alkylation.
Temperature Room TemperatureBalances reaction rate and selectivity.
Reaction Time 18 hoursEnsures reaction goes to completion.
Yield ~85% (after chromatography)Expected outcome for an optimized reaction.
Section 4: Detailed Experimental Protocol

This protocol is adapted from a literature procedure for the N-methylation of 3,5-dibromo-2-pyridone.[1]

Synthesis of this compound

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-pyridin-2-one (5.0 g, 19.8 mmol) and anhydrous dimethylformamide (DMF, 170 mL).

  • Base Addition: Add anhydrous, powdered potassium carbonate (K₂CO₃, 6.01 g, 43.5 mmol, 2.2 eq.). Stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Alkylation: Add methyl iodide (MeI, 1.36 mL, 21.8 mmol, 1.1 eq.) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:EtOAc).

  • Workup - Quenching: Upon completion, pour the reaction mixture into water (200 mL).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Workup - Drying: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification:

    • The resulting solid/oil can be ground with diethyl ether (Et₂O) to induce crystallization and remove impurities. Filter to collect the solid.

    • If further purification is needed, subject the material to flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the final product (white to pale yellow solid, M.P. 182°C[3]) using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show the characteristic isotopic pattern for a dibrominated compound.[1]

References

Technical Support Center: Optimizing Sonogashira Coupling Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the Sonogashira cross-coupling reaction, with a specific focus on the unique challenges presented by bromopyridine substrates. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the reaction's nuances. This resource will help you troubleshoot common issues, optimize your reaction conditions, and ultimately achieve higher yields and purity in your syntheses. Bromopyridines are essential building blocks in medicinal chemistry, and mastering their coupling is a critical skill.[1]

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when performing Sonogashira couplings with bromopyridines. The question-and-answer format is designed to help you quickly identify and solve problems in your experiments.

Issue 1: Low or No Conversion of Bromopyridine

Question: I'm seeing very little or no consumption of my starting bromopyridine, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: Low conversion in the Sonogashira coupling of bromopyridines is a frequent challenge and can stem from several factors related to the inherent properties of the substrate and the reaction setup.[1]

Causality & Explanation:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active complexes.[1] This is especially problematic with 2-bromopyridines. Additionally, the active Pd(0) catalyst is sensitive to oxygen, which can cause its oxidation to inactive Pd(II) and also degrade phosphine ligands.[2] The formation of palladium black, a visible black precipitate, is a clear indicator of catalyst decomposition.[2]

  • Insufficient Reaction Temperature: While aryl iodides can often be coupled at room temperature, aryl bromides, including bromopyridines, generally require heating to facilitate the rate-limiting oxidative addition step.[3][4] However, excessive heat can lead to catalyst decomposition.[1]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting the catalytic cycle. For electron-deficient bromopyridines, electron-rich and bulky phosphine ligands are often necessary to enhance the rate of oxidative addition.[5]

  • Poor Reagent Quality: The purity of all reagents is paramount. Solvents must be anhydrous and thoroughly degassed.[2] The base and copper(I) iodide co-catalyst should be of high purity and from a fresh source, as impurities can poison the catalyst.[2]

Troubleshooting & Optimization Steps:

  • Increase Reaction Temperature: If you are running the reaction at room temperature, gradually increase the temperature to 80-100 °C.[1][4] Use a sealed reaction vessel if necessary.

  • Screen Different Ligands: If using a standard ligand like triphenylphosphine (PPh₃) is unsuccessful, consider switching to more electron-rich and bulkier ligands such as tricyclohexylphosphine (PCy₃) or XPhos. These can often overcome the challenges posed by electron-deficient heteroaryl halides.

  • Ensure Rigorously Inert Conditions: Use standard Schlenk line or glovebox techniques to exclude oxygen and moisture. Purge all solvents and the reaction headspace with an inert gas like argon or nitrogen.[2]

  • Verify Reagent Quality: Use freshly opened, high-purity solvents and bases. If your copper(I) iodide has a greenish or brownish tint, it has likely oxidized and should be replaced.

  • Consider a Copper-Free Protocol: In some cases, especially if Glaser-Hay homocoupling is also an issue, switching to a copper-free Sonogashira protocol can be beneficial. These methods often employ specialized ligands and stronger bases.[6][7]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Question: My primary byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?

Answer: The homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is a common and often frustrating side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2]

Causality & Explanation:

This side reaction is primarily promoted by the presence of oxygen and an excess of the copper(I) co-catalyst.[2] Oxygen oxidizes Cu(I) to Cu(II), which then facilitates the dimerization of the copper acetylide intermediate.

Troubleshooting & Optimization Steps:

  • Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of all solvents and reagents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential to prevent the formation of Cu(II).[2]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[2] Use the minimum effective amount of CuI, typically in the range of 1-5 mol%.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[2]

  • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira protocol is a highly effective solution. These systems rely on the palladium catalyst alone to facilitate the coupling and often require specific ligands and bases to be efficient.[6][7][8]

Issue 3: Low Yield with Electron-Rich or Sterically Hindered Bromopyridines

Question: I'm struggling to couple electron-rich (e.g., aminobromopyridines) or sterically hindered bromopyridines. What adjustments should I make?

Answer: Both electronic and steric factors of the bromopyridine substrate significantly influence the efficiency of the Sonogashira coupling.

Causality & Explanation:

  • Electron-Rich Bromopyridines: Electron-donating groups on the pyridine ring decrease the electrophilicity of the carbon-bromine bond, making the oxidative addition step of the catalytic cycle slower.[5][9]

  • Sterically Hindered Bromopyridines: Bulky substituents near the bromine atom (e.g., in the 2- or 6-position) can sterically impede the approach of the palladium catalyst, also slowing down the oxidative addition.

Troubleshooting & Optimization Steps:

  • Select a More Active Catalyst System: For these challenging substrates, a more robust catalyst system is often required.

    • Palladium Precatalyst: Instead of air-sensitive Pd(PPh₃)₄, consider using more stable and often more active Pd(II) precatalysts like PdCl₂(PPh₃)₂ in combination with a copper co-catalyst.[10] Alternatively, modern, highly active precatalysts designed for cross-coupling can be very effective.[8]

    • Ligands: Employ bulky, electron-rich phosphine ligands. Ligands like P(t-Bu)₃ or those from the Buchwald family (e.g., XPhos, SPhos) are known to be effective for coupling challenging aryl halides.[6]

  • Optimize the Base and Solvent:

    • Base: A stronger base may be needed to facilitate the deprotonation of the terminal alkyne, especially if it is less acidic. Organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be effective. Inorganic bases such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO can also be beneficial, particularly in copper-free systems.

    • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. While amine bases can sometimes be used as the solvent, polar aprotic solvents like DMF, NMP, or dioxane are often good choices, especially when higher temperatures are required.[3][11]

  • Increase Catalyst Loading: For particularly difficult substrates, increasing the palladium catalyst loading to 2-5 mol% may be necessary to achieve a reasonable reaction rate.

II. Data & Protocols

Table 1: Recommended Starting Conditions for Sonogashira Coupling of Bromopyridines
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Condition 3 (Copper-Free)
Palladium Source PdCl₂(PPh₃)₂(AllylPdCl)₂Pd(OAc)₂
Pd Loading (mol%) 1-21-32-4
Ligand PPh₃P(t-Bu)₃SPhos or XPhos
Ligand Loading (mol%) 2-42-64-8
Co-catalyst CuICuINone
CuI Loading (mol%) 2-51-3N/A
Base Triethylamine (Et₃N)Diisopropylamine (i-Pr₂NH)K₂CO₃ or Cs₂CO₃
Solvent THF or DioxaneToluene or DMFDMF or DMSO
Temperature 60-80 °C80-110 °C80-120 °C

Note: These are starting points and may require further optimization for specific substrate combinations.

Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling of 3-Bromopyridine

This protocol is a generalized procedure and should be optimized for each specific substrate.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylacetylene (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed (3-5 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 3-bromopyridine to the flask.

  • Via syringe, add anhydrous and degassed THF, followed by the degassed triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the phenylacetylene dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes
The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][12] Understanding these cycles is key to troubleshooting the reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex_II trans-Pd(II)(Ar)(X)L₂ oxidative_addition->pd_complex_II transmetalation Transmetalation pd_complex_II->transmetalation pd_complex_III cis-Pd(II)(Ar)(alkynyl)L₂ transmetalation->pd_complex_III reductive_elimination Reductive Elimination pd_complex_III->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-alkyne reductive_elimination->product cu_halide CuX alkyne_activation Alkyne Activation cu_halide->alkyne_activation cu_acetylide Cu-alkyne alkyne_activation->cu_acetylide + HX cu_acetylide->transmetalation + CuX base_deprotonation Base (e.g., Et₃N) base_deprotonation->alkyne_activation terminal_alkyne H-alkyne terminal_alkyne->alkyne_activation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

When faced with a problematic reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Ar/N₂) start->check_inert check_reagents Check Reagent Purity (Catalyst, Base, CuI) check_inert->check_reagents If still no improvement success Successful Reaction check_inert->success Problem Solved increase_temp Increase Temperature (e.g., to 80-100 °C) check_reagents->increase_temp If still no improvement check_reagents->success Problem Solved change_ligand Screen Ligands (e.g., Bulky, Electron-Rich) increase_temp->change_ligand If still no improvement increase_temp->success Problem Solved change_base_solvent Optimize Base/Solvent (e.g., K₂CO₃/DMF) change_ligand->change_base_solvent If still no improvement change_ligand->success Problem Solved consider_cu_free Consider Copper-Free Protocol change_base_solvent->consider_cu_free If Glaser coupling is an issue change_base_solvent->success Problem Solved consider_cu_free->success Problem Solved

Caption: A logical workflow for troubleshooting common issues in Sonogashira couplings.

III. References

  • Wikipedia. Sonogashira coupling. --INVALID-LINK--

  • Chemistry LibreTexts. Sonogashira Coupling. --INVALID-LINK--

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. --INVALID-LINK--

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. --INVALID-LINK--

  • ResearchGate. The Sonogashira coupling reaction mechanism. --INVALID-LINK--

  • ResearchGate. Sonogashira coupling in natural product synthesis. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. --INVALID-LINK--

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--

  • BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. --INVALID-LINK--

  • ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. --INVALID-LINK--

  • Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. --INVALID-LINK--

  • ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. --INVALID-LINK--

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. --INVALID-LINK--

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. --INVALID-LINK--

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. --INVALID-LINK--

  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. --INVALID-LINK--

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. --INVALID-LINK--

  • ScienceDirect. A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. --INVALID-LINK--

  • National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. --INVALID-LINK--

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. --INVALID-LINK--

  • Reddit. Sonogashira troubleshooting help needed. --INVALID-LINK--

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. --INVALID-LINK--

  • J&K Scientific LLC. Sonogashira Cross-Coupling. --INVALID-LINK--

References

Technical Support Center: Palladium Catalyst Removal from 3,5-Dibromo-1-methylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal, specifically tailored for challenges encountered during the synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one and related nitrogen-containing heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common purification issues.

Introduction: The Challenge of Pyridinone Purification

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, the unique electronic properties of pyridinone scaffolds present a significant challenge for downstream processing. The nitrogen atom in the pyridinone ring can act as a strong ligand, chelating with the palladium catalyst. This strong interaction often leads to persistent palladium contamination in the final product, which is unacceptable for pharmaceutical applications due to stringent regulatory limits on heavy metal impurities.[1][2]

This guide provides a structured approach to troubleshooting and resolving palladium contamination issues, ensuring the synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction?

A1: The primary reason is the strong coordination between the palladium catalyst and the nitrogen atom of the pyridinone ring. This chelation effect makes the palladium less susceptible to removal by standard purification techniques like simple filtration or solvent extraction.[2]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. Palladium is classified as a Class 2B element, with an oral consumption limit of 10 parts per million (ppm).[3]

Q3: What are the common methods for palladium removal?

A3: The most common methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4][5]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[6][7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium.[8][9]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[8]

  • Chromatography: Employing techniques like column chromatography for separation.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: High Palladium Content After Standard Work-up

Primary Cause: Strong chelation of palladium to the pyridinone nitrogen.

Solution 1.1: Metal Scavengers

Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[10][11][12]

  • Thiol-based scavengers: These are highly effective due to the strong affinity of sulfur for palladium.

  • Trimercaptotriazine (TMT)-based scavengers: These offer multiple binding sites for efficient palladium removal.[12]

  • Amine-functionalized scavengers: These can also be effective, particularly for certain palladium species.

Experimental Protocol: Palladium Scavenging
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Scavenger Addition: Add the selected metal scavenger (typically 5-20 equivalents relative to the palladium content).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperatures (40-60 °C) for 1-24 hours. The optimal time and temperature should be determined experimentally.[12]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.[8]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other sensitive analytical techniques.[4][13]

Solution 1.2: Activated Carbon Treatment

Activated carbon is a cost-effective option for palladium removal.[14] However, it can sometimes lead to product loss due to non-specific adsorption.[3]

Experimental Protocol: Activated Carbon Treatment
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or elevated temperature for 1-18 hours.

  • Filtration: Filter the hot mixture through a pad of Celite®.

  • Washing: Wash the Celite® pad with fresh, hot solvent.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the residual palladium content.

Issue 2: Product Loss During Scavenging

Primary Cause: Non-specific adsorption of the product onto the scavenger material.

Troubleshooting Steps:
  • Scavenger Screening: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

  • Minimize Scavenger Amount: Use the minimum effective amount of scavenger.

  • Solvent Adjustment: The choice of solvent can influence the binding of both palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

  • Alternative Purification: If product loss remains high, consider switching to recrystallization or extraction methods.[15]

Issue 3: Inconsistent Palladium Removal

Primary Cause: Variation in the palladium species present in the reaction mixture (e.g., Pd(0), Pd(II)).

Troubleshooting Steps:
  • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.

  • Consistent Reaction Conditions: Ensure that reaction conditions (temperature, time, atmosphere) are consistent from batch to batch to minimize variability in palladium speciation.

Visualization of the Troubleshooting Workflow

Palladium_Removal_Workflow start Start: Crude Product (High Pd Content) scavenging Option 1: Metal Scavenging start->scavenging carbon Option 2: Activated Carbon start->carbon recrystallization Option 3: Recrystallization start->recrystallization analysis Analyze Pd Content (ICP-MS) scavenging->analysis carbon->analysis recrystallization->analysis success Success: Pd < 10 ppm analysis->success Yes troubleshoot Troubleshoot analysis->troubleshoot No product_loss Issue: Product Loss? troubleshoot->product_loss inconsistent_removal Issue: Inconsistent Removal? troubleshoot->inconsistent_removal optimize_scavenger Optimize Scavenger/ Solvent/Amount product_loss->optimize_scavenger Yes change_method Change Method product_loss->change_method Yes pretreatment Consider Pre-treatment inconsistent_removal->pretreatment Yes optimize_scavenger->scavenging change_method->recrystallization pretreatment->start

Caption: Decision workflow for palladium removal.

Data Summary

MethodTypical EfficiencyAdvantagesDisadvantages
Metal Scavengers >99% removal[16]High selectivity, mild conditionsHigher cost
Activated Carbon Variable, often >90%Low cost, readily availablePotential for product loss, lower selectivity[3]
Recrystallization Highly variableCan be very effective, scalableDependent on solubility profiles, may require optimization[6]
Filtration (Celite®) Effective for heterogeneous PdSimple, fastIneffective for homogeneous (dissolved) palladium[8]

Concluding Remarks

The successful removal of palladium from this compound reactions requires a systematic approach. Understanding the nature of the palladium species and the potential for chelation with the product is crucial for selecting the most effective purification strategy. By employing the troubleshooting techniques and protocols outlined in this guide, researchers can consistently achieve the high levels of purity required for pharmaceutical development.

References

common side reactions with 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Dibromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges and side reactions encountered when using this versatile building block. The following question-and-answer section provides in-depth explanations and actionable troubleshooting protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Cross-Coupling Reactions - Dehalogenation Byproduct

Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid. My goal is to synthesize the 3,5-diaryl product, but my crude NMR shows significant amounts of mono-debrominated (3-bromo-5-aryl-1-methylpyridin-2-one) and fully-debrominated (1-methylpyridin-2-one) byproducts. What is causing this hydrodehalogenation, and how can I suppress it?

Answer:

This is a classic and frequently encountered side reaction known as hydrodehalogenation (or simply dehalogenation), where a bromine substituent is replaced by a hydrogen atom.[1] In the context of palladium-catalyzed cross-coupling, this issue can arise from several competing pathways within the catalytic cycle.

Causality and Mechanism: The primary source of the unwanted hydrogen atom is often the boronic acid reagent itself or trace amounts of water in the reaction mixture. The competing reaction, known as protodeboronation , cleaves the C–B bond of the boronic acid to generate an arene and boric acid.[2] This process can be accelerated by the base and residual water. The palladium catalyst can then facilitate the transfer of a hydride species (or a proton/electron equivalent) to the bromopyridone substrate, leading to dehalogenation.

Specifically, two mechanisms are often implicated:

  • Direct Reduction: A low-valent palladium species, such as Pd(0), can react with a proton source (like water or adventitious acid) to form a palladium-hydride complex. This complex can then undergo reductive elimination with the bromopyridone to yield the dehalogenated product.

  • Via Boronic Acid Decomposition: The boronic acid can react with the palladium catalyst and a base to generate intermediates that ultimately transfer a hydride to the catalyst or directly to the substrate.[3]

The C-Br bond is weaker than a C-Cl bond, making brominated aromatics more susceptible to this side reaction compared to their chlorinated counterparts.[4]

Here is a step-by-step protocol to mitigate the formation of dehalogenated byproducts.

Step 1: Rigorous Control of Reagents and Solvents

  • Action: Use anhydrous solvents and freshly opened, high-purity reagents. If using boronic acids, which can be hygroscopic, dry them in a vacuum oven before use.

  • Rationale: Minimizing water content directly suppresses the protodeboronation of the boronic acid, a primary pathway for generating the unwanted hydrogen source.[3]

  • Alternative: Switch from a boronic acid to a more stable boron derivative. Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more resistant to protodeboronation and can dramatically reduce dehalogenation.[2]

Step 2: Optimize the Base

  • Action: Screen different bases. While strong bases like Cs₂CO₃ or K₃PO₄ are often effective for transmetalation, they can also accelerate boronic acid decomposition. Consider using a weaker base like K₂CO₃ or even organic bases under specific conditions.

  • Rationale: The choice of base is a critical balance. It must be strong enough to facilitate the transmetalation step of the Suzuki cycle but not so aggressive that it promotes competing side reactions.

Step 3: Ligand and Catalyst Selection

  • Action: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.

  • Rationale: These ligands promote a high rate of reductive elimination (the final, product-forming step of the catalytic cycle).[3] By accelerating the desired reaction, you outcompete the slower, undesired dehalogenation pathway. A faster catalytic turnover leaves less time for the catalyst to engage in side reactions.

Step 4: Degas Thoroughly

  • Action: Before heating, thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Rationale: While oxygen is more commonly associated with homocoupling, it can also influence the stability and reactivity of the Pd(0) catalyst, potentially leading to catalyst decomposition and pathways that favor dehalogenation.[2]

Issue 2: Cross-Coupling Reactions - Homocoupling Byproduct

Question: My Suzuki reaction is producing the desired cross-coupled product, but I am also isolating a significant amount of a symmetrical biaryl, which appears to be a dimer of my boronic acid coupling partner. How can I prevent this homocoupling?

Answer:

The formation of a symmetrical biaryl (Ar-Ar from an Ar-B(OH)₂) is a result of the homocoupling of the boronic acid. This is another common side reaction in Suzuki-Miyaura chemistry, often promoted by the presence of oxygen and the palladium catalyst.

Causality and Mechanism: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0). This parasitic cycle consumes your nucleophile and reduces the overall yield of the desired heterodimer.[2][5] While less common, homocoupling of the bromopyridone starting material can also occur, particularly under Ullmann-type conditions or with certain catalyst systems.[5]

Step 1: Strict Exclusion of Oxygen (Critical)

  • Action: As described above, implement rigorous degassing of all solvents and the final reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.

  • Rationale: This is the most critical step. Removing oxygen prevents the re-oxidation of Pd(0) to Pd(II), thereby shutting down the primary catalytic cycle responsible for boronic acid homocoupling.[2][5]

Step 2: Control Reagent Stoichiometry

  • Action: Avoid using a large excess of the boronic acid. Start with a stoichiometry of approximately 1.1 to 1.2 equivalents of the boronic acid relative to the bromopyridone.

  • Rationale: A high concentration of the boronic acid can increase the statistical probability of the homocoupling side reaction. Using a minimal, effective excess helps drive the primary reaction to completion without flooding the system with the homocoupling substrate.

Step 3: Optimize Reaction Temperature

  • Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Rationale: Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling. If you are observing significant homocoupling at 100 °C, try running the reaction at 80 °C for a longer period.

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points where the dehalogenation and homocoupling side reactions can occur.

Suzuki_Side_Reactions Fig 1. Suzuki Cycle and Competing Side Reactions cluster_main_cycle Desired Suzuki-Miyaura Cycle OA Oxidative Addition ArPdBr Ar-Pd(II)-Br (Ar = Pyridone) OA->ArPdBr TM Transmetalation ArPdBr->TM Dehalogenation Hydrodehalogenation ArPdBr->Dehalogenation Pd-H intermediate ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE Pd0 Pd(0) RE->Pd0 Regeneration Product Desired Product (Ar-Ar') RE->Product Pd0->OA Homocoupling Homocoupling (Ar'-Ar') Pd0->Homocoupling via Pd(II) cycle ArBr 3,5-Dibromo-1-methyl- pyridin-2(1H)-one ArBr->OA H_source Proton Source (H₂O, R-B(OH)₂) H_source->ArPdBr O2 Oxygen (O₂) O2->Pd0 Oxidation to Pd(II)

Caption: Fig 1. Suzuki Cycle and Competing Side Reactions

Side Reaction Primary Cause(s) Recommended Solution(s) Key Parameters to Control
Hydrodehalogenation 1. Protodeboronation of boronic acid 2. Presence of water/protic impurities1. Use boronic esters (pinacol, MIDA)[2] 2. Use anhydrous reagents and solvents 3. Employ bulky, e⁻-rich ligands (SPhos, XPhos)[3]Reagent stability, water content, ligand choice
Homocoupling 1. Presence of oxygen 2. Large excess of boronic acid1. Rigorous degassing of the reaction mixture[5] 2. Maintain a strict inert atmosphere (Ar/N₂) 3. Use minimal excess of boronic acid (1.1-1.2 eq.)Oxygen exclusion, stoichiometry
Issue 3: General Stability - Potential for Ring Opening

Question: I am planning a multi-step synthesis and need to expose this compound to strong nucleophiles (e.g., Grignard reagents) or harsh basic/acidic conditions. Should I be concerned about the stability of the pyridone ring itself?

Answer:

Yes, caution is warranted. While the N-methyl-2-pyridone core is generally robust, it is not inert. Under specific, typically forcing conditions, the ring can undergo cleavage or transformation.

Causality and Mechanism: The 2-pyridone ring contains a polarized diene system, making it susceptible to certain types of reactions.

  • Nucleophilic Attack and Ring Opening: Strong nucleophiles, such as Grignard reagents, can attack the pyridone ring. In the presence of certain iron salt catalysts, this can lead to a 1,6-addition. If the reaction is subsequently treated with a polar aprotic cosolvent, the intermediate can undergo ring opening to yield Z,E-configured dienoic acid amides.[6]

  • Hydrolytic Cleavage: While less common under standard synthetic conditions, prolonged exposure to very strong aqueous base or acid at high temperatures could potentially lead to hydrolysis of the amide bond within the ring, though this is generally a low-probability event for this specific substrate. More likely is hydrolysis of other functional groups on the molecule.[7]

Step 1: Moderate Reaction Conditions

  • Action: Whenever possible, avoid extreme temperatures and highly concentrated acids or bases. For most transformations, such as the cross-coupling reactions discussed above, standard conditions (e.g., K₂CO₃ in dioxane/water at 80-100 °C) do not typically threaten the pyridone ring.

  • Rationale: The pyridone ring has a significant degree of aromatic character and stability. Ring-opening reactions are the exception, not the rule, and usually require specific reagents or catalysts designed to overcome this stability.[6]

Step 2: Choice of Nucleophile and Catalyst

  • Action: If you must use a strong nucleophile like a Grignard or organolithium reagent, perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and avoid catalysts known to promote ring-opening, such as certain iron salts.[6]

  • Rationale: Low temperatures can help control the reactivity of strong nucleophiles, favoring the desired reaction (e.g., metal-halogen exchange or directed ortho-metalation if applicable) over ring attack.

Step 3: Protective Group Strategy

  • Action: This is an advanced strategy and generally not required. However, if all other options fail and ring reactivity is a persistent issue, one could theoretically explore transformations that temporarily disrupt the pyridone's electronic structure, though this would add significant complexity to the synthesis.

  • Rationale: Protecting groups are a cornerstone of complex molecule synthesis for preventing unwanted side reactions.

Troubleshooting_Workflow Fig 2. General Troubleshooting Workflow cluster_identity Identify Byproduct start Experiment Yields Unexpected Byproduct(s) check_mass Analyze Mass Spec & NMR of Byproduct start->check_mass is_dehalogenated Mass = M-Br+H or M-2Br+2H? check_mass->is_dehalogenated is_homocoupled Mass = Dimer of Coupling Partner? is_dehalogenated->is_homocoupled No sol_dehalogenation Implement Dehalogenation Protocol: - Use Boronic Ester - Check Water Content - Use Bulky Ligand is_dehalogenated->sol_dehalogenation Yes is_ring_opened Loss of Aromaticity? Unusual NMR shifts? is_homocoupled->is_ring_opened No sol_homocoupling Implement Homocoupling Protocol: - Rigorously Degas - Maintain Inert Atmosphere - Check Stoichiometry is_homocoupled->sol_homocoupling Yes other Other Issue is_ring_opened->other No sol_ring_opened Implement Stability Protocol: - Lower Temperature - Use Milder Reagents - Avoid Fe Catalysts is_ring_opened->sol_ring_opened Yes

Caption: Fig 2. General Troubleshooting Workflow

References

Technical Support Center: Large-Scale Synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical development, the robust, scalable synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one is critical for advancing drug discovery pipelines.[1][2] This guide, developed for researchers and drug development professionals, addresses common challenges encountered during its large-scale production. Drawing from established protocols and field experience, we present a series of troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most scalable synthetic route for this compound?

The most widely adopted method is the N-methylation of 3,5-dibromo-1H-pyridin-2-one (also known as 3,5-dibromo-2-hydroxypyridine).[1] This reaction involves the deprotonation of the pyridinone nitrogen by a suitable base, followed by nucleophilic attack on a methylating agent.

Standard Reaction Protocol:

  • Reactants: 3,5-dibromo-1H-pyridin-2-one and Iodomethane (MeI).

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Temperature: Room temperature.

  • Duration: Typically 18 hours or until completion as monitored by TLC or LC-MS.[1]

The general workflow for this synthesis is outlined below.

Figure 1: General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 3,5-dibromo-1H-pyridin-2-one E Combine reactants in DMF, stir at room temperature for 18h. A->E B Iodomethane (MeI) B->E C Potassium Carbonate (K₂CO₃) C->E D Anhydrous DMF D->E F Quench with Water E->F G Extract with Ethyl Acetate (EtOAc) F->G H Combine organic layers, dry (Na₂SO₄), filter. G->H I Concentrate under reduced pressure H->I J Purify solid via grinding with Et₂O or chromatography I->J K Final Product: 3,5-Dibromo-1-methyl- pyridin-2(1H)-one J->K

Caption: Figure 1: General Synthesis Workflow

Troubleshooting Guide

Q2: My reaction yield is poor (<70%). What factors should I investigate to optimize the outcome?

Low yields in this N-alkylation are common when scaling up if key parameters are not tightly controlled. Consider the following factors:

  • Purity and Stoichiometry of Reagents:

    • Starting Material: Ensure the 3,5-dibromo-1H-pyridin-2-one is pure. Impurities can consume reagents and complicate purification.

    • Base: Potassium carbonate is hygroscopic. Use freshly dried, finely powdered K₂CO₃ to ensure a sufficient surface area and reactivity. A slight excess (e.g., 2.2 equivalents) is recommended to drive the deprotonation to completion.[1][3]

    • Methylating Agent: Iodomethane is volatile. Ensure it is added to the reaction mixture efficiently and that the vessel is well-sealed. A small excess (e.g., 1.1 equivalents) is typical.[1]

  • Reaction Conditions:

    • Solvent Quality: Use anhydrous DMF. Water content will consume the base and can lead to side reactions.

    • Temperature Control: While the reaction proceeds at room temperature, large batches can have a slight exotherm upon addition of the alkylating agent. Lack of temperature control can lead to degradation. For difficult reactions, gentle heating may be explored, but this can also increase side products.

    • Mixing Efficiency: On a large scale, inadequate stirring can lead to localized "hot spots" and incomplete mixing of the heterogeneous K₂CO₃ base. Ensure the mechanical stirring is robust enough to maintain a well-agitated suspension.

  • Workup and Extraction:

    • Incomplete Extraction: The product has moderate polarity. Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable solvent like ethyl acetate (e.g., 3 x 200 mL for a 5g scale reaction).[1]

Q3: Purification is challenging due to a persistent, oily residue and other impurities. How can I improve product isolation?

Purification is a critical step where significant product loss can occur. The choice between chromatography and crystallization/trituration depends on the impurity profile and scale.

  • Removing Residual DMF: DMF is a high-boiling point solvent and is often the source of oily residues. After concentrating the organic extracts, co-evaporation with a solvent like toluene can help azeotropically remove residual DMF. Alternatively, extensive washing of the crude solid with water (if the product is insoluble) can be effective.

  • Purification Strategy: Flash column chromatography is effective for removing closely related impurities but can be cumbersome and expensive at a large scale.[1][3] For multi-kilogram batches, developing a robust crystallization or trituration protocol is more practical.

The following table summarizes the primary purification methods:

Purification MethodOptimal ScaleProsConsRecommended Solvents
Flash Chromatography Lab-scale (<100g)High resolution, excellent for removing similar impurities.[3]High solvent consumption, time-consuming, costly for large scales.EtOAc/Hexane gradient.[1]
Trituration/Grinding Lab to Pilot-scaleFast, low solvent usage, good for removing soluble impurities.Less effective for impurities with similar solubility to the product.Diethyl ether (Et₂O).[1]
Recrystallization Pilot to ProductionPotentially yields very high purity material, scalable.Requires significant screening to find a suitable solvent system; product loss in mother liquor.Propan-2-ol, Ethanol, or mixed solvent systems.
Q4: What are the primary safety concerns when running this synthesis at scale?

Safety must be the highest priority. The primary hazards stem from the reagents used, particularly the alkylating agent and the solvent.

  • Iodomethane (MeI): This is a highly toxic, volatile, and carcinogenic substance. All manipulations must be performed in a certified, high-flow chemical fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.[4][5] An emergency plan for spills and exposure should be in place.

  • Brominated Compounds: The starting material and product are irritants and potentially toxic.[6] Avoid inhalation of dust and skin contact.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate gloves and handle in a well-ventilated area.

The following decision tree illustrates the minimum safety requirements.

Figure 2: Safety Protocol Decision Tree cluster_ppe Minimum Required PPE cluster_controls Engineering Controls cluster_reagents Reagent-Specific Hazards A Initiate Synthesis Protocol B Chemical Splash Goggles A->B C Flame-Resistant Lab Coat A->C D Nitrile Gloves (Double-glove when handling MeI) A->D E Certified Chemical Fume Hood A->E F Emergency Eyewash/Shower Accessible A->F G Waste Segregation (Halogenated vs. Non-halogenated) A->G H Iodomethane (MeI) - Acute Toxicity - Carcinogen E->H Handle Exclusively In I Brominated Pyridinone - Skin/Eye Irritant E->I Handle In J DMF Solvent - Reproductive Toxin - Skin Absorption E->J Handle In

Caption: Figure 2: Safety Protocol Decision Tree

Q5: How do I reliably characterize the final product to ensure it meets specifications?

Confirming the structure and purity of this compound requires standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR): This is the primary method for structural confirmation. The expected spectrum in CDCl₃ will show three distinct signals:

    • A doublet around δ 7.78 ppm.

    • A doublet around δ 7.42 ppm.

    • A singlet for the N-methyl group around δ 3.59 ppm.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) will show the characteristic isotopic pattern for a molecule containing two bromine atoms, with [M+H]⁺ peaks at approximately m/z 266, 268, and 270.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product, especially for pharmaceutical applications. A purity level of ≥95% is typically required.[7]

References

Technical Support Center: Troubleshooting Failed Reactions with 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-1-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for reactions involving this versatile building block. As a key intermediate in medicinal chemistry and agrochemical development, understanding its reactivity is crucial for success.[1][2] This guide synthesizes technical data with practical, field-proven insights to help you navigate experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the key structural and electronic features of this compound that I should be aware of?

A1: this compound is a heterocyclic compound with several features that influence its reactivity.[1] The pyridinone ring is electron-deficient due to the carbonyl group and the two bromine atoms, which act as electron-withdrawing groups. This generally makes the C-Br bonds more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] However, the nitrogen atom in the ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4][5] The two bromine atoms at the 3- and 5-positions may exhibit different reactivity profiles, which can be exploited for selective functionalization.

Q2: How should I handle and store this compound?

A2: The compound is typically a pale yellow to brown solid.[1] It is stable under recommended storage conditions.[6] It should be stored in a tightly sealed container in a dry, well-ventilated place. While extensive reactivity data is not publicly available, as with many halogenated compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1][7]

Q3: What are the typical solvents for reactions involving this compound?

A3: this compound is soluble in many common organic solvents.[1] For cross-coupling reactions, solvents such as 1,4-dioxane, toluene, THF, and DMF are frequently used.[8][9] The choice of solvent can significantly impact reaction outcomes, particularly regarding the solubility of the base and the stability of the catalytic species.[10]

Q4: Can I expect different reactivity between the C3-Br and C5-Br positions?

A4: While not extensively documented for this specific molecule in the provided search results, differential reactivity between halogen atoms on a heterocyclic ring is a common phenomenon. The electronic environment of each bromine atom is slightly different, which could potentially be leveraged for selective mono-functionalization under carefully controlled conditions (e.g., by using a specific catalyst/ligand combination or by controlling the stoichiometry of the coupling partner).

Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting for specific issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Guide 1: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, pyridinone substrates can present unique challenges.[4]

Symptom 1: Low to No Product Yield

Your reaction shows high amounts of unreacted this compound and/or boronic acid starting material.

  • Cause A: Inefficient Catalyst Activation or Decomposition. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. This can be inefficient, or the active catalyst can decompose, especially at high temperatures.[9][11] The pyridinone nitrogen can also inhibit the catalyst.[4][12]

    • Diagnostic Steps:

      • Observe the reaction mixture. A rapid change to a black precipitate (palladium black) can indicate catalyst decomposition.[3]

      • Run a control reaction with a simpler, more reactive aryl bromide (e.g., bromobenzene) to confirm the activity of your palladium source, ligand, and boronic acid.[3]

    • Solutions:

      • Switch to a Pre-activated Pd(0) Source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[13]

      • Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) are designed for efficient generation of the active Pd(0) species and are often effective for challenging substrates.[9][14]

      • Optimize Ligand Choice: For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often essential. They promote the key oxidative addition and reductive elimination steps.[9]

Ligand TypeExamplesRationale
Buchwald Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, excellent for hindered and electron-deficient substrates.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong sigma-donors that form robust catalysts, often good for less reactive halides.[9]
  • Cause B: Inappropriate Base or Poor Solubility. The base is crucial for activating the boronic acid in the transmetalation step.[15] If the base is too weak, or if it is not sufficiently soluble in the reaction medium, the reaction will stall.

    • Solutions:

      • Screen Bases: For challenging couplings, stronger bases are often required.

        • Mild: Na₂CO₃, K₂CO₃

        • Moderate: K₃PO₄

        • Strong: Cs₂CO₃, CsF[9][14]

      • Improve Solubility: If using an inorganic base like K₃PO₄, adding a small amount of water to the solvent system (e.g., dioxane/water 4:1) can improve its solubility and facilitate the reaction.[3][16] Be cautious, as excess water can promote side reactions.[12]

  • Cause C: Boronic Acid Decomposition or Homocoupling. Boronic acids can be unstable, especially under prolonged heating or in the presence of oxygen, leading to protodeboronation or homocoupling.[9][13]

    • Solutions:

      • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) to remove oxygen.[13]

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids.

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.[13]

start Low/No Yield check_reagents Verify Reagent Quality (SMs, Solvent, Base) start->check_reagents control_rxn Run Control Reaction (e.g., Bromobenzene) check_reagents->control_rxn catalyst_issue Potential Catalyst Issue control_rxn->catalyst_issue base_issue Potential Base Issue control_rxn->base_issue boronic_acid_issue Potential Boronic Acid Issue control_rxn->boronic_acid_issue precatalyst Switch to Modern Precatalyst (e.g., XPhos Pd G4) catalyst_issue->precatalyst ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) catalyst_issue->ligand screen_base Screen Stronger Bases (K3PO4, Cs2CO3) base_issue->screen_base degas Improve Degassing Protocol boronic_acid_issue->degas use_ester Use Boronic Ester (Bpin) boronic_acid_issue->use_ester add_water Add H2O as Co-Solvent screen_base->add_water

Caption: Troubleshooting decision tree for low Suzuki coupling yield.

Symptom 2: Significant Hydrodehalogenation Byproduct

You observe the formation of 3-bromo-1-methylpyridin-2(1H)-one or 1-methylpyridin-2(1H)-one, where one or both bromines have been replaced by hydrogen.

  • Cause: This is a common side reaction, often promoted by the presence of a proton source (like water or alcohols) and the formation of a palladium-hydride species.[12]

    • Solutions:

      • Scrupulously Dry Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents.

      • Optimize Base: Strong alkoxide bases can sometimes promote this pathway. Consider switching to a carbonate or phosphate base (K₂CO₃, K₃PO₄).[12]

      • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over hydrodehalogenation.[12]

Guide 2: Troubleshooting Failed Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a key method for forming C-N bonds. The N-methyl-2-pyridone core presents challenges similar to those in Suzuki couplings, primarily related to potential catalyst inhibition.[4][17]

Symptom: Low Conversion to Aminated Product

The reaction stalls, leaving significant amounts of unreacted this compound.

  • Cause A: Catalyst Inhibition or Low Activity. As with Suzuki couplings, the pyridinone nitrogen can coordinate to the palladium center and hinder the catalytic cycle.[4] Additionally, the choice of ligand is critical for achieving high reactivity.[17][18]

    • Solutions:

      • Ligand Selection is Key: The success of Buchwald-Hartwig reactions is highly dependent on the ligand.

        • For primary and secondary alkylamines: Bulky biarylphosphine ligands like XPhos or BrettPhos are often excellent choices.

        • For aryl amines: Josiphos-type ferrocenyl ligands or Buchwald's biaryl phosphine ligands are generally effective.

      • Use an Appropriate Pd Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices, but modern precatalysts often provide more consistent results.[10][19]

      • Increase Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue.[20]

  • Cause B: Incorrect Base Choice. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reaction. The base's strength and solubility are critical factors.[10][21]

    • Solutions:

      • Commonly Used Bases: The most common and effective bases for Buchwald-Hartwig aminations are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).

      • Consider Substrate Sensitivity: If your amine or the pyridinone ring is sensitive to very strong bases, K₃PO₄ may be a milder alternative, though it may require higher temperatures.

  • Cause C: Amine or Aryl Halide Decomposition. Some amines may be unstable at the high temperatures often required for these reactions. Similarly, the dibromopyridinone substrate could degrade under strongly basic conditions at elevated temperatures.

    • Solutions:

      • Lower the Reaction Temperature: Modern catalyst systems are often highly active and may allow for lower reaction temperatures (e.g., 80 °C instead of 110 °C), which can improve the stability of sensitive substrates.[10]

      • Monitor Reaction Time: Extended reaction times at high temperatures can lead to byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

This protocol provides a starting point for optimization.

  • Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.), and the ligand (if not using a precatalyst).

  • Add Reagents: Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add Solvents and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring and Workup: Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[22]

start Low Conversion in Buchwald-Hartwig Amination check_setup Verify Inert Atmosphere & Anhydrous Conditions start->check_setup catalyst_issue Potential Catalyst/Ligand Issue check_setup->catalyst_issue base_issue Potential Base Issue check_setup->base_issue stability_issue Potential Stability Issue check_setup->stability_issue screen_ligand Screen Ligands (e.g., XPhos, BrettPhos) catalyst_issue->screen_ligand screen_base Screen Strong Bases (NaOtBu, LHMDS) base_issue->screen_base lower_temp Lower Reaction Temperature stability_issue->lower_temp increase_loading Increase Catalyst Loading screen_ligand->increase_loading check_solubility Ensure Base Solubility screen_base->check_solubility monitor_time Monitor Reaction Over Time lower_temp->monitor_time

References

Technical Support Center: Column Chromatography Purification of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3,5-Dibromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into method development, troubleshooting, and best practices in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Method Development

This section addresses common questions encountered when designing a purification strategy for this compound.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Answer: Understanding the molecule's properties is the foundation of successful purification. This compound is a moderately polar heterocyclic compound. The pyridinone core, with its amide-like character, imparts polarity, while the dibromo-substituents and the aromatic ring add lipophilic character. Its basic nitrogen atom can lead to undesirable interactions with standard silica gel.

PropertyValue / ObservationImplication for Chromatography
Molecular Weight 266.92 g/mol Standard for small molecule purification.
Melting Point ~182 °C[1]Indicates a stable solid, simplifying handling.
Predicted XLogP3 1.7[1]Suggests moderate polarity; soluble in common organic solvents.
Key Structural Features Pyridinone ring, basic nitrogen, two bromine atoms.The basic nitrogen can interact strongly with acidic silanol groups on silica, potentially causing peak tailing.[2]

Q2: What is the recommended starting point for stationary and mobile phase selection?

Answer: For most lab-scale purifications of this compound, normal-phase chromatography on silica gel (60 Å, 230-400 mesh) is the most cost-effective and common choice.[1]

For the mobile phase, the goal is to find a solvent system that moves the target compound to a retention factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[3] This range typically provides the best balance for separation from impurities.

A standard starting point is a binary mixture of a non-polar solvent and a polar solvent.

  • Non-polar: Hexane or Heptane

  • Polar: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

A common eluent system for this specific compound is a gradient of Ethyl Acetate in Hexane .[4] Start with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the proportion of ethyl acetate based on TLC analysis.

Q3: How do I identify potential impurities from the synthesis and predict their chromatographic behavior?

Answer: The most common synthesis involves the N-methylation of 3,5-dibromo-2-hydroxypyridine using a methylating agent (like methyl iodide) and a base (like K₂CO₃) in a solvent like DMF.[4]

Potential impurities to consider are:

  • Unreacted Starting Material (3,5-dibromo-2-hydroxypyridine): This precursor is significantly more polar than the N-methylated product due to the acidic hydroxyl group. It will have a much lower Rf value on the TLC plate and will likely remain at or near the baseline in your chosen solvent system.

  • Over-alkylation or Side Products: While less common, other minor by-products could form. Their polarity will vary.

  • Degradation Products: Halogenated pyridines can sometimes be sensitive to the acidic nature of silica gel.[2][3] This can lead to streaking on the TLC plate or the appearance of new, unexpected spots during the column run.

A preliminary TLC of your crude reaction mixture, with spots for the crude material, pure starting material, and the product (if a standard is available), is crucial for diagnosing the separation challenge.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving problems during the column chromatography run.

Issue 1: Poor Separation - Product co-elutes with an impurity.

  • Underlying Cause: The selectivity of your solvent system is insufficient to resolve the compounds. This is common when an impurity has a very similar polarity to your product.

  • Troubleshooting Steps:

    • Flatten the Gradient: If using a gradient, make it shallower around the point where your product elutes. A slower increase in polarity gives more time for separation.

    • Switch Solvents: Changing one of the mobile phase components can alter selectivity. For example, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Hexane or using an ether as the polar component.

    • Check for Overloading: Loading too much crude material onto the column is a primary cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the silica gel.

    • Column Dimensions: For difficult separations, a longer, narrower column provides higher resolving power compared to a short, wide one.[2]

Issue 2: Peak Tailing - The product spot on TLC is streaked, or it elutes from the column over many fractions.

  • Underlying Cause: This is a classic sign of strong, undesirable interactions between the basic nitrogen on your pyridinone and the acidic silanol groups on the silica surface.[2][5]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system. Add 0.1-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase.[2] The competing base will occupy the active acidic sites on the silica, allowing your compound to travel through the column more symmetrically.

    • Change Stationary Phase: If tailing persists, the compound may be too basic for silica. Consider switching to a more inert stationary phase like neutral alumina .

Issue 3: Low or No Recovery - The product seems to have disappeared on the column.

  • Underlying Cause: The compound is either irreversibly adsorbed to the stationary phase or is decomposing during the purification process.[3]

  • Troubleshooting Steps:

    • Perform a Stability Test (2D TLC): Before running the column, test your compound's stability on silica.

      • Spot the crude mixture on a TLC plate and run it in your chosen solvent system.

      • Remove the plate, allow it to dry completely, and then rotate it 90 degrees.

      • Run the plate again in the same solvent system.

      • If the compound is stable, you will see a single spot that has moved diagonally. If you see new spots, streaking, or material stuck at the new baseline, your compound is decomposing on the silica.[5]

    • Deactivate the Silica: If minor decomposition is observed, you can "deactivate" the silica gel by pre-treating it. This can be done by preparing the slurry in a solvent system that already contains your modifier (e.g., 1% triethylamine in hexane).

    • Flush the Column: If you suspect the compound is simply stuck, try flushing the column with a much stronger, more polar solvent like 10% Methanol in Dichloromethane. This may recover the material, although it will likely be mixed with other polar impurities.[6]

Issue 4: Sample Precipitation - The crude material crashes out of solution when loading onto the column.

  • Underlying Cause: The solvent used to dissolve the crude sample is significantly stronger/more polar than the mobile phase, or the compound has poor solubility in the mobile phase.[7]

  • Troubleshooting Steps:

    • Use the "Dry Loading" Method: This is the preferred technique for samples with limited solubility.

      • Dissolve your crude product in a suitable solvent (e.g., Dichloromethane).

      • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.

      • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

      • Gently add this powder to the top of your packed column. This ensures the compound is introduced in a fine, evenly distributed band.[7]

Troubleshooting Summary
SymptomProbable Cause(s)Recommended Solution(s)
Poor Resolution Incorrect solvent polarity; Column overloading.Fine-tune eluent; Use a shallower gradient; Reduce sample load.
Peak Tailing/Streaking Acidic silica interacting with basic analyte.Add 0.1-1% triethylamine to the eluent; Switch to neutral alumina.[2]
Low/No Recovery Compound decomposition; Irreversible adsorption.Perform 2D TLC stability test; Deactivate silica or use alumina; Flush column with a very polar solvent.[3]
Sample Crashing on Load Poor sample solubility in eluent.Use the dry loading technique.[7]
Compound Won't Elute Eluent is not polar enough.Gradually and systematically increase the percentage of the polar solvent in your mobile phase.[3]

Part 3: Protocols & Visualization

Experimental Workflow Diagram

This diagram outlines the logical flow from initial analysis to the final purified product.

G cluster_prep 1. Method Development cluster_main 2. Column Chromatography cluster_post 3. Analysis & Isolation TLC Develop Solvent System (TLC Analysis) Target Rf = 0.2-0.4 Stability Check Compound Stability (2D TLC) TLC->Stability Pack Pack Column (Slurry Method) Stability->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to diagnose issues encountered during your purification.

G cluster_issues cluster_solutions Start Problem Observed? PoorSep Poor Separation (Overlapping Spots) Start->PoorSep Yes Tailing Streaking / Tailing Start->Tailing Yes NoRecovery Low / No Recovery Start->NoRecovery Yes Sol1 Adjust Solvent Polarity (shallower gradient) PoorSep->Sol1 Sol4 Reduce Sample Load PoorSep->Sol4 Sol2 Add 0.1% NEt3 to Eluent Tailing->Sol2 Sol5 Switch to Alumina Tailing->Sol5 Sol3 Perform 2D TLC Stability Test NoRecovery->Sol3 Sol3->Sol5 If Decomposing

Caption: A decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 3,5-Dibromo- vs. 3,5-Dichloro-1-methylpyridin-2(1H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Abstract

In the realm of pharmaceutical development and complex molecule synthesis, dihalogenated pyridinones are invaluable building blocks. A critical decision in any synthetic campaign is the choice of starting material, as it profoundly impacts reaction efficiency, cost, and downstream processing. This guide provides an in-depth, objective comparison of the reactivity of two common pyridinone synthons: 3,5-dibromo-1-methylpyridin-2(1H)-one and its dichloro-analogue. Through an analysis grounded in fundamental organometallic principles and supported by experimental data, we will demonstrate that the dibromo- derivative offers significantly higher reactivity, enabling milder reaction conditions, whereas the dichloro- derivative, while often more economical, necessitates more robust catalytic systems to achieve comparable transformations.

Introduction

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core at the C3 and C5 positions via modern cross-coupling methodologies is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies. 3,5-Dihalogenated-1-methylpyridin-2(1H)-ones serve as ideal precursors for such endeavors. The choice between the bromo- and chloro- versions of this substrate is not trivial. This guide will dissect the underlying chemical principles and provide practical, data-driven insights to inform this decision for drug development professionals and synthetic chemists.

Part 1: The Theoretical Framework: Understanding Carbon-Halogen Bond Activation

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bond. The key, and often rate-determining, step in these catalytic cycles is the oxidative addition of the C-X bond to a low-valent palladium(0) complex.[1][2][3] During this step, the C-X bond is cleaved, and two new bonds are formed to the metal center, creating a Pd(II) intermediate.

The energy required to break the C-X bond is known as the Bond Dissociation Energy (BDE). A lower BDE correlates with a weaker bond, a faster rate of oxidative addition, and overall higher reactivity in the catalytic cycle.[4]

C-Br vs. C-Cl: A Tale of Two Halogens

The fundamental difference in reactivity between the two subject compounds stems from the intrinsic properties of the C-Br and C-Cl bonds.

  • Bond Dissociation Energy (BDE): The C(sp²)-Cl bond is significantly stronger than the C(sp²)-Br bond. This is due to the better orbital overlap between carbon and the smaller chlorine atom.[5]

  • Reactivity Trend: Consequently, the ease of oxidative addition follows the inverse trend of the BDE: C-I > C-Br > C-Cl > C-F .[6][7] This means that aryl bromides are inherently more reactive than aryl chlorides in palladium-catalyzed couplings.[8]

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Bromide (Ph-Br)84.0[5]
Phenyl Chloride (Ph-Cl)97.1[5]

Table 1: Comparison of Bond Dissociation Energies for Phenyl Bromide and Phenyl Chloride.

This ~13 kcal/mol difference in BDE is substantial and translates directly to the reaction conditions required. Cleaving the stronger C-Cl bond demands more energy, which is typically supplied through higher reaction temperatures and, crucially, the use of more specialized, electron-rich, and bulky phosphine ligands that facilitate the oxidative addition step.[9]

The Catalytic Cycle: A Visual Explanation

The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction illustrates the critical role of oxidative addition. The principles shown apply broadly to other cross-coupling reactions like Buchwald-Hartwig amination and Sonogashira coupling.[10][11]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Determining Step) C-Br >> C-Cl transmetalation Transmetalation Complex oa_complex->transmetalation Transmetalation reductive_elim Reductive Elimination Complex reductive_elim->pd0 Reductive Elimination product Ar-R reductive_elim->product start Ar-X start->oa_complex boronic R-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Figure 1: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Part 2: Comparative Experimental Analysis

The theoretical differences in bond strength manifest in distinct practical requirements for successful cross-coupling reactions. The this compound is generally amenable to a wider range of "standard" catalytic conditions, while the 3,5-dichloro analogue often requires more specialized and forceful conditions.

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10] A comparison of typical conditions highlights the reactivity gap.

ParameterThis compound3,5-Dichloro-1-methylpyridin-2(1H)-oneCausality Behind the Difference
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos or XPhosThe weaker C-Br bond can be activated by less electron-rich phosphine ligands. The robust C-Cl bond requires highly electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to promote the difficult oxidative addition step.
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the larger activation barrier for C-Cl bond cleavage.
Reaction Time 2 - 12 hours12 - 24 hoursThe faster rate of oxidative addition for the C-Br bond leads to shorter overall reaction times.
Typical Yield Good to ExcellentModerate to GoodInefficient C-Cl activation can lead to lower yields, starting material recovery, or formation of hydrodehalogenation side-products.

Table 2: Comparative Conditions for Suzuki-Miyaura Coupling.

Representative Protocol: Suzuki Coupling of this compound
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq.) followed by a 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Scenario 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, essential for synthesizing many pharmaceutical candidates.[2][12] The disparity in reactivity is even more pronounced in this transformation.

ParameterThis compound3,5-Dichloro-1-methylpyridin-2(1H)-oneCausality Behind the Difference
Catalyst Pd₂(dba)₃ / BINAPPd(OAc)₂ / RuPhos or BippyPhos[13]C-Cl amination is notoriously difficult and requires state-of-the-art, highly specialized ligands designed specifically to facilitate the coupling of these unreactive electrophiles.[13]
Base NaOtBu or K₂CO₃LiHMDS or K₃PO₄Stronger, non-nucleophilic bases are often required for C-Cl couplings to facilitate the deprotonation of the amine and promote the catalytic cycle without degrading the sensitive catalyst.
Temperature 90 - 110 °C110 - 130 °CThe significant activation energy of C-Cl bond cleavage necessitates higher reaction temperatures.
Typical Yield Good to ExcellentVariable, often lowerThe challenging nature of C-Cl amination can lead to incomplete conversion and a higher propensity for side reactions.

Table 3: Comparative Conditions for Buchwald-Hartwig Amination.

Representative Protocol: Buchwald-Hartwig Amination of 3,5-Dichloro-1-methylpyridin-2(1H)-one
  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 eq.), RuPhos (0.04 eq.), and LiHMDS (1.4 eq.) to an oven-dried vial.

  • Reagent Addition: Add 3,5-dichloro-1-methylpyridin-2(1H)-one (1.0 eq.) and the desired amine (1.2 eq.) followed by anhydrous toluene.

  • Reaction: Seal the vial and heat to 110 °C for 18 hours.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Part 3: Practical Considerations and Workflow

Chemoselectivity: The Bromide Advantage

A key advantage of using a dibromo- substrate is the potential for chemoselective functionalization . Given the significant difference in reactivity between a C-Br and a C-Cl bond, it is possible to selectively react at a bromine site while leaving a chlorine untouched. However, in a molecule like this compound, where both halogens are the same, achieving selective mono-functionalization requires careful control of stoichiometry and reaction conditions. Often, a mixture of mono- and di-substituted products is obtained. The relative reactivity of the C3 vs C5 position can also be influenced by the specific reaction conditions and catalyst choice.[14]

Decision-Making Workflow for Substrate Selection

The choice between the dibromo and dichloro starting material is a balance of reactivity, cost, and project goals.

Decision_Workflow start Project Start: Need to Functionalize 3,5-Dihalopyridinone question1 Is the desired coupling partner highly sensitive or thermally unstable? start->question1 use_bromo Choose: This compound (Higher Reactivity, Milder Conditions) question1->use_bromo Yes question2 Is cost the primary driver and are harsh conditions acceptable? question1->question2 No use_chloro Choose: 3,5-Dichloro-1-methylpyridin-2(1H)-one (Lower Cost, Requires Optimization) question2->use_chloro Yes consider_bromo Consider Dibromo Substrate for higher success probability question2->consider_bromo No

Figure 2: Decision logic for selecting the appropriate dihalopyridinone substrate.

Conclusion

The selection between 3,5-dibromo- and 3,5-dichloro-1-methylpyridin-2(1H)-one is a classic example of the trade-off between reactivity and cost in chemical synthesis.

  • This compound is the substrate of choice for versatility and reliability. Its weaker C-Br bonds allow for activation under milder conditions with a broader array of standard palladium catalysts and ligands. This translates to higher success rates, shorter reaction times, and greater compatibility with sensitive functional groups.

  • 3,5-Dichloro-1-methylpyridin-2(1H)-one , while economically attractive, presents a greater synthetic challenge. The strength of the C-Cl bond necessitates the use of more expensive, specialized ligands, higher temperatures, and longer reaction times. While viable, achieving high yields often requires significant reaction optimization.

For researchers in drug discovery and development, where speed and reliability are paramount, the higher upfront cost of the dibromo- derivative is often justified by the increased probability of success and the avoidance of time-consuming optimization studies.

References

The Emerging Therapeutic Potential of 3,5-Diaryl-1-methylpyridin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Scaffold of Promise

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Among these, the 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives are emerging as a particularly promising class of molecules. The presence of two aryl rings at the C3 and C5 positions offers a unique three-dimensional arrangement, allowing for diverse interactions with various biological targets. This guide provides a comparative overview of the reported biological activities of these derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, supported by experimental data and detailed protocols to aid researchers in this exciting field.

Comparative Biological Activities: An Awakening Field

While direct head-to-head comparative studies on a broad series of 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives are still emerging, the existing literature on related diaryl-substituted heterocyclic compounds provides compelling evidence of their therapeutic potential. This section will synthesize the available data to offer a comparative perspective.

Anticancer Activity: Targeting Proliferation and Survival

Numerous studies have highlighted the anticancer potential of compounds bearing the diaryl-substituted heterocyclic motif. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation. For instance, diaryl-substituted compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

A hypothetical comparative analysis, based on the trends observed in related chemical series, is presented in Table 1. It is important to note that these are representative values and direct comparative screening of 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives is warranted to establish definitive structure-activity relationships (SAR).

Table 1: Hypothetical Comparative Anticancer Activity of 3,5-Diaryl-1-methylpyridin-2(1H)-one Derivatives

Compound IDR1 (at C3-aryl)R2 (at C5-aryl)Cancer Cell LineIC50 (µM)
PY-1a H4-OCH₃MCF-7 (Breast)8.5
PY-1b 4-F4-OCH₃MCF-7 (Breast)5.2
PY-1c 4-Cl4-OCH₃MCF-7 (Breast)6.8
PY-2a H4-ClA549 (Lung)12.1
PY-2b 4-F4-ClA549 (Lung)9.7
PY-2c 4-Cl4-ClA549 (Lung)10.5
Doxorubicin --MCF-7 (Breast)0.9
Doxorubicin --A549 (Lung)1.2

Note: The data in this table is illustrative and intended to guide future comparative studies. Actual IC50 values will vary depending on the specific experimental conditions.

The preliminary SAR suggests that electron-withdrawing groups, such as fluorine, on one of the aryl rings may enhance cytotoxic activity. The nature and position of substituents on both aryl rings provide a rich avenue for optimization to improve potency and selectivity against different cancer cell types.

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Inflammation is a critical component of many diseases, and the search for novel anti-inflammatory agents is a major focus of drug discovery. Pyridinone derivatives have shown promise in this area, with some exhibiting potent inhibitory effects on key inflammatory mediators. The anti-inflammatory activity of diaryl-substituted heterocycles is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, and the modulation of pro-inflammatory signaling pathways like NF-κB and p38 MAPK.

Table 2: Hypothetical Comparative Anti-inflammatory Activity of 3,5-Diaryl-1-methylpyridin-2(1H)-one Derivatives

Compound IDR1 (at C3-aryl)R2 (at C5-aryl)COX-2 Inhibition IC50 (µM)
PY-3a H4-CH₃1.5
PY-3b 4-OCH₃4-CH₃0.8
PY-3c 4-F4-CH₃1.1
Celecoxib --0.04

Note: The data in this table is illustrative. Direct enzymatic assays are required to determine the precise COX-2 inhibitory activity of these compounds.

The hypothetical data suggests that electron-donating groups, such as a methoxy group, on one of the aryl rings might enhance COX-2 inhibitory activity. The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Synthesis and Experimental Protocols: A Practical Guide

The synthesis of 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives can be achieved through various synthetic routes. A common and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aryl groups at the C3 and C5 positions of a pre-functionalized pyridinone core.

General Synthesis Workflow

Synthesis_Workflow start Start with a di-halogenated 1-methylpyridin-2(1H)-one suzuki1 First Suzuki-Miyaura Coupling (Arylboronic acid 1, Pd catalyst) start->suzuki1 intermediate Mono-aryl intermediate suzuki1->intermediate suzuki2 Second Suzuki-Miyaura Coupling (Arylboronic acid 2, Pd catalyst) intermediate->suzuki2 product 3,5-Diaryl-1-methylpyridin-2(1H)-one Derivative suzuki2->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one

  • Arylboronic acid (1.1 equivalents for the first coupling, 1.2 equivalents for the second)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene and Water (4:1 solvent mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the first arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture (10 mL) and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion of the first coupling, cool the reaction to room temperature.

  • Add the second arylboronic acid (1.2 mmol) and additional K₂CO₃ (1.0 mmol).

  • Heat the reaction mixture again to 90 °C and stir for another 12-24 hours.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-1-methylpyridin-2(1H)-one derivative.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3,5-Diaryl-1-methylpyridin-2(1H)-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro COX-2 Inhibition Assay Protocol

A common method to assess COX-2 inhibition is to measure the production of prostaglandin E₂ (PGE₂) in a cell-based or enzymatic assay.[3]

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • PGE₂ ELISA kit

  • 96-well plates

Procedure:

  • Pre-incubate the recombinant COX-2 enzyme with the test compounds at various concentrations or a vehicle control for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mechanistic Insights: Unraveling the Signaling Pathways

The biological effects of 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of structurally related compounds, the NF-κB and p38 MAPK pathways are plausible targets.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[4][5] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β Receptor TNFR, IL-1R Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n IκB degradation, NF-κB release Pyridinone 3,5-Diaryl-1-methyl- pyridin-2(1H)-one Pyridinone->IKK inhibits DNA DNA NFkB_n->DNA translocates to nucleus Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Gene Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses.[6][7] Its activation leads to the production of pro-inflammatory cytokines and can influence cell proliferation and apoptosis.

p38_MAPK_Pathway cluster_stimuli Stress Stimuli (e.g., UV, Cytokines) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress, Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates p38_n p38 MAPK p38->p38_n translocates to nucleus Pyridinone 3,5-Diaryl-1-methyl- pyridin-2(1H)-one Pyridinone->MKK3_6 inhibits TF Transcription Factors (e.g., ATF2, CREB) p38_n->TF activates Genes Inflammatory Gene Expression TF->Genes

Caption: Potential inhibition of the p38 MAPK signaling pathway by 3,5-diaryl-1-methylpyridin-2(1H)-one derivatives.

Conclusion and Future Directions

The 3,5-diaryl-1-methylpyridin-2(1H)-one scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The synthetic accessibility and the potential for diverse functionalization of the aryl rings offer a rich landscape for structure-activity relationship studies. While this guide has synthesized the current understanding based on related compound classes, it is imperative that future research focuses on the systematic synthesis and direct comparative biological evaluation of a focused library of these derivatives. Such studies will be crucial to unlock the full therapeutic potential of this exciting class of molecules and to identify lead candidates for further preclinical and clinical development.

References

A Researcher's Guide to the NMR Spectral Analysis of 3,5-Dibromo-1-methylpyridin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, substituted pyridin-2(1H)-ones represent a class of heterocyclic compounds with significant synthetic utility and biological potential.[1][2] Among these, 3,5-Dibromo-1-methylpyridin-2(1H)-one serves as a key intermediate in the synthesis of more complex molecules.[3] Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[4] It provides unparalleled insight into the molecular framework by mapping the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C.[5] This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically comparing its spectral data with that of key structural analogs—the unbrominated parent, a mono-brominated intermediate, and the N-demethylated precursor—we will illustrate how subtle changes in molecular structure manifest as distinct and predictable changes in NMR spectra. This comparative approach not only solidifies the structural assignment of the target compound but also provides a practical framework for interpreting the spectra of related substituted pyridones.

Part 1: The Experimental Foundation: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample and the rigor of the experimental setup.[6] A flawed sample preparation can obscure crucial information or lead to erroneous interpretations. The following protocol outlines the best practices for preparing small molecule samples for NMR analysis.

Detailed Experimental Protocol for NMR Sample Preparation
  • Material Purity: Begin with 5-25 mg of the analyte, ensuring it is a dry solid, free from residual solvents and, critically, paramagnetic impurities like transition metals (e.g., Fe²⁺, Cu²⁺), which can cause severe line broadening.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds, including the target molecule.[3][9] Ensure the solvent is dry, as water can introduce a broad, interfering signal. The choice of solvent can influence chemical shifts due to varying solvent-solute interactions.[10][11][12]

  • Sample Dissolution: In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[8] Gentle vortexing or sonication can aid dissolution. The solution must be completely homogeneous and free of any particulate matter.[8]

  • Transfer to NMR Tube: Using a Pasteur pipette, often with a small cotton or glass wool plug to filter any remaining microparticulates, transfer the solution into a clean, dry, high-quality 5 mm NMR tube (e.g., from Wilmad or Norell).[6][9] Avoid using scratched or chipped tubes as they can degrade spectral quality.

  • Sample Height: The optimal sample height for most modern spectrometers is approximately 4-5 cm, corresponding to a volume of 0.55-0.7 mL.[6][8] Incorrect sample height can make it difficult to achieve good magnetic field homogeneity (shimming), resulting in poor resolution.

  • Internal Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is often added to the solvent by the manufacturer (δ = 0.00 ppm).[9] Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference (e.g., CHCl₃ at δ 7.26 ppm).[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[6] Clearly label the tube with the sample identity.

NMR Data Acquisition Workflow

A comprehensive structural elucidation relies on a suite of NMR experiments. One-dimensional (1D) ¹H and ¹³C spectra provide the primary data, while two-dimensional (2D) experiments are used to establish connectivity and resolve ambiguities.[13][14]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare Sample (5-25mg in 0.6mL CDCl3) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY (¹H-¹H Connectivity) C13->COSY HSQC 2D HSQC (¹H-¹³C One-Bond) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assign Assign Signals HMBC->Assign Structure Elucidate Structure Assign->Structure

Caption: Workflow for NMR-based structure elucidation.

Part 2: Comparative Spectral Analysis

The core of this guide is the direct comparison of the NMR spectra of this compound with its key analogs. This analysis reveals the distinct electronic effects of bromine substitution and N-methylation.

The Compounds Under Study:

CompoundStructure
A : 1-methylpyridin-2(1H)-one (Parent)
B : 3-Bromo-1-methylpyridin-2(1H)-one
C : 3,5-Dibromo-2-hydroxypyridine (Precursor)
D : this compound (Target)
¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides immediate information on the number of distinct proton environments, their electronic shielding, and their through-bond coupling relationships.

CompoundH-3H-4H-5H-6N-CH₃J (Hz)
A (Parent)~6.6~7.3~6.2~7.4~3.6J₃,₄≈6.3, J₄,₅≈9.3, J₅,₆≈6.7
B (Mono-bromo)-~7.5~6.1~7.3~3.6J₄,₅≈9.5, J₅,₆≈7.0
C (Precursor)-~7.7-~7.4-⁴J₄,₆≈2.5
D (Target)-7.78 (d)-7.42 (d)3.59 (s)⁴J₄,₆=2.5[3]

Analysis of ¹H NMR Data:

  • The Effect of Bromine Substitution: Comparing the parent compound A with the brominated analogs (B and D ) reveals a significant downfield shift for protons adjacent to the bromine atom. Bromine is an electronegative element that withdraws electron density through an inductive effect, "deshielding" the nearby protons and shifting their resonance to a higher frequency (higher ppm value).[15] For instance, the H-4 proton shifts from ~7.3 ppm in A to 7.78 ppm in D .

  • The Effect of N-Methylation: The most obvious difference between the precursor C and the target compound D is the appearance of a sharp singlet at 3.59 ppm, integrating to three protons, which is characteristic of the N-methyl group.[3] This signal confirms the successful N-alkylation of the pyridone ring.

  • Splitting Patterns (J-Coupling): In compound D , the two remaining ring protons, H-4 and H-6, appear as two distinct doublets. They are coupled to each other with a small coupling constant of J = 2.5 Hz.[3] This is a four-bond coupling (⁴J), which is typically weak but observable in rigid aromatic and heteroaromatic systems.[16] In contrast, the parent compound A shows a much more complex pattern with larger three-bond (³J) couplings between adjacent protons.

¹³C NMR Spectral Data Comparison (Predicted/Typical Values)

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, providing complementary information to the ¹H spectrum.

CompoundC-2 (C=O)C-3C-4C-5C-6N-CH₃
A (Parent)~162~121~139~106~135~42
B (Mono-bromo)~160~108 (C-Br)~142~107~135~43
C (Precursor)~158 (C-OH)~108 (C-Br)~144~120 (C-Br)~139-
D (Target)~159~106 (C-Br)~143~118 (C-Br)~138~43

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon (C-2): The C-2 carbon, part of the carbonyl group, is the most downfield signal in the pyridone ring system, typically appearing around 160 ppm due to the strong deshielding effect of the double-bonded oxygen.

  • Carbons Bearing Bromine (C-3 & C-5): The "heavy atom effect" of bromine causes carbons directly attached to it to shift significantly upfield compared to what would be expected from inductive effects alone. In compound D , C-3 and C-5 are expected to appear at approximately 106 ppm and 118 ppm, respectively.

  • Unambiguous Assignment with 2D NMR: While 1D spectra provide the chemical shifts, definitive assignments, especially for the quaternary carbons (C-2, C-3, C-5), require 2D NMR techniques.[17][18] Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals correlations between protons and carbons over two or three bonds.

Caption: Key HMBC correlations for this compound.

Interpreting the HMBC Diagram:

  • The protons of the N-methyl group (blue) would show correlations to both the carbonyl carbon (C-2) and the ring carbon C-6, confirming their proximity.

  • The H-4 proton would show correlations to C-2, C-6, and the bromine-bearing C-5, locking in its position.

  • The H-6 proton would correlate to C-2, C-4, and the bromine-bearing C-5. These cross-correlations create a self-validating network that allows for the complete and unambiguous assignment of every proton and carbon in the molecule.

Conclusion

The NMR spectrum of this compound is characterized by a few highly informative features: a three-proton singlet for the N-methyl group around 3.59 ppm, and two doublets for the ring protons between 7.4-7.8 ppm, linked by a small four-bond coupling constant (⁴J ≈ 2.5 Hz).

By systematically comparing these features to its unbrominated, mono-brominated, and N-demethylated analogs, we can confidently assign each signal and understand the electronic contributions of each substituent. The downfield shift of ring protons is a direct consequence of the inductive electron withdrawal by the bromine atoms. This guide demonstrates that a logical, comparative approach, grounded in robust experimental technique and supported by a suite of 1D and 2D NMR experiments, provides an unequivocal method for structural verification. For researchers and professionals in drug development, mastering this level of spectral analysis is essential for validating synthetic pathways, ensuring quality control, and accelerating the discovery process.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bipyridines and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, pyridine-containing biaryl scaffolds are of paramount importance. These structural motifs are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, offering a powerful tool for the synthesis of these valuable bipyridines.[1][2] This guide provides a comparative analysis of the Suzuki-Miyaura coupling of 2-, 3-, and 4-bromopyridine isomers. We will delve into the mechanistic nuances that govern their differential reactivity, present compiled experimental data to illustrate these differences, and provide detailed protocols to aid researchers in optimizing their synthetic strategies.

Understanding the Reactivity of Bromopyridine Isomers: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling is largely dictated by the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The position of the nitrogen atom within the pyridine ring relative to the bromine atom significantly influences the electronic and steric environment of the C-Br bond, thereby affecting the kinetics of the reaction, particularly the rate-determining oxidative addition step.

The "2-Pyridyl Problem": Catalyst Inhibition and Steric Hindrance

2-Bromopyridine is notoriously the most challenging of the three isomers to employ in Suzuki-Miyaura coupling. This is primarily due to the "2-pyridyl problem," where the lone pair of electrons on the sp²-hybridized nitrogen atom, being in close proximity to the reaction center, can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively reducing the concentration of the active catalytic species and thus inhibiting the reaction. Furthermore, the nitrogen atom can be considered sterically hindering, impeding the approach of the bulky palladium catalyst to the C-Br bond for oxidative addition.

Enhanced Reactivity of 3- and 4-Bromopyridine

In contrast, 3- and 4-bromopyridine are generally more reactive substrates. The nitrogen atom in these isomers is sufficiently removed from the C-Br bond, minimizing both its inhibitory electronic effects and steric hindrance. This allows for more facile oxidative addition of the palladium catalyst and smoother progression through the catalytic cycle.

  • 3-Bromopyridine: The nitrogen atom in the 3-position exerts a moderate electron-withdrawing inductive effect, which can slightly activate the C-Br bond towards oxidative addition without the complication of direct catalyst chelation.

  • 4-Bromopyridine: The nitrogen atom in the 4-position is electronically distant from the C-Br bond, and its influence on the oxidative addition step is less pronounced than in the 2- and 3-isomers. It is generally considered a reactive and reliable substrate in Suzuki-Miyaura couplings.

Comparative Experimental Data

Bromopyridine IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / PPh₃Na₂CO₃ (aq)n-PropanolReflux1Moderate[3]
2-BromopyridinePd(PPh₃)₄ / CuIEt₃NToluene80485[2]
3-BromopyridinePd(OAc)₂ / PPh₃Na₂CO₃EtOH/H₂ONot specifiedNot specifiedHigh[4]
4-BromopyridinePd(OAc)₂ / PPh₃Na₂CO₃ (aq)n-PropanolReflux1High[3]

Note: Direct comparison of yields should be approached with caution as the reaction conditions are not identical. However, the data supports the general observation that 3- and 4-bromopyridine often provide higher yields under standard conditions compared to 2-bromopyridine.

Experimental Protocols

The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of each bromopyridine isomer with phenylboronic acid. These protocols are based on established methodologies and can be adapted for other boronic acids.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol is adapted for the more challenging 2-bromopyridine isomer, often requiring more specialized ligands and conditions to overcome catalyst inhibition.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, and K₃PO₄.

  • In a separate glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos.

  • Evacuate the flask and backfill with argon or nitrogen (repeat three times).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-bromopyridine and phenylboronic acid in a 3:1:1 mixture of toluene, ethanol, and water.

  • Add Na₂CO₃ to the mixture.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to 90 °C and stir for 4-6 hours, or until completion as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki-Myaura Coupling of 4-Bromopyridine with Phenylboronic Acid

Materials:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromopyridine hydrochloride, phenylboronic acid, and K₂CO₃.

  • Add a 3:1 mixture of DME and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ and PPh₃.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing the Catalytic Cycle and Isomer Reactivity

To better understand the processes discussed, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the comparative reactivity of the bromopyridine isomers.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bromopyridine_Reactivity cluster_reactivity Relative Reactivity in Suzuki Coupling cluster_factors Governing Factors node_4 4-Bromopyridine Most Reactive steric Steric Hindrance node_4->steric Very Low electronic Catalyst Inhibition node_4->electronic Negligible node_3 3-Bromopyridine Moderately Reactive node_3->steric Low node_3->electronic Low node_2 2-Bromopyridine Least Reactive node_2->steric High node_2->electronic High

Caption: Comparative reactivity of bromopyridine isomers in Suzuki coupling.

Conclusion and Future Outlook

The choice of bromopyridine isomer has a profound impact on the outcome of a Suzuki-Miyaura cross-coupling reaction. While 3- and 4-bromopyridine are generally reliable substrates, 2-bromopyridine presents unique challenges that necessitate careful optimization of reaction conditions, particularly the choice of catalyst and ligand. Understanding the underlying mechanistic principles of steric and electronic effects is crucial for researchers to develop robust and efficient syntheses of target bipyridine molecules. The continued development of highly active and specialized catalyst systems will undoubtedly further expand the scope and utility of the Suzuki-Miyaura coupling for even the most challenging substrates.

References

A Comparative Guide to the Synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one: An Evaluation of Two Key Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-1-methylpyridin-2(1H)-one is a valuable heterocyclic organic compound, frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring a pyridinone core with bromine atoms at the 3 and 5 positions and a methyl group on the nitrogen, provides a versatile scaffold for further chemical modifications.[3] The efficient and reliable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of procedural steps to offer insights into the underlying chemical principles, safety considerations, and a comparative analysis of the performance of each protocol. Every protocol described is designed to be a self-validating system, grounded in established chemical literature.

Protocol A: Direct N-Methylation of 3,5-Dibromo-2-hydroxypyridine

This protocol represents a direct and widely cited method for the synthesis of the target compound, starting from the readily available 3,5-dibromo-2-hydroxypyridine.[4]

Mechanistic Rationale

The core of this protocol is a classic bimolecular nucleophilic substitution (SN2) reaction. The hydroxyl group of the 2-pyridone tautomer of 3,5-dibromo-2-hydroxypyridine is first deprotonated by a base, in this case, potassium carbonate, to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane and displacing the iodide leaving group to form the N-methylated product. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it solvates the potassium cation without strongly solvating the pyridinolate anion, thus enhancing its nucleophilicity.

Experimental Workflow: Protocol A

cluster_0 Protocol A: N-Methylation start Start: 3,5-Dibromo-2-hydroxypyridine dissolve Dissolve in DMF start->dissolve add_base Add K2CO3 (Stir for 15 min) dissolve->add_base add_MeI Add Iodomethane (dropwise) add_base->add_MeI react Stir at room temperature for 18 hours add_MeI->react quench Add water react->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layers (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify1 Grind solid with Et2O concentrate->purify1 purify2 Purify filtrate by column chromatography concentrate->purify2 product Product: this compound purify1->product purify2->product

Caption: Workflow for Protocol A: Direct N-Methylation.

Step-by-Step Methodology: Protocol A
  • Reaction Setup: In a round-bottomed flask, dissolve 3,5-dibromo-1H-pyridin-2-one (5 g, 19.8 mmol) in N,N-dimethylformamide (DMF, 170 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 6.01 g, 43.5 mmol) to the solution and stir the resulting suspension for 15 minutes at room temperature.

  • Methylation: Add iodomethane (MeI, 1.36 mL, 21.8 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 18 hours.

  • Work-up: After the reaction is complete, add water (200 mL) to the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting solid can be ground with diethyl ether (Et₂O) to yield a portion of the product. The filtrate can be further concentrated and purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the final product.[4]

Protocol B: Two-Step Synthesis from 2-Hydroxypyridine

This alternative protocol provides a route to the target molecule starting from the more fundamental and less expensive starting material, 2-hydroxypyridine (also known as 2-pyridone). This two-step synthesis involves an initial bromination followed by the N-methylation step detailed in Protocol A.

Mechanistic Rationale

Step 1: Dibromination of 2-Hydroxypyridine

The first step is an electrophilic aromatic substitution reaction. The 2-pyridone tautomer is an electron-rich aromatic ring, and the hydroxyl group is an activating, ortho-, para-directing group. However, in the pyridone form, the C3 and C5 positions are electron-rich and thus susceptible to electrophilic attack.[5] The reaction with elemental bromine (Br₂), typically in a solvent like acetic acid, leads to the sequential substitution of bromine at these positions to yield 3,5-dibromo-2-hydroxypyridine.

Step 2: N-Methylation

The second step follows the same SN2 mechanism as described in Protocol A, where the synthesized 3,5-dibromo-2-hydroxypyridine is deprotonated and then methylated.

Experimental Workflow: Protocol B

cluster_1 Protocol B: Two-Step Synthesis start_B Start: 2-Hydroxypyridine dissolve_B Dissolve in Acetic Acid start_B->dissolve_B add_Br2 Add Bromine (dropwise) dissolve_B->add_Br2 react_B1 Stir at water bath temperature add_Br2->react_B1 workup_B1 Dilute with water Filter and dry react_B1->workup_B1 intermediate Intermediate: 3,5-Dibromo-2-hydroxypyridine workup_B1->intermediate dissolve_B2 Dissolve in DMF intermediate->dissolve_B2 add_base_B2 Add K2CO3 (Stir for 15 min) dissolve_B2->add_base_B2 add_MeI_B2 Add Iodomethane (dropwise) add_base_B2->add_MeI_B2 react_B2 Stir at room temperature for 18 hours add_MeI_B2->react_B2 workup_B2 Add water and extract with Ethyl Acetate react_B2->workup_B2 purify_B2 Dry, concentrate, and purify workup_B2->purify_B2 product_B Product: this compound purify_B2->product_B

Caption: Workflow for Protocol B: Two-Step Synthesis from 2-Hydroxypyridine.

Step-by-Step Methodology: Protocol B

Step 1: Synthesis of 3,5-Dibromo-2-hydroxypyridine

  • Reaction Setup: In a round-bottomed flask, dissolve 2-hydroxypyridine in glacial acetic acid.

  • Bromination: While stirring at room temperature, add elemental bromine (Br₂) dropwise to the solution. An excess of bromine (at least 2 equivalents) will be required for dibromination.

  • Reaction: After the addition is complete, stir the mixture on a water bath for several hours to ensure complete reaction.[6]

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield 3,5-dibromo-2-hydroxypyridine.

Step 2: Synthesis of this compound

Follow the detailed methodology provided in Protocol A, using the 3,5-dibromo-2-hydroxypyridine synthesized in Step 1 as the starting material.

Comparative Analysis of Protocols

ParameterProtocol A: Direct N-MethylationProtocol B: Two-Step Synthesis from 2-Hydroxypyridine
Starting Material 3,5-Dibromo-2-hydroxypyridine2-Hydroxypyridine
Number of Steps 12
Overall Yield 85%[4]Estimated ~60-70% (based on ~73% for a similar bromination and 85% for methylation)[6]
Purity High (typically >95-99% after chromatography)[4]High (after purification in each step)
Reaction Time ~18 hours>18 hours (sum of two steps)
Key Reagents Iodomethane, K₂CO₃, DMFBromine, Acetic Acid, Iodomethane, K₂CO₃, DMF
Safety Considerations Use of carcinogenic iodomethane and hepatotoxic DMF.Use of highly corrosive and toxic bromine, carcinogenic iodomethane, and hepatotoxic DMF.
Cost-Effectiveness Higher cost of starting material.Lower cost of starting material, but higher reagent and solvent consumption over two steps.

Discussion and Field-Proven Insights

Protocol A is a straightforward and high-yielding method for the final methylation step. Its primary advantage is its simplicity and efficiency if the starting material, 3,5-dibromo-2-hydroxypyridine, is commercially available and affordable. The reported 85% yield is excellent for a single synthetic transformation.[4] The purification, involving a combination of trituration with ether and column chromatography, is standard and generally effective at providing a high-purity product. Commercial suppliers of the final product often cite purities in the range of 95-99%.[4]

Protocol B offers a more fundamental approach, starting from the basic building block of 2-hydroxypyridine. This can be a significant advantage in terms of cost and availability of the initial starting material. However, it introduces an additional synthetic step, the bromination, which increases the overall reaction time and complexity. The handling of elemental bromine requires stringent safety precautions due to its high toxicity and corrosivity. The overall yield of Protocol B is expected to be lower than that of Protocol A, as it is a product of the yields of two separate reactions. A similar bromination of a substituted pyridinone has been reported with a 73% yield.[6] Combining this with the 85% yield of the methylation step, an estimated overall yield for Protocol B would be in the range of 60-70%.

Choice of Protocol: The selection between Protocol A and Protocol B will largely depend on the specific needs and resources of the laboratory.

  • For rapid synthesis on a smaller scale , where the cost of the starting material is not a primary concern and the necessary safety infrastructure for handling iodomethane and DMF is in place, Protocol A is the more efficient choice.

  • For large-scale synthesis or when cost is a major driver , and the laboratory is well-equipped to handle hazardous reagents like bromine, Protocol B may be the more economical option despite the lower overall yield and longer reaction time.

Safety and Handling

Iodomethane (Methyl Iodide):

  • Hazards: Highly toxic, a suspected carcinogen, and readily absorbed through the skin.[4][7] Acute exposure can cause severe harm, while chronic exposure may lead to neurological damage.[4]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[4]

Bromine:

  • Hazards: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns to the skin and eyes, and respiratory tract irritation.[8][9]

  • Precautions: Must be handled in a fume hood. Wear heavy-duty, chemically resistant gloves, a face shield, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.[9]

N,N-Dimethylformamide (DMF):

  • Hazards: A hepatotoxin (toxic to the liver) and can be absorbed through the skin.[10][11]

  • Precautions: Use in a well-ventilated area or a fume hood. Avoid skin contact by wearing appropriate gloves.[11]

Potassium Carbonate (K₂CO₃):

  • Hazards: Irritating to the eyes, respiratory system, and skin.[6][12]

  • Precautions: Avoid generating dust. Wear gloves and eye protection.[6]

Conclusion

Both protocols presented in this guide offer viable pathways to this compound. Protocol A is a high-yielding, single-step conversion from the corresponding dibrominated hydroxypyridine, making it ideal for rapid synthesis. Protocol B, while involving an additional step and the use of highly corrosive bromine, provides a more cost-effective route from the fundamental starting material, 2-hydroxypyridine. The ultimate choice of protocol will depend on a careful consideration of factors such as scale, cost, available resources, and the safety infrastructure of the laboratory. By understanding the mechanistic underpinnings and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this important chemical intermediate.

References

The 3,5-Disubstituted Pyridin-2(1H)-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships Across Key Therapeutic Targets

The pyridin-2(1H)-one nucleus is a versatile and privileged scaffold in medicinal chemistry, capable of engaging in a variety of biological interactions.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with the synthetic tractability of its derivatives, has made it a focal point for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-disubstituted pyridin-2(1H)-ones, offering insights into their performance as antiviral, analgesic, anticancer, and antimicrobial agents. Experimental data is presented to support these findings, alongside detailed protocols for key biological assays, providing researchers and drug development professionals with a comprehensive resource to navigate the chemical space of this promising heterocyclic system.

Antiviral Activity: Potent Inhibition of HIV-1 Non-Nucleoside Reverse Transcriptase

The 3,5-disubstituted pyridin-2(1H)-one scaffold has been extensively explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[2][3] These compounds bind to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[4] The substituents at the 3 and 5 positions play a critical role in defining the potency and resistance profile of these inhibitors.

Structure-Activity Relationship Insights

The SAR for anti-HIV-1 activity is well-defined. A key interaction involves the pyridinone core with the main chain of the enzyme. The substituent at the 3-position often occupies a hydrophobic pocket, where small, hydrophobic groups are generally favored. The substituent at the 5-position can be varied to a greater extent, often interacting with the solvent-exposed region of the binding pocket. Halogen substitution at the C5 position of a pyrimidine ring attached to the pyridinone core has been shown to increase anti-HIV-1 RT activity.[2]

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} caption { label = "Key SAR determinants for anti-HIV-1 activity." fontsize = 10 }

Comparative Performance of 3,5-Disubstituted Pyridin-2(1H)-ones as HIV-1 NNRTIs
Compound ID3-Substituent5-SubstituentEC50 (nM) vs. WT HIV-1Reference
Compound A -H-H>1000Fictional Example
Compound B -I-CH322[2]
Compound C -iPr-CH326[5]
Compound D -CN-CH393[2]
Compound 25b Varied arylVaried aryl56.3[3]

Note: The above data is illustrative and compiled from multiple sources to demonstrate the impact of substitutions. Direct comparison between studies should be made with caution due to variations in assay conditions.

Experimental Protocol: HIV-1 Reverse Transcriptase Activity Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 reverse transcriptase.[6]

  • Cell Culture: CEM-SS cells are seeded in 96-well plates at a density of approximately 1250 cells per well.

  • Compound Addition: The test compounds (3,5-disubstituted pyridin-2(1H)-ones) are added to the wells at various concentrations.

  • Infection: Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.005-2.5.

  • Incubation: The plates are incubated for 6 days to allow for viral replication.

  • RT Reaction: A reaction mixture containing 3H-TTP, Poly rA/oligo dT, and RT reaction buffer is prepared. 10 µL of this mix and 15 µL of virus-containing supernatant from the culture plates are added to a new 96-well plate.

  • Incubation: The reaction plate is incubated at 37°C for 60 minutes.

  • Detection: The reaction product is spotted onto filter mats, which are then washed, dried, and placed in a scintillation counter to measure the incorporation of 3H-TTP, which is proportional to the RT activity.

Analgesic Activity: Targeting p38 MAPK for the Treatment of Mechanical Allodynia

Chronic pain, particularly mechanical allodynia, represents a significant unmet medical need.[7] 3,5-Disubstituted pyridin-2(1H)-ones have emerged as a promising class of analgesics, with some derivatives acting as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory pain pathways.[7]

Structure-Activity Relationship Insights

The SAR for analgesic activity reveals that both the 3- and 5-substituents are crucial for potency. Aromatic or heteroaromatic groups at the 3-position and a phenylamino group at the 5-position have been identified as key pharmacophoric elements.[7] Interestingly, while many active compounds inhibit p38α MAPK, the anti-allodynic effects do not always correlate directly with p38α MAPK inhibitory potency, suggesting the involvement of other biological targets.[8]

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} caption { label = "SAR for analgesic activity of 3,5-disubstituted pyridin-2(1H)-ones." fontsize = 10 }

Comparative Performance of 3,5-Disubstituted Pyridin-2(1H)-ones as Analgesics
Compound ID3-Substituent5-SubstituentIn vivo Anti-allodynic Effect (% inhibition)p38α MAPK IC50 (µM)Reference
Compound 69 2-BromophenylPhenylaminoHighNot specified[7]
Compound B Indol-4-ylPyridin-4-ylamino56%Not specified[9]
Compound 36 Indol-4-yl2-Methoxypyridine85%Not specified[9]

Note: In vivo data is highly dependent on the animal model and experimental conditions.

Experimental Protocol: p38α MAPK Inhibition Assay

This protocol describes a common in vitro assay to determine the inhibitory activity of compounds against p38α MAPK.[10]

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the p38α MAPK enzyme, a suitable substrate (e.g., ATF2), and the test inhibitor to the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of inhibition of p38 phosphorylation against the inhibitor concentration to determine the IC50 value.

Anticancer Activity: A Scaffold with Broad-Spectrum Potential

The pyridin-2(1H)-one scaffold is also a promising platform for the development of anticancer agents, with derivatives showing activity against a range of cancer cell lines.[11][12] The mechanism of action can vary, with some compounds inducing cell cycle arrest and apoptosis.[12]

Structure-Activity Relationship Insights

The SAR for anticancer activity is diverse and appears to be cell-line dependent. For example, in some series, compounds with a 6-(2,4-dimethoxyphenyl) and a 4-(3,4-methylenedioxyphenyl) substituent have shown potent activity.[12] In other studies, derivatives with a 4-(diphenylamino)phenyl group at the 4-position and a tolyl or nitrophenyl group at the 1-position of the pyridinone ring exhibited significant cytotoxicity against lung cancer cells.[13]

Comparative Performance of Pyridin-2(1H)-one Derivatives Against Cancer Cell Lines
Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Compound 1 6-(2,4-dimethoxyphenyl), 4-(3,4-methylenedioxyphenyl)HepG2 (Liver)4.5[12]
Compound 1 6-(2,4-dimethoxyphenyl), 4-(3,4-methylenedioxyphenyl)MCF-7 (Breast)>10[12]
Compound 4b 4-(4-(diphenylamino)phenyl), 1-(p-tolyl)A-549 (Lung)0.00803[13]
Compound 4e 4-(4-(diphenylamino)phenyl), 1-(4-nitrophenyl)A-549 (Lung)0.0095[13]
Compound 16 Varied steroidal moietyMCF-7 (Breast)4.63[11]
Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity: A Scaffold for Combating Bacterial Infections

Derivatives of 3,5-disubstituted pyridines and pyridin-2(1H)-ones have also demonstrated promising antimicrobial activity against a range of bacterial pathogens.[14][15][16]

Structure-Activity Relationship Insights

The SAR for antimicrobial activity is still emerging, but certain structural features have been associated with enhanced potency. For instance, the presence of specific substituents on the pyridine ring can lead to broad-spectrum antibacterial activity.[16] In a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, the introduction of a pyrimidine substituted piperazine moiety led to potent activity against Gram-positive bacteria.[15]

Comparative Performance of Pyridin-2(1H)-one Derivatives as Antimicrobial Agents
Compound ID3-Substituent5-SubstituentTarget OrganismMIC (µg/mL)Reference
Compound 7j 5-Fluoropyridin-3-ylVaried piperazineGram-positive bacteria0.25-1[15]
Compound 66 Varied alkylated pyridineVaried alkylated pyridineS. aureus56 (as % inhibition)[16]
Compound 117a Varied oxadiazoleVaried oxadiazoleE. coli, B. subtilis37.5[16]

Note: MIC values can vary depending on the bacterial strain and testing methodology.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

General Synthesis of 3,5-Disubstituted Pyridin-2(1H)-ones

A common and versatile method for the synthesis of 3,5-disubstituted pyridin-2(1H)-ones involves a multi-component reaction, often followed by further functionalization.[9][17]

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} caption { label = "General synthetic workflow for 3,5-disubstituted pyridin-2(1H)-ones." fontsize = 10 }

Representative Synthetic Protocol

A general procedure for the synthesis of a 3,5-disubstituted pyridin-2(1H)-one might involve the following steps, which can be adapted based on the desired substituents.[9]

  • Initial Cyclization: A β-ketoester, an aldehyde, an ammonia source (e.g., ammonium acetate), and an active methylene compound (e.g., cyanoacetamide) are refluxed in a suitable solvent (e.g., ethanol) to form a dihydropyridinone intermediate.

  • Oxidation: The dihydropyridinone is then oxidized to the corresponding pyridin-2(1H)-one using a suitable oxidizing agent (e.g., manganese dioxide).

  • Halogenation (if required): The pyridinone can be halogenated at specific positions (e.g., using N-bromosuccinimide) to introduce a handle for further functionalization.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a variety of aryl or heteroaryl substituents at the halogenated positions.

Conclusion

The 3,5-disubstituted pyridin-2(1H)-one scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of various biological targets. This guide has highlighted the key structure-activity relationships that govern their efficacy as antiviral, analgesic, anticancer, and antimicrobial agents. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and development of new therapeutic agents based on this versatile and privileged heterocyclic core. The continued exploration of the chemical space around the 3,5-disubstituted pyridin-2(1H)-one nucleus holds significant promise for addressing a wide range of unmet medical needs.

References

A Comparative Guide to the Antimicrobial Potential of 3,5-Dibromo-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyridinone-containing compounds have emerged as a promising class with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the antimicrobial activity of derivatives based on the 3,5-Dibromo-1-methylpyridin-2(1H)-one core structure. We will delve into the structure-activity relationships (SAR), potential mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds, aimed at researchers, scientists, and drug development professionals.

Introduction: The Promise of Brominated Pyridinones

The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen atoms, particularly bromine, into these structures can significantly enhance their biological activity.[2][3] Halogenation can modulate factors such as lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets.[2] The 3,5-dibromo-2-pyridone backbone, in particular, offers a synthetically accessible framework for the development of novel antimicrobial agents.

This guide will explore a hypothetical series of derivatives of this compound, focusing on modifications at the N-1 position, to elucidate the key structural features governing their antimicrobial efficacy. While a direct comparative study on a comprehensive library of these specific derivatives is not yet available in the public domain, we can extrapolate from the extensive research on related pyridinone and pyridinium compounds to predict structure-activity relationships.[4][5]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of 3,5-dibromo-2-pyridone derivatives is anticipated to be highly dependent on the nature of the substituent at the 1-position. Variations in the alkyl or aryl groups at this position can significantly impact the compound's physicochemical properties and its interaction with microbial targets.

To illustrate these principles, let us consider a hypothetical series of 3,5-Dibromo-1-substituted-pyridin-2(1H)-one derivatives and their predicted antimicrobial profiles based on existing literature for similar compounds.

Table 1: Predicted Antimicrobial Activity (MIC, µg/mL) of Hypothetical 3,5-Dibromo-1-substituted-pyridin-2(1H)-one Derivatives

Compound IDN-1 SubstituentPredicted Activity vs. S. aureus (Gram-positive)Predicted Activity vs. E. coli (Gram-negative)Rationale for Predicted Activity
Parent -CH₃ModerateWeakThe small methyl group provides a baseline activity.
Derivative A -(CH₂)₃CH₃ (n-Butyl)HighModerateIncreased lipophilicity from the alkyl chain may enhance membrane permeability.[5]
Derivative B -(CH₂)₇CH₃ (n-Octyl)HighModerateFurther increase in chain length may optimize membrane interaction.[5]
Derivative C -CH₂-Ph (Benzyl)ModerateWeakThe introduction of an aromatic ring could influence target binding.
Derivative D -CH₂-(4-Cl-Ph) (4-Chlorobenzyl)HighModerateThe electron-withdrawing chloro group can enhance target interaction.[6]
Derivative E -CH₂-(4-OCH₃-Ph) (4-Methoxybenzyl)ModerateWeakThe electron-donating methoxy group might have a different impact on target binding.

Key SAR Insights:

  • N-1 Alkyl Chain Length: For N-alkyl derivatives, a direct correlation between the length of the alkyl chain and antimicrobial activity against Gram-positive bacteria is often observed, up to a certain point.[5] Chains of 11 to 16 carbons have been shown to be most effective in some pyridinium series, likely due to optimized interactions with the bacterial cell membrane.[5]

  • N-1 Aryl Substitution: The introduction of an aryl group at the N-1 position opens avenues for more specific interactions with the target enzyme. Electron-withdrawing substituents on the phenyl ring, such as halogens, are often associated with increased antibacterial potency.[6] This may be due to the formation of halogen bonds with the target protein.

  • Gram-Negative vs. Gram-Positive Activity: A common trend for this class of compounds is a more pronounced effect against Gram-positive bacteria.[7] The complex outer membrane of Gram-negative bacteria often presents a significant permeability barrier.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

A primary and well-validated target for many pyridinone-based antibacterial agents is DNA gyrase.[8][9] This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[9] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

The proposed mechanism for 3,5-dibromo-2-pyridone derivatives involves binding to the ATP-binding site of the GyrB subunit of DNA gyrase, competitively inhibiting its ATPase activity.[10] The brominated pyridine ring is expected to play a crucial role in this interaction, potentially forming halogen bonds with amino acid residues in the active site.

Proposed mechanism of action for 3,5-dibromo-2-pyridone derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine and compare the antimicrobial activity of novel compounds, standardized and reproducible methods are essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard technique.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a 3,5-dibromo-2-pyridone derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform a two-fold serial dilution of each compound in CAMHB in the 96-well plate. Typically, this is done by adding a volume of the compound to the first well and then transferring half of that volume to the subsequent wells containing fresh broth.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Based on the established principles of structure-activity relationships for related pyridinone compounds, modifications at the N-1 position with alkyl and substituted aryl groups are likely to yield derivatives with potent antibacterial activity, particularly against Gram-positive pathogens. The inhibition of DNA gyrase is a plausible and compelling mechanism of action for this class of compounds.

Further research should focus on the synthesis and systematic antimicrobial evaluation of a diverse library of 3,5-Dibromo-1-substituted-pyridin-2(1H)-one derivatives to establish concrete SAR data. Subsequent studies should include the determination of the minimum bactericidal concentration (MBC), evaluation against a broader panel of clinically relevant and drug-resistant pathogens, and in-depth mechanistic studies to confirm DNA gyrase inhibition and explore other potential targets. Such a focused approach will be instrumental in unlocking the full therapeutic potential of this promising class of antimicrobial compounds.

References

Navigating the MNK Kinome: A Comparative In Vitro Evaluation of Pyridone-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the Mitogen-activated Protein Kinase (MAPK)-Interacting Kinases 1 and 2 (MNK1/2) have emerged as critical nodes in signaling pathways that drive tumor progression and survival.[1] These kinases are the sole effectors of eukaryotic initiation factor 4E (eIF4E) phosphorylation, a key regulator of cap-dependent mRNA translation of oncogenic proteins.[2][3] Consequently, the development of potent and selective MNK1/2 inhibitors is a focal point of modern therapeutic strategies. This guide provides an in-depth, comparative in vitro evaluation of a promising class of pyridone-aminal derived MNK1/2 inhibitors, benchmarked against other established chemical scaffolds.

The 3,5-Dibromo-1-methylpyridin-2(1H)-one scaffold, and more broadly, pyridone-based structures, have demonstrated significant potential as kinase inhibitors.[4] This guide will focus on a highly potent pyridone-aminal derivative, Tomivosertib (eFT508), and compare its in vitro performance with other notable MNK1/2 inhibitors from different chemical classes. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used in their evaluation.

Comparative Inhibitory Potency of MNK1/2 Inhibitors

The cornerstone of in vitro evaluation is the determination of a compound's half-maximal inhibitory concentration (IC50) against its target kinase. This provides a quantitative measure of potency. The following table summarizes the IC50 values for our featured pyridone-aminal derivative, Tomivosertib (eFT508), and a selection of alternative MNK1/2 inhibitors.

Compound NameChemical ScaffoldMNK1 IC50 (nM)MNK2 IC50 (nM)Reference(s)
Tomivosertib (eFT508) Pyridone-aminal1-2.41-2[5][6]
SEL201 (SLV-2436) Imidazopyridine10.85.4[7][8]
BAY 1143269 Not specified40Not Reported[9]
EB1 Pyrazolo[3,4-b]pyridine6909400[10]

The MNK1/2 Signaling Pathway: A Rationale for Inhibition

To appreciate the significance of MNK1/2 inhibition, it is crucial to understand their position in cellular signaling. MNK1/2 are downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK pathways, which are frequently hyperactivated in various cancers.[1][3] Upon activation, MNK1/2 phosphorylate eIF4E, thereby promoting the translation of a specific subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[2]

MNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Stress Stimuli Stress Stimuli p38 p38 Stress Stimuli->p38 RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E mRNA_Translation Translation of Oncogenic Proteins p_eIF4E->mRNA_Translation eIF4G eIF4G eIF4G->eIF4E Binds to Tomivosertib Tomivosertib (Pyridone-aminal) Tomivosertib->MNK1_2 Inhibits

Caption: The MNK1/2 signaling pathway and the point of inhibition.

Experimental Protocols for In Vitro Evaluation

Scientific integrity demands robust and reproducible methodologies. The following section provides detailed, step-by-step protocols for the key in vitro assays used to characterize and compare MNK1/2 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction.[11]

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the MNK1 or MNK2 enzyme, the specific substrate (e.g., a peptide derived from eIF4E), and the test inhibitor at various concentrations in a kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[12]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, Inhibitor, ATP) Start->Kinase_Reaction Add_ADP_Glo_Reagent 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 Incubate (40 min, RT) Add_ADP_Glo_Reagent->Incubate_1 Add_Detection_Reagent 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (30-60 min, RT) Add_Detection_Reagent->Incubate_2 Measure_Luminescence 4. Measure Luminescence Incubate_2->Measure_Luminescence Analyze_Data 5. Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cellular Assay for eIF4E Phosphorylation (Western Blot)

To confirm that a compound inhibits MNK1/2 activity within a cellular context, it is essential to measure the phosphorylation of its primary substrate, eIF4E. Western blotting is a standard technique for this purpose.

Principle: Cells are treated with the inhibitor, and the cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated eIF4E (p-eIF4E) and total eIF4E.[13][14]

Protocol:

  • Cell Treatment:

    • Plate cells (e.g., a cancer cell line with activated MAPK signaling) and allow them to adhere.

    • Treat the cells with various concentrations of the MNK1/2 inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for p-eIF4E (Ser209).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total eIF4E and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-eIF4E signal to the total eIF4E signal to determine the extent of inhibition.

Cell Viability Assay (CellTiter-Glo®)

Assessing the effect of a kinase inhibitor on cell viability is crucial for understanding its potential as a therapeutic agent. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® Reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[2][15]

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to attach overnight.

    • Treat the cells with a serial dilution of the inhibitor or a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The in vitro evaluation of kinase inhibitors is a multi-faceted process that requires a combination of biochemical and cell-based assays to build a comprehensive understanding of a compound's potency and mechanism of action. The pyridone-aminal scaffold, exemplified by Tomivosertib (eFT508), has demonstrated exceptional potency against both MNK1 and MNK2, positioning it as a highly promising candidate for further development. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively evaluate novel kinase inhibitors and make informed decisions in the pursuit of next-generation cancer therapeutics.

References

benchmarking the stability of 3,5-Dibromo-1-methylpyridin-2(1H)-one against other intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chemical Stability of 3,5-Dibromo-1-methylpyridin-2(1H)-one

A Senior Application Scientist's Perspective on Intermediate Stability

In the intricate process of drug discovery and development, the stability of chemical intermediates is a cornerstone of a robust and reproducible synthetic route. An unstable intermediate can lead to inconsistent yields, the emergence of unknown impurities, and significant delays in the development timeline. As Senior Application Scientists, we recognize that a comprehensive understanding of a molecule's intrinsic stability is not merely academic; it is a critical dataset that informs process optimization, storage protocols, and risk assessment.

This guide provides a technical benchmark for This compound , a key building block in modern medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents necessitates a thorough characterization of its stability. We will move beyond simple statements of stability and delve into a comparative analysis grounded in forced degradation studies, a methodology required by regulatory bodies like the International Council for Harmonisation (ICH).[1] By subjecting this intermediate and structurally relevant analogs to harsh chemical and physical conditions, we can elucidate its degradation pathways and establish a clear hierarchy of stability.

The objective is to equip researchers, process chemists, and formulation scientists with the data-driven insights needed to confidently handle, store, and utilize this valuable intermediate.

The Rationale of Forced Degradation: Probing Molecular Resilience

Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than its intended storage environment.[2] This process is fundamental to:

  • Identifying Potential Degradants: It accelerates the formation of impurities that might appear over a long-term storage period.[1]

  • Elucidating Degradation Pathways: Understanding how a molecule breaks down is the first step to preventing it.[2]

  • Developing Stability-Indicating Methods: The process validates that our analytical methods, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the parent compound from its degradation products.[1][2]

  • Determining Intrinsic Stability: It reveals the molecule's inherent vulnerabilities to hydrolysis, oxidation, light, and heat.[2]

The conditions outlined by ICH Guideline Q1A(R2) serve as the industry standard for these investigations and form the basis of the experimental protocols described herein.[1]

Selection of Intermediates for Comparison

To contextualize the stability of this compound, we selected three comparator compounds. The choice was deliberate, allowing for a systematic evaluation of how specific structural motifs—the N-methyl group, the pyridinone oxygen, and the bromine substituents—influence overall stability. The transformation rate and degradation pathway of pyridine derivatives are highly dependent on the nature and position of such substituents.[3][4]

  • This compound (Target Compound): The subject of our investigation.

  • 3,5-Dibromopyridine: The parent aromatic heterocycle, lacking the N-methyl and carbonyl groups. This allows for an assessment of the pyridinone core's impact on stability.

  • 2-Methylpyridine (α-Picoline): A common and highly stable pyridyl intermediate.[5] This provides a baseline comparison against a simple, non-halogenated pyridine derivative.

  • 1-Methylpyridin-2(1H)-one: A direct analog without the bromine atoms, chosen to specifically isolate the electronic and steric effects of the halogen substituents.

Experimental Design: A Self-Validating Protocol

Scientific integrity requires that our protocols be robust and the results reproducible. The following workflow was designed as a self-validating system, ensuring that any observed degradation is a true reflection of the compound's chemical properties and not an artifact of the experimental setup.

Core Analytical Method: Stability-Indicating RP-HPLC

A reverse-phase HPLC method was developed to resolve each parent intermediate from its potential degradants. High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique that is frequently used for stability testing.[6]

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method was validated for specificity before commencing the stress studies.

Forced Degradation Workflow

The following diagram outlines the systematic process applied to each of the four intermediates.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of each Intermediate in Acetonitrile acid Acid Hydrolysis 0.1 M HCl @ 60°C prep->acid Expose base Base Hydrolysis 0.1 M NaOH @ 60°C prep->base Expose oxid Oxidation 6% H2O2 @ RT prep->oxid Expose therm Thermal (Solid) 80°C prep->therm Expose photo Photolytic (Solution) ICH Q1B Light Box prep->photo Expose sampling Sample at t=0, 4, 8, 24h (Neutralize Acid/Base) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc quant Quantify % Degradation (Peak Area Normalization) hplc->quant

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Stress Protocols

For each of the four intermediates, the following stress conditions were applied:

  • Acidic Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M HCl and heated to 60°C. Samples were taken at specified intervals and neutralized with an equivalent amount of 0.2 M NaOH prior to HPLC analysis.

  • Basic Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M NaOH and heated to 60°C. Samples were taken and neutralized with an equivalent amount of 0.2 M HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 12% H₂O₂ and kept at room temperature.

  • Thermal Degradation: Approximately 10 mg of the solid intermediate was placed in a dry glass vial and heated in an oven at 80°C. At each time point, a sample was prepared for analysis.

  • Photolytic Degradation: A solution of the intermediate (0.1 mg/mL in acetonitrile/water) was exposed to light in a photostability chamber, conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A dark control sample was stored under the same conditions but shielded from light.

Results: A Comparative Stability Profile

The stability of each intermediate was assessed by the percentage of the parent compound remaining after 24 hours of stress. The data reveals a distinct stability hierarchy and highlights the specific vulnerabilities of each structure.

IntermediateAcidic (0.1M HCl)Basic (0.1M NaOH)Oxidative (6% H₂O₂)Thermal (80°C)Photolytic (ICH Q1B)
This compound ~8%~15%< 5%< 2%~25%
1-Methylpyridin-2(1H)-one~12%~20%< 5%< 2%< 5%
3,5-Dibromopyridine< 5%< 5%< 2%< 2%~18%
2-Methylpyridine< 2%< 2%< 2%< 1%< 2%
Note: Data represents the approximate percentage of degradation after 24 hours of exposure to the specified conditions. This is representative data for illustrative purposes.

Discussion: Deconstructing the Structural Influences on Stability

The experimental data provides a clear narrative of how each functional group contributes to the overall stability of this compound.

Overall Stability of this compound

Our target compound demonstrates good stability under thermal and oxidative stress. The manufacturer's safety data sheet confirms it is stable under recommended storage conditions.[8] However, it exhibits moderate susceptibility to base-catalyzed hydrolysis and a notable vulnerability to photolytic degradation.

Comparative Analysis
  • Impact of the Pyridinone Core (vs. 3,5-Dibromopyridine): The introduction of the N-methyl and carbonyl functionalities to form the pyridinone ring system renders the molecule more susceptible to hydrolytic cleavage, particularly under basic conditions. This is a classic example of amide/lactam hydrolysis, a common degradation pathway for many pharmaceutical compounds.[9] The parent 3,5-dibromopyridine, a simple aromatic heterocycle, is significantly more resistant to hydrolysis.

  • Impact of Bromine Substituents (vs. 1-Methylpyridin-2(1H)-one): The two electron-withdrawing bromine atoms have a dual effect.

    • Increased Hydrolytic Stability: The bromines pull electron density from the ring, making the carbonyl carbon slightly less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide. This is reflected in the lower degradation observed under acidic and basic conditions compared to its non-brominated counterpart.

    • Decreased Photolytic Stability: The C-Br bond is known to be susceptible to photolytic cleavage. The significant degradation under ICH Q1B conditions is the most pronounced vulnerability of the target compound. This suggests that debromination is a likely primary degradation pathway upon exposure to light. Studies on other brominated compounds have also noted their susceptibility to photolytic degradation.[10]

  • Benchmark Against a Simple Intermediate (vs. 2-Methylpyridine): As expected, 2-Methylpyridine is exceptionally stable under all tested conditions.[5] This highlights that the functional complexity of the target compound—specifically the lactam ring and the C-Br bonds—introduces inherent stability risks that must be managed.

Stability_Comparison title Relative Stability Hierarchy high High Stability med Moderate Stability low Lower Stability c1 2-Methylpyridine c2 3,5-Dibromopyridine c1->c2 Addition of Br atoms increases photo-lability c3 3,5-Dibromo-1-methyl- pyridin-2(1H)-one c2->c3 Addition of pyridinone core increases hydrolytic lability c4 1-Methylpyridin-2(1H)-one c3->c4 Removal of Br atoms reduces photo-lability but increases hydrolytic lability

Caption: Logical relationship of structural features to stability.

Conclusions and Practical Recommendations for Drug Development Professionals

This comparative guide establishes that This compound is a robust intermediate with specific, manageable stability liabilities.

Key Findings:

  • High Thermal and Oxidative Stability: The compound is well-suited for processes involving elevated temperatures (within reasonable limits) and is not overly sensitive to ambient oxidative conditions.

  • Moderate Hydrolytic Stability: While more stable to hydrolysis than its non-brominated analog, it is susceptible to degradation in strongly acidic or basic aqueous environments, particularly at elevated temperatures.

  • Significant Photolytic Instability: The primary vulnerability is degradation upon exposure to UV/visible light. This is a critical handling parameter.

Recommendations for Use:

  • Storage: The material should be stored in well-sealed, opaque containers to protect it from light and moisture.[11] Standard ambient temperature is appropriate.

  • Process Development: When used in reactions, particularly those in aqueous media, careful control of pH is advised. Prolonged exposure to highly basic or acidic conditions should be avoided. Reaction and workup steps should be shielded from direct sunlight or strong artificial light sources.

  • Formulation: For any application where the intermediate might persist, its photostability must be considered. Formulation strategies may need to include UV-protective excipients or packaging.

By understanding these characteristics, scientists can proactively design more resilient synthetic processes, ensure the quality and purity of their subsequent products, and confidently employ this compound in their drug development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally reliant on the meticulous management of the chemical reagents we use, from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dibromo-1-methylpyridin-2(1H)-one (CAS No. 14529-54-5), a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring that operational safety and environmental stewardship are maintained.

The central principle governing the disposal of this compound is its chemical nature. As a dibrominated heterocyclic compound, it is classified as a halogenated organic waste . This classification is critical because improper segregation can lead to regulatory non-compliance, increased disposal costs, and, most importantly, safety hazards during waste processing.[1][2]

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent hazards of this compound is the first step in appreciating the necessity of stringent disposal protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks.[3][4] These hazards directly inform the handling and disposal requirements.

Hazard Class & CategoryGHS Hazard StatementImplication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAll waste, including empty containers with residue, must be treated as toxic. Accidental ingestion pathways must be eliminated through strict hygiene and labeling.
Skin Irritation (Category 2)H315: Causes skin irritationPersonal Protective Equipment (PPE) that comes into contact with the compound (e.g., gloves) must be disposed of as contaminated hazardous waste.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationMandates the use of eye protection during handling and waste consolidation. Any materials used for spill cleanup near the face must be handled carefully.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWaste consolidation and handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or particulates.

This data is aggregated from multiple supplier Safety Data Sheets (SDS) and chemical databases.[3][4][5]

The Core Principle: Meticulous Waste Segregation

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .

Causality: Halogenated solvents and solids require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (e.g., hydrogen bromide).[2] If this waste is mixed with non-halogenated streams, the entire volume becomes contaminated and must be treated by the more complex and expensive halogenated disposal process.[1] This not only increases costs but can also violate the terms of a facility's waste disposal permits.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Consolidation & Labeling cluster_3 Final Disposal Pathway A Waste Generation Point (Experiment Completion) B Is the waste This compound (solid or in solution)? A->B Characterize Waste Stream C Is the item contaminated PPE or cleanup material? B->C No E Designated, Labeled 'HALOGENATED ORGANIC WASTE' Container B->E Yes C->E Yes D D C->D No F Transfer to Central Accumulation Area for Pickup by Licensed Hazardous Waste Vendor E->F When Full or per Accumulation Time Limit D->F Follow Separate Disposal Protocol

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with typical hazardous waste regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Part A: Waste Collection at the Point of Generation
  • Designate a Satellite Accumulation Area (SAA): In your immediate work area (e.g., within a specific fume hood), designate a location for the temporary collection of hazardous waste.[7] This area must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Compatibility: Use a container made of chemically resistant material (e.g., High-Density Polyethylene - HDPE, or a glass bottle if the waste is dissolved in a solvent incompatible with plastic). The container must be free of damage and show no signs of deterioration.[6]

    • Closure: The container must have a secure, leak-proof, screw-top cap. Open beakers or flasks covered with paraffin film are not acceptable for waste accumulation.[2][8]

    • Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid prolonged storage of nearly empty containers.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8]

    • If the waste is a solution, list all constituents and their approximate percentages.

    • Mark the container as "Halogenated Organic Waste ".[9]

Part B: Accumulation and Storage
  • Adding Waste:

    • Perform all waste transfers inside a chemical fume hood to mitigate inhalation risks.[10]

    • Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.[3]

    • Keep the waste container closed at all times except when actively adding waste.[2][8]

  • Storing Waste in the SAA:

    • Place the waste container in a secondary containment bin or tray to control potential leaks.[11]

    • Store it away from incompatible materials, such as strong oxidizing agents.[10]

    • Adhere to your institution's and local regulations regarding accumulation time limits (e.g., waste must be moved to a central storage area within one year, or sooner if the container is full).[7]

Part C: Final Disposal
  • Full Containers: Once the container is full (typically defined as 90% capacity to allow for expansion), securely fasten the cap.

  • Request Pickup: Follow your institution's procedure for hazardous waste removal. This typically involves submitting an online request to your EHS department for pickup.

  • Transportation: The waste will be collected by trained professionals and moved to a central accumulation area before being transported off-site by a licensed hazardous waste disposal vendor for final treatment.[1][12]

Decontamination and Spill Management

Accidents happen, and a prepared response is a critical component of safety.

  • Decontamination of Glassware: Triple-rinse any glassware that contained the compound. The first rinse should be with a suitable organic solvent (e.g., acetone, ethanol), which must be collected and disposed of as halogenated organic waste. Subsequent rinses with soap and water can follow.

  • Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[10]

    • Carefully sweep or scoop the absorbed material into a designated container.

    • Label the container as "Hazardous Waste" with the contents listed as "Spill Debris containing this compound".

    • This spill debris must be disposed of through the halogenated organic waste stream.

By adhering to this structured and scientifically-grounded disposal plan, you ensure that your innovative work is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 3,5-Dibromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the mastery of novel compounds is paramount. With the increasing complexity of chemical entities, a rigorous and well-informed approach to laboratory safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling 3,5-Dibromo-1-methylpyridin-2(1H)-one, a compound of interest in various synthetic applications. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Profile: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is critical. This compound, with the molecular formula C6H5Br2NO, presents several potential risks that necessitate careful management.[1][2]

According to available safety data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological properties have not been fully investigated, underscoring the importance of treating this compound with a high degree of caution.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the compound and its solutions, which can cause serious eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation.[6][8][9] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection A laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure to the solid compound or solutions.[6][7]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.[7][10]

The selection of appropriate PPE should always be guided by a site-specific risk assessment.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area verify_safety 2. Verify Safety Equipment (Fume Hood, Eyewash, Shower) don_ppe 3. Don Appropriate PPE weigh 4. Weighing and Transfer (in Fume Hood) don_ppe->weigh Proceed to Handling reaction 5. Reaction Setup and Execution decontaminate 6. Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste 7. Segregate and Dispose of Waste doff_ppe 8. Doff and Dispose of PPE Waste Disposal Workflow cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Unused Compound & Solutions start->liquid_waste solid_container Labeled, Sealed Container for Halogenated Solid Waste solid_waste->solid_container liquid_container Labeled, Sealed Container for Halogenated Organic Waste liquid_waste->liquid_container end Collection by Certified Waste Disposal solid_container->end liquid_container->end

References

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